molecular formula C28H52N2O4 B1204414 BTMPS CAS No. 52829-07-9

BTMPS

货号: B1204414
CAS 编号: 52829-07-9
分子量: 480.7 g/mol
InChI 键: XITRBUPOXXBIJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

used as a light stabilizer for polyolefins;  an L-type Ca2+ channel blocker;  structure given in first source

属性

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITRBUPOXXBIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0028030
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0028030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52829-07-9
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0028030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6803A71201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) is a hindered amine light stabilizer (HALS) commercially known by trade names such as Tinuvin® 770.[1][2] Its primary industrial application is to protect polymers and coatings from degradation caused by exposure to ultraviolet light.[1][2] this compound is a symmetrical molecule derived from the diesterification of sebacic acid and 4-hydroxy-2,2,6,6-tetramethylpiperidine. Recently, this compound has garnered significant attention from the scientific and medical communities due to its emergence as a prevalent adulterant in the illicit drug supply, particularly in samples containing fentanyl.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound, intended for a technical audience.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central sebacic acid core ester-linked to two 2,2,6,6-tetramethylpiperidine moieties.

Chemical Structure of this compound

Caption: 2D Chemical Structure of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (this compound).

IdentifierValue
IUPAC Name bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate
Synonyms This compound, Tinuvin® 770, Bis(2,2,6,6-tetramethyl-4-piperidyl) decanedioate, Decanedioic acid bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
CAS Number 52829-07-9
Molecular Formula C₂₈H₅₂N₂O₄
Molecular Weight 480.7 g/mol
SMILES CC1(C)CC(CC(C)(C)N1)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)NC(C)(C)C2
InChI InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3

Physicochemical Properties

This compound is a white to off-white crystalline powder or solid.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Melting Point 81-85 °CSigma-Aldrich
Water Solubility <0.01% w/w (<6 ppm) at 20 °CSigma-Aldrich
Solubility in Organic Solvents (at 20 °C)
   Methylene Chloride56% w/wSigma-Aldrich
   Chloroform45% w/wSigma-Aldrich
   Methanol38% w/wSigma-Aldrich
   Ethyl Acetate24% w/wSigma-Aldrich
   Acetone19% w/wSigma-Aldrich
   EthanolSlightly soluble (0.1-1 mg/ml)Cayman Chemical
Volatility (TGA, 20 °C/min in air) 0.7% weight loss at 150-175 °CSigma-Aldrich

Spectroscopic Data

Basic spectroscopic information for this compound is available.

Spectrum TypeKey Features
FTIR Characteristic peaks include C=O stretching of the ester group around 1721-1735 cm⁻¹, and N-H bending and stretching vibrations from the piperidine rings.
NMR ¹H and ¹³C NMR spectra would show characteristic signals for the methyl, methylene, and methine protons and carbons of the tetramethylpiperidine and sebacate moieties.
Mass Spectrometry The molecular ion [M]⁺ is observed at m/z 480. The protonated molecule [M+H]⁺ is observed at m/z 481.4000.

Pharmacological Activity and Signaling Pathways

Despite its primary industrial use, research has revealed that this compound possesses significant pharmacological activity, primarily as a blocker of L-type calcium channels and, according to older research, as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).

L-Type Calcium Channel Blockade

This compound has been identified as a potent blocker of L-type voltage-gated calcium channels (Caᵥ1). This action is of significant toxicological concern, as L-type calcium channels are crucial for cardiovascular function, including cardiac muscle contraction and the regulation of blood pressure.

L_type_Ca_Channel_Blockade cluster_membrane Intracellular Space This compound This compound L_type_Ca_Channel L-Type Calcium Channel (Caᵥ1) This compound->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx facilitates Cell_Membrane Cell Membrane

Caption: this compound as a blocker of L-type voltage-gated calcium channels.

Nicotinic Acetylcholine Receptor Antagonism (Disputed)

Older studies reported that this compound acts as a non-competitive, use-dependent antagonist of nicotinic acetylcholine receptors (nAChRs). This would imply that this compound can inhibit neuronal signaling mediated by acetylcholine. However, it is crucial to note that recent findings from December 2024, utilizing modern assay techniques, have reported no significant binding activity of this compound to nAChRs.[4] This discrepancy highlights the need for further research to clarify the interaction of this compound with the cholinergic system.

nAChR_Antagonism Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR activates Ion_Flux Cation Influx (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Flux allows This compound This compound (interaction disputed) This compound->nAChR Neuronal_Depolarization Neuronal Depolarization Ion_Flux->Neuronal_Depolarization leads to

Caption: Disputed non-competitive antagonism of nAChRs by this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are found in the primary scientific literature. Below are generalized methodologies based on standard techniques for assessing L-type calcium channel and nAChR activity.

General Protocol for Assessing L-Type Calcium Channel Blockade (Electrophysiology)

This protocol outlines a general approach using patch-clamp electrophysiology to measure the effect of this compound on L-type calcium channel currents.

  • Cell Culture: Utilize a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells) or primary neurons. Culture cells to an appropriate confluency on glass coverslips.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions. The intracellular solution should contain a caesium salt to block potassium channels, and the extracellular solution should contain a high concentration of barium or calcium as the charge carrier.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium channel currents.

    • Establish a stable baseline recording of the calcium currents.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.

    • Perfuse the cells with the this compound-containing solution for a defined period.

    • Record calcium currents again in the presence of this compound using the same voltage-step protocol.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents before and after this compound application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Construct a concentration-response curve and calculate the IC₅₀ value to determine the potency of this compound as an L-type calcium channel blocker.

General Protocol for Assessing nAChR Antagonism (Two-Electrode Voltage Clamp)

This protocol describes a general method for studying the effects of this compound on nAChRs expressed in Xenopus oocytes.

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiology Setup: Use a two-electrode voltage-clamp amplifier. Perfuse the oocytes with a standard frog Ringer's solution.

  • Recording Procedure:

    • Impale an oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a short pulse of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.

    • Wash the oocyte with Ringer's solution until the current returns to baseline. Repeat agonist applications to establish a stable baseline response.

  • This compound Application:

    • Pre-incubate the oocyte with a this compound-containing solution for a set duration.

    • Co-apply the agonist and this compound and record the resulting current.

    • To test for use-dependency, apply a series of agonist pulses in the continuous presence of this compound.

  • Data Analysis:

    • Compare the amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition.

    • Generate concentration-response curves to determine the IC₅₀ of this compound. Analyze the kinetics of the current to characterize the nature of the antagonism (e.g., competitive vs. non-competitive).

Conclusion

This compound is an industrial chemical with a well-defined structure and known physicochemical properties. Beyond its industrial use, it exhibits significant, and potentially harmful, pharmacological activities. Its role as an L-type calcium channel blocker is a key area of concern. The reported interaction with nicotinic acetylcholine receptors is currently a point of scientific debate and requires further investigation with modern techniques to resolve conflicting findings. The information provided in this guide is intended to support researchers and drug development professionals in understanding the fundamental chemical and pharmacological properties of this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of BTMPS in the Human Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disambiguation: BTMPS, or bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known under the trade name Tinuvin 770, is a hindered amine light stabilizer (HALS) used as an additive in plastics.[1][2] Since mid-2024, it has been identified as a novel and prevalent adulterant in the illicit drug supply, particularly in substances sold as fentanyl.[3][4] This document synthesizes the current, and at times conflicting, scientific understanding of its pharmacological effects on the human body based on preclinical data.

Executive Summary

This compound is an industrial chemical with demonstrated biological activity. Preclinical studies have proposed two primary mechanisms of action: potent, non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) and blockade of L-type voltage-gated calcium channels (VGCCs).[3][5][6] However, recent findings challenge the nAChR antagonism, suggesting a lack of direct binding activity in modern assays.[2] The compound's effects are of significant interest due to its unexpected emergence in the illicit drug supply and its potential to induce adverse physiological effects, including cardiotoxicity.[7][8] This guide provides a detailed overview of the proposed mechanisms, summarizes the available quantitative data, outlines key experimental protocols, and presents signaling pathway diagrams based on the current literature.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to its interaction with two critical ion channel families.

L-Type Voltage-Gated Calcium Channel (VGCC) Blockade

The most consistently reported mechanism of action for this compound is the potent blockade of L-type VGCCs.[3][6] These channels are crucial for excitation-contraction coupling in cardiac, smooth, and skeletal muscle, as well as for neurotransmitter release and gene expression in neurons.[9]

Early research by Glossmann et al. (1993) identified this compound (as Tinuvin 770) as a potent L-type Ca2+-channel blocker that elutes from polypropylene plastic laboratory tubes.[10][11] The study suggested that this compound binds to the phenylalkylamine and benzothiazepine-selective domains of the channel's α1 subunit.[3][10] This action inhibits the influx of calcium into cells, which can lead to a reduction in blood pressure and cardiac contractility.[2][12] This mechanism is the basis for the observed cardiotoxic effects in animal studies and is a primary concern regarding its presence in the illicit drug supply.[7][12]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Point of Contention

A significant body of literature describes this compound as a use-dependent, non-competitive antagonist of neuronal nAChRs.[5][13] This mechanism implies that this compound requires the channel to be opened by an agonist (like acetylcholine or nicotine) before it can bind and exert its blocking effect.[5] The antagonism was reported to be non-subtype selective with a higher preference for neuronal nAChRs.[5] This activity was proposed to underlie the findings that this compound reduces morphine and nicotine self-administration in rats.[5][14][15]

However, this mechanism has been recently disputed. Research from late 2024, utilizing a modern, high-throughput screening platform (PRESTO-TANGO assay), reported no significant binding activity of this compound to a panel of 320 brain and body receptors, including nAChRs, at a concentration of 10µM.[2] This finding directly contradicts the older binding data and suggests that the observed in vivo effects on addiction models may be mediated by other mechanisms, such as the L-type calcium channel blockade, or indirect downstream effects.[2] This discrepancy is a critical area for future research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Receptor Binding & Channel Blocking Affinity

TargetParameterValueSpeciesSource
Neuronal nAChRsKD~200 nMNot SpecifiedPapke et al., 1994 (as cited in[5])
L-Type Ca2+ ChannelsIC50< 10 nMNot SpecifiedGlossmann et al., 1993 (as cited in[12])
320 GPCRs (incl. nAChRs)Binding ActivityNo significant bindingHumanHuang, XP (as cited in[2])

Table 2: In Vivo Pharmacological Effects in Rodent Models

ModelThis compound Doses (s.c.)EffectMagnitude of EffectSource
Morphine Withdrawal0.1 mg/kg & 0.5 mg/kgDose-dependent reduction in withdrawal scoresStatistically significant (p<0.05) reductionHall et al., 2011[5]
Nicotine Self-AdministrationDaily administrationDose-dependent decrease in self-administration55-80% reduction vs. controlHall et al., 2010 (as cited in[15])
Nicotine-Induced Locomotor ActivityNot specifiedInhibition of increased motor behaviorsSignificant, biphasic dose-responseGraham et al., 2005[13]
Nicotine-Induced AntinociceptionNot specifiedBlockade of antinociceptive responseAlmost complete block at 1 & 1.5 mg/kg nicotineGraham et al., 2005[13]

Key Experimental Protocols

This section details the methodology used in a key study investigating the effects of this compound on morphine addiction models.

Morphine Self-Administration and Withdrawal in Rats (Hall et al., 2011)
  • Objective: To assess the ability of this compound to reduce the adverse consequences of morphine self-administration, including withdrawal and drug-seeking behavior.[5]

  • Animal Model: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Surgery: Rats were surgically implanted with intravenous catheters.

    • Self-Administration Phase (14 days): Rats were allowed to self-administer morphine on a 24-hour basis. The dose of morphine was escalated over the 14 days (0.25 mg/kg for days 1-3, 0.5 mg/kg for days 4-6, and 1.0 mg/kg for days 7-14 per infusion).[5]

    • This compound Intervention: Separate groups of rats received subcutaneous (s.c.) injections of this compound (0.1 mg/kg or 0.5 mg/kg) or vehicle during different phases of the study (e.g., during the last 5 days of self-administration or during acute withdrawal).[5]

    • Spontaneous Morphine Withdrawal Phase: Following the self-administration phase, rats were observed for characteristic withdrawal behaviors (e.g., teeth chattering, wet dog shakes, ptosis). Withdrawal scores were tallied to quantify the severity of withdrawal.[5]

    • Data Analysis: Statistical analysis (e.g., ANOVA) was used to compare withdrawal scores between this compound-treated and vehicle-treated groups.[5]

The workflow for this experimental protocol is visualized below.

G cluster_0 Phase 1: Preparation & Training cluster_1 Phase 2: Morphine Self-Administration (14 Days) cluster_2 Phase 3: Withdrawal & Observation cluster_3 Phase 4: Data Analysis surgery Catheter Implantation Surgery recovery Post-Surgical Recovery surgery->recovery self_admin 24h Access to Morphine (Escalating Doses) recovery->self_admin btmps_admin This compound or Vehicle Admin (s.c.) (Intervention Groups) withdrawal Spontaneous Withdrawal btmps_admin->withdrawal scoring Observation & Scoring of Withdrawal Behaviors withdrawal->scoring analysis Statistical Comparison (this compound vs. Vehicle) scoring->analysis

Experimental workflow for the rat morphine self-administration and withdrawal model.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed (and disputed) molecular mechanisms of this compound.

Proposed L-Type Calcium Channel Blockade Pathway

This pathway is considered the most substantiated mechanism of action. This compound directly inhibits the L-type calcium channel, preventing the influx of Ca2+ ions into the cell. This has downstream consequences, particularly in excitable cells like neurons and myocytes.

Mechanism of this compound as an L-Type Calcium Channel Blocker.
Disputed Nicotinic Acetylcholine Receptor (nAChR) Antagonism Pathway

This diagram illustrates the originally proposed mechanism of use-dependent nAChR antagonism. It is important to note that this direct binding interaction is now contested by recent findings.[2]

G cluster_0 Conflicting Evidence This compound This compound nAChR Neuronal nAChR (Open State) This compound->nAChR Blocks (Disputed) Ion_Flow Na⁺/Ca²⁺ Influx nAChR->Ion_Flow Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Opens Depolarization Neuronal Depolarization Ion_Flow->Depolarization

Disputed mechanism of this compound as a use-dependent nAChR antagonist.

Conclusion and Future Directions

This compound exhibits clear pharmacological activity, with the most robust evidence supporting its role as a potent L-type calcium channel blocker. The previously accepted mechanism of nAChR antagonism is now under scrutiny and requires further investigation to resolve the conflicting findings between classic pharmacological studies and modern high-throughput screening assays. Given its prevalence as an adulterant in the illicit drug supply, understanding its full toxicological and pharmacological profile in humans is a public health priority. Future research should focus on:

  • Reconciling the nAChR Binding Discrepancy: Independent verification of this compound's binding affinity for various nAChR subtypes using multiple modern assay techniques.

  • Human Metabolism and Toxicology: Investigating the metabolic fate of this compound in humans and its effects on cardiovascular and neurological systems at doses encountered in adulterated substances.

  • Interaction with Opioids: Elucidating the synergistic or additive toxic effects of this compound when co-administered with fentanyl and other opioids.

This guide provides a framework based on current preclinical data, but the rapid evolution of this issue necessitates continuous monitoring and research by the scientific community.

References

An In-depth Technical Guide to the Pharmacological Properties of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS) commercially known as Tinuvin 770, is primarily utilized to prevent photodegradation in polymeric materials.[1] Beyond its industrial application, this compound exhibits significant pharmacological and toxicological activities. Notably, it functions as a potent blocker of L-type calcium channels and an inhibitor of nicotinic acetylcholine receptors.[2][3] These properties contribute to its observed cardiotoxic effects, including dose-dependent hemodynamic alterations.[3][4] Furthermore, studies have indicated potential cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the known pharmacological properties of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Recent concerns regarding its detection as an adulterant in illicit substances underscore the importance of understanding its biological effects.[5]

Core Pharmacological Activities

The primary pharmacological actions of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate stem from its ability to interact with specific ion channels and receptors.

L-Type Calcium Channel Blockade

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a potent antagonist of L-type voltage-gated calcium channels.[2] This inhibitory action is significant, with IC50 values reported to be less than 10 nM.[6] The compound is believed to bind to the phenylalkylamine and benzothiazepine-selective domains of the α1 subunit of the L-type Ca2+ channel.[2][6] By blocking these channels, it reduces the influx of calcium into cells, which can lead to a range of physiological effects, including vasodilation and decreased myocardial contractility.[3][7]

Nicotinic Acetylcholine Receptor Inhibition

This compound also acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs).[3] Its inhibitory effect has been demonstrated on nAChRs expressed in Xenopus oocytes in a use-dependent manner. The kinetics of inhibition and recovery are slower compared to its constituent methylated piperidines.

Toxicological Profile

The pharmacological activities of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate are closely linked to its toxicological profile, particularly its cardiotoxicity.

Cardiotoxicity

In vivo and in vitro studies have demonstrated the cardiotoxic potential of this compound.[2][4] In rats, intraperitoneal injections have been shown to cause focal myocytolysis and hypercontraction necrosis at higher doses.[4] These morphological changes are associated with intracellular Ca2+ accumulation and increased catecholamine release, effects similar to first-generation L-type Ca2+ channel blockers.[4] In isolated adult rat cardiac myocytes, exposure to the compound resulted in a progressive decline in viable cells, hypercontraction, and ATP depletion.[2]

Cytotoxicity

The cytotoxicity of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate appears to be concentration-dependent. While lacquer films containing up to 2.5% (m/m) of the compound were found to be cytocompatible, concentrations of 5% (m/m) or higher resulted in significant cytotoxic effects, with cell viability dropping to near zero.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Lacquer films incorporating this compound have shown a significant reduction in the microbial load of both Gram-positive and Gram-negative bacteria, as well as fungal species, indicating a broad spectrum of action. The proposed mechanism involves the generation of reactive nitrogen species (RNS) during the autoxidation of the compound.

Quantitative Pharmacological and Toxicological Data

ParameterValueSpecies/SystemReference
L-Type Calcium Channel Inhibition
IC50< 10 nMPurified Ca2+ channel preparations from rabbit skeletal muscle[6]
IC50 (1,4-dihydropyridine-sensitive 45Ca2+ uptake)3.6 µMGH3 cells[8]
Ki (inhibition of (+)-tetrandrine stimulation of 1,4-dihydropyridine binding)6.8 nMMembrane-bound L-type Ca2+ channel[8]
Cytotoxicity
Cell Viability (0.5% m/m in lacquer film)102.7% ± 9.0%L-929 mouse fibroblast cells
Cell Viability (1.5% m/m in lacquer film)95.5% ± 6.3%L-929 mouse fibroblast cells
Cell Viability (2.5% m/m in lacquer film)92.4% ± 8.4%L-929 mouse fibroblast cells
Cell Viability (>5% m/m in lacquer film)~0%L-929 mouse fibroblast cells
Antimicrobial Activity
IC50 (vs. MSSA)233.8 µg/mLStaphylococcus aureus (MSSA)
IC50 (vs. MRSA)298.0 µg/mLStaphylococcus aureus (MRSA)
Acute Aquatic Toxicity
LC50 (96 h)4.4 mg/LLepomis macrochirus (Bluegill sunfish)
LC50 (48 h)8.58 mg/LDaphnia magna (Water flea)
EC50 (72 h)0.705 mg/LPseudokirchneriella subcapitata (Green algae)

Experimental Protocols

Disclaimer: The following protocols are generalized based on the available literature for assessing the specified pharmacological effects. Specific parameters for bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate may require optimization.

In Vivo Cardiotoxicity Assessment in a Rat Model
  • Animal Model: Male Wistar rats.

  • Test Compound Preparation: Dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in a suitable vehicle (e.g., a mixture of saline and ethanol).

  • Dosing Regimen: Administer increasing doses of the compound (e.g., 1 µg, 10 µg, 100 µg, and 1 mg) via intraperitoneal injection. Injections are performed multiple times over a period of several weeks (e.g., 15 times over 5 weeks).[4]

  • Endpoint Analysis:

    • Histopathology: Euthanize the animals and collect myocardial samples. Fix, embed, section, and stain the tissues (e.g., with hematoxylin and eosin) for light microscopy to observe for myocytolysis and necrosis.[4]

    • Electron Microscopy: Process myocardial samples for transmission electron microscopy to examine ultrastructural changes.

    • Intracellular Calcium Detection: Utilize a method such as the lead-acetate technique to detect intracellular calcium accumulation in myocardial tissue sections.[4]

    • Adrenergic Innervation Assessment: Employ a technique like the glyoxylic acid method to assess alterations in adrenergic innervation through fluorescence microscopy.[4]

L-Type Calcium Channel Blocking Activity (Fluorescence-Based Calcium Influx Assay)
  • Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., GH3 or A7r5 cells) in appropriate media.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Application: Add varying concentrations of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate to the cells and incubate.

  • Depolarization and Measurement: Induce depolarization to open voltage-gated calcium channels using a high-potassium solution. Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the inhibition of calcium influx at each compound concentration relative to a vehicle control and determine the IC50 value.

Nicotinic Acetylcholine Receptor Inhibition (Two-Electrode Voltage-Clamp in Xenopus Oocytes)
  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes for injection.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired nicotinic acetylcholine receptor subunits.

  • Incubation: Incubate the oocytes to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Compound and Agonist Application: Perfuse the oocyte with a solution containing a specific concentration of acetylcholine to elicit a current. Subsequently, co-apply acetylcholine with varying concentrations of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

  • Data Analysis: Measure the reduction in the acetylcholine-induced current in the presence of the test compound to determine the extent of inhibition and calculate the IC50.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed a suitable cell line (e.g., L-929 mouse fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate dissolved in an appropriate solvent. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Antimicrobial Activity (Broth Microdilution Assay)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Growth Assessment: Determine microbial growth by measuring the optical density (turbidity) at a specific wavelength (e.g., 600 nm) or by visual inspection.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate involve direct interactions with ion channels and receptors. The downstream consequences of these interactions are central to its pharmacological and toxicological effects.

L-Type Calcium Channel Blockade Signaling

By physically obstructing the L-type calcium channel, the compound prevents the influx of Ca2+ into the cell. This has several downstream effects, particularly in cardiomyocytes and vascular smooth muscle cells. The reduced intracellular Ca2+ concentration leads to decreased muscle contractility and vasodilation.

L_Type_Calcium_Channel_Blockade cluster_membrane Cell Membrane ltcc L-Type Calcium Channel (α1 subunit) ca_int Intracellular Ca²⁺ ltcc->ca_int effect Reduced Intracellular Ca²⁺ ltcc->effect ca_ext Extracellular Ca²⁺ ca_ext->ltcc Influx compound bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate block Blockade compound->block block->ltcc consequences Decreased Muscle Contractility Vasodilation effect->consequences

L-Type Calcium Channel Blockade by bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.
Nicotinic Acetylcholine Receptor Inhibition Pathway

The compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors. This prevents the binding of acetylcholine and subsequent channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to cell depolarization and downstream signaling events.

nAChR_Inhibition cluster_membrane Postsynaptic Membrane nachr Nicotinic Acetylcholine Receptor (nAChR) ion_int Intracellular Cations nachr->ion_int depolarization Cell Depolarization nachr->depolarization ion_ext Extracellular Cations (Na⁺, Ca²⁺) ion_ext->nachr Influx ach Acetylcholine (ACh) ach->nachr Binds compound bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate inhibition Inhibition compound->inhibition inhibition->nachr downstream Downstream Signaling depolarization->downstream

Inhibition of Nicotinic Acetylcholine Receptor by bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.
Experimental Workflow for In Vivo Cardiotoxicity

The following diagram outlines a typical experimental workflow for assessing the in vivo cardiotoxicity of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

Cardiotoxicity_Workflow cluster_analysis Endpoint Analysis start Start: Animal Model Selection (e.g., Wistar Rats) prep Compound Preparation and Dosing (Intraperitoneal Injection) start->prep treatment Chronic Treatment Period (e.g., 5 weeks) prep->treatment euthanasia Euthanasia and Tissue Collection (Myocardium) treatment->euthanasia analysis Multi-faceted Analysis euthanasia->analysis histo Histopathology (Light & Electron Microscopy) calcium Intracellular Ca²⁺ Detection (Lead-Acetate Method) adrenergic Adrenergic Innervation (Glyoxylic Acid Method) end End: Data Interpretation and Cardiotoxicity Assessment histo->end calcium->end adrenergic->end

Experimental Workflow for In Vivo Cardiotoxicity Assessment.

Conclusion

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, while an effective light stabilizer, possesses a distinct and potent pharmacological profile. Its actions as an L-type calcium channel blocker and a nicotinic acetylcholine receptor inhibitor are the primary drivers of its biological effects, including significant cardiotoxicity. The potential for cytotoxicity at higher concentrations and its emerging antimicrobial properties warrant further investigation. For researchers and professionals in drug development, understanding these off-target effects is crucial, especially in the context of leachable compounds from plastic labware and medical devices, and its recent appearance as a drug adulterant. The experimental frameworks provided in this guide serve as a foundation for further research into the complex biological activities of this compound.

References

Origin and synthesis of Tinuvin 770

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the origin and synthesis of Tinuvin 770 for researchers, scientists, and drug development professionals.

Introduction to Tinuvin 770

Tinuvin 770, with the chemical name bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a widely utilized low molecular weight hindered amine light stabilizer (HALS). Its primary function is to protect polymeric materials from degradation induced by exposure to ultraviolet (UV) radiation. Unlike UV absorbers that function by filtering UV light, Tinuvin 770 and other HALS act as radical scavengers, interrupting the photo-oxidation cycle of polymers and thus providing long-term thermal and light stability. It is particularly effective in polyolefins (such as polypropylene and polyethylene), polyurethanes, and styrenic polymers.

Chemical Structure and Properties

The chemical structure of Tinuvin 770 consists of two hindered amine moieties derived from 2,2,6,6-tetramethyl-4-piperidinol, linked by a sebacate group.

  • IUPAC Name: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

  • CAS Number: 52829-07-9

  • Molecular Formula: C28H52N2O4

  • Molecular Weight: 480.7 g/mol

Table 1: Physicochemical Properties of Tinuvin 770

PropertyValue
AppearanceWhite to slightly yellowish crystalline powder
Melting Point81-86 °C
Boiling Point>360 °C (decomposes)
SolubilitySoluble in acetone, ethanol, and ethyl acetate. Insoluble in water.

Synthesis of Tinuvin 770

The synthesis of Tinuvin 770 is primarily achieved through the esterification of 2,2,6,6-tetramethyl-4-piperidinol with sebacic acid. This reaction forms a diester, linking two molecules of the hindered amine with one molecule of the dicarboxylic acid.

Precursors
  • 2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol): This is the hindered amine component that provides the radical scavenging functionality.

  • Sebacic Acid: A dicarboxylic acid that acts as the linker between the two TMP-ol molecules.

Reaction Pathway

The overall reaction is a transesterification or direct esterification process. A common industrial synthesis route involves the reaction of dimethyl sebacate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a catalyst.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 2,2,6,6-Tetramethyl-4-piperidinol C Transesterification A->C B Dimethyl Sebacate B->C D Tinuvin 770 C->D E Methanol (byproduct) C->E

Caption: Synthesis pathway of Tinuvin 770 via transesterification.

Experimental Protocol: Transesterification Method

This protocol is a generalized representation of a common synthesis method.

Materials:

  • 2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol)

  • Dimethyl sebacate

  • Sodium methoxide (catalyst)

  • Xylene (solvent)

  • Nitrogen gas supply

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation condenser is charged with 2,2,6,6-tetramethyl-4-piperidinol, dimethyl sebacate, and xylene. The typical molar ratio of TMP-ol to dimethyl sebacate is slightly above 2:1 to ensure complete reaction of the ester.

  • The mixture is heated to approximately 80-90 °C with stirring to dissolve the reactants.

  • Sodium methoxide catalyst is added to the reaction mixture.

  • The temperature is gradually raised to the reflux temperature of the solvent (around 140 °C for xylene).

  • The transesterification reaction proceeds, and the methanol byproduct is continuously removed by distillation. The progress of the reaction can be monitored by measuring the amount of methanol collected.

  • The reaction is considered complete when the theoretical amount of methanol has been distilled off.

  • The reaction mixture is then cooled. The catalyst is neutralized and removed by washing with water.

  • The organic layer is separated, and the solvent (xylene) is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or acetone, to yield pure Tinuvin 770.

Table 2: Typical Reaction Parameters

ParameterValue/Condition
Reactant Molar Ratio (TMP-ol:Dimethyl Sebacate)~2.1 : 1
CatalystSodium methoxide
SolventXylene
Reaction Temperature140-150 °C (Reflux)
Reaction Time4-8 hours
Purification MethodRecrystallization from ethanol or acetone

Mechanism of Action as a Light Stabilizer

The efficacy of Tinuvin 770 as a light stabilizer is based on the Denisov cycle. The hindered amine functionality can be oxidized to form a stable nitroxyl radical. This nitroxyl radical is highly efficient at trapping polymer alkyl radicals (R•) and polymer peroxy radicals (ROO•), which are formed during photo-oxidation, converting them into non-radical species and regenerating the nitroxyl radical to continue the cycle.

G A Polymer (RH) B Alkyl Radical (R•) A->B UV Light, O2 C Peroxy Radical (ROO•) B->C + O2 D Hindered Amine (>N-H) C->D Trapping F Hydroperoxide (ROOH) C->F + RH E Nitroxyl Radical (>N-O•) D->E Oxidation E->D Regeneration G Alkoxyamine (>N-OR) E->G + R• H Degradation Products F->H Further Reactions G->E Regeneration + R•

Caption: Simplified Denisov cycle for HALS stabilization.

BTMPS as a Novel Fentanyl Adulterant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In mid-2024, a novel adulterant, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), emerged in the illicit fentanyl supply across the United States.[1][2] this compound, a hindered amine light stabilizer (HALS) commercially known as Tinuvin® 770, is an industrial chemical used to protect plastics from UV degradation.[3][4][5] Its introduction into the illicit drug market has raised significant public health concerns due to its unknown effects in humans and its high prevalence in fentanyl samples. This technical guide provides a comprehensive overview of this compound, including its chemical properties, prevalence data, synthesis, analytical detection methods, and known pharmacology, to aid researchers, scientists, and drug development professionals in understanding and addressing this new threat.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder or granule with the following properties:

PropertyValueReference
Chemical Name bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate[3][4]
Synonyms Tinuvin® 770, T770, HALS770, Photo-stabilizer HS-770[4]
CAS Number 52829-07-9[4]
Molecular Formula C₂₈H₅₂N₂O₄[4]
Molecular Weight 480.7 g/mol [1]
Melting Point 81-85 °C[5]
Appearance White to off-white granules or powder[1]
Solubility Insoluble in water (<0.01% w/w). Soluble in organic solvents such as acetone (19% w/w), chloroform (45% w/w), ethyl acetate (24% w/w), and methanol (38% w/w).[6]

Prevalence and Quantitative Data

The emergence of this compound as a fentanyl adulterant has been rapid and widespread. Community-based drug checking programs first detected this compound in the illicit opioid supply in June 2024.[3] Studies have shown a significant and increasing presence of this compound in seized drug samples, often at high concentrations relative to fentanyl.

LocationTimeframePercentage of Fentanyl Samples Containing this compoundAverage this compound to Fentanyl RatioReference
Los Angeles, CAJune 20240%-[7]
Los Angeles, CAAugust 202441%-[2]
Los Angeles, CASeptember 202456%7:1[8]
Philadelphia, PAJune-September 202425-32%-[8]
9 US Locations (combined)June-October 202435% (of 284 samples)7.4:1[9]

Synthesis

This compound is synthesized via the diesterification of sebacic acid with 2,2,6,6-tetramethyl-4-piperidinol.[8] A detailed laboratory-scale synthesis protocol is provided below, based on established chemical literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dimethyl sebacate

  • 2,2,6,6-Tetramethyl-4-hydroxypiperidine

  • Lithium amide (catalyst)

  • N-methylpyrrolidinone (solvent)

  • Nitrogen gas

  • Glacial acetic acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add dimethyl sebacate (e.g., 25 g, 109 mmol), 2,2,6,6-tetramethyl-4-hydroxypiperidine (e.g., 37.5 g, 239 mmol), and N-methylpyrrolidinone (e.g., 7 ml).

  • Heat the mixture to 100°C with agitation.

  • Add lithium amide (e.g., 0.124 g, 5.4 mmol) to the reaction mixture.

  • Increase the temperature to 150-155°C and maintain for 3 hours under a continuous subsurface nitrogen sparge to facilitate the removal of methanol byproduct.

  • After 3 hours, cool the reaction mixture to 100°C.

  • Neutralize the mixture with glacial acetic acid.

  • The product can be purified by recrystallization from a suitable solvent, such as n-hexane, to yield bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate as a white solid.

Analytical Detection

The identification and quantification of this compound in seized drug samples are crucial for forensic and public health laboratories. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of this compound. A reference standard of this compound is available from commercial suppliers for confirmation.

5.1.1 Experimental Protocol: GC-MS Analysis of this compound

Sample Preparation:

  • Accurately weigh a portion of the seized drug sample.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Perform a liquid-liquid or solid-phase extraction if necessary to remove interfering substances.

  • Dilute the extract to an appropriate concentration for GC-MS analysis.

  • Add an internal standard for quantitative analysis.

Instrumental Parameters (suggested):

  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • Mass Spectrometer: Agilent 5977 MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Expected Results:

The retention time for this compound under these conditions should be confirmed using a certified reference material. The mass spectrum of this compound will show a characteristic fragmentation pattern, which can be used for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex matrices.

5.2.1 Experimental Protocol: LC-MS/MS Analysis of this compound

Sample Preparation:

  • Prepare samples as described for GC-MS analysis.

  • Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase.

Instrumental Parameters (suggested):

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a this compound standard. A plausible precursor ion would be the protonated molecule [M+H]⁺ at m/z 481.4. Product ions would be determined from the fragmentation of the precursor ion.

Pharmacology and Toxicology

The pharmacological and toxicological effects of this compound in humans are not well-studied. However, preclinical data and its known chemical properties suggest potential for significant adverse health effects.

Pharmacodynamics

This compound has been shown to be a potent blocker of L-type calcium channels and a non-competitive antagonist of nicotinic acetylcholine receptors.[1][10]

6.1.1 L-Type Calcium Channel Blockade

Blockade of L-type calcium channels can lead to cardiovascular effects such as decreased blood pressure and heart rate.[2][11] In overdose situations involving substances with calcium channel blocking properties, treatment can be challenging.[11]

6.1.2 Nicotinic Acetylcholine Receptor Antagonism

As a non-competitive antagonist of nicotinic acetylcholine receptors, this compound can interfere with cholinergic neurotransmission.[1] This can have a wide range of effects on the central and peripheral nervous systems.

Toxicology

Animal studies and safety data for Tinuvin® 770 indicate potential for toxicity. Long-term use in rats has been associated with heart defects.[1] The chemical safety data sheet lists this compound as a health hazard that can cause serious eye damage, skin irritation, and may harm a fetus.[1] Anecdotal reports from individuals who have used fentanyl adulterated with this compound include a harsh chemical taste and smell, described as similar to plastic or bug spray.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Seized Drug Sample Seized Drug Sample Dissolution in Solvent Dissolution in Solvent Seized Drug Sample->Dissolution in Solvent Extraction/Cleanup Extraction/Cleanup Dissolution in Solvent->Extraction/Cleanup Dilution & IS Addition Dilution & Internal Standard Addition Extraction/Cleanup->Dilution & IS Addition GC-MS GC-MS Dilution & IS Addition->GC-MS Identification LC-MS/MS LC-MS/MS Dilution & IS Addition->LC-MS/MS Quantification Identification Identification GC-MS->Identification Quantification Quantification LC-MS/MS->Quantification

Caption: Workflow for the analysis of this compound in seized drug samples.

Signaling Pathways

signaling_pathways cluster_ltcc L-Type Calcium Channel Blockade cluster_nachr Nicotinic Acetylcholine Receptor Antagonism BTMPS1 This compound LTCC L-Type Calcium Channel BTMPS1->LTCC Blocks Ca_influx Decreased Ca²⁺ Influx LTCC->Ca_influx Cellular_Effects1 Decreased Heart Rate & Blood Pressure Ca_influx->Cellular_Effects1 BTMPS2 This compound nAChR Nicotinic Acetylcholine Receptor BTMPS2->nAChR Antagonizes Ion_Flow Inhibited Ion Flow (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Flow ACh Acetylcholine ACh->nAChR Cellular_Effects2 Altered Neuronal Excitability Ion_Flow->Cellular_Effects2

Caption: Proposed signaling pathways for this compound pharmacological action.

Conclusion

The emergence of this compound as a fentanyl adulterant represents a significant and evolving challenge to public health and safety. Its industrial origin, lack of human safety data, and high prevalence in illicit drug supplies necessitate a coordinated response from the scientific and research communities. This technical guide provides a foundational understanding of this compound to support these efforts. Continued monitoring, research into its pharmacological and toxicological effects, and the development of rapid detection methods are critical to mitigating the potential harm caused by this novel adulterant.

References

In-Vitro Characterization of BTMPS Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), also known by its trade name Tinuvin 770, is a hindered amine light stabilizer (HALS) used as an additive in various plastics.[1] While its industrial applications are well-established, recent toxicological and pharmacological interest has been driven by its emergence as an adulterant in the illicit drug supply and from early in-vitro research identifying it as a potent, biologically active compound.[2][3] This technical guide provides an in-depth overview of the in-vitro studies characterizing the activity of this compound, focusing on its effects as an L-type calcium channel blocker and a non-competitive antagonist of nicotinic acetylcholine receptors. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of this compound activity. These data highlight the potency of this compound as an inhibitor of specific ion channels and receptors.

Table 1: this compound Inhibition of L-Type Calcium Channels

ParameterValueCell Line / PreparationAssay TypeReference
IC₅₀ 3.6 µMGH3 Cells⁴⁵Ca²⁺ Uptake[1]
Kᵢ 6.8 nMRabbit Skeletal MuscleCompetitive Binding Assay[1]
IC₅₀ < 10 nMVarious PreparationsLigand Binding[1]

Table 2: this compound Antagonism of Nicotinic Acetylcholine Receptors (nAChR)

ParameterValueReceptor SubtypeSystemAssay TypeReference
Kₑ ~200 nMNeuronal nAChRsXenopus OocytesElectrophysiology[4]
Inhibition Use-dependentMuscle & Neuronal nAChRsXenopus OocytesElectrophysiology[5]

Note: More recent studies using modern assays have reported no significant binding activity of this compound to a wide range of psychoactive receptors, including nicotinic acetylcholine receptors, suggesting that the antagonistic properties observed in older studies may be specific to the experimental conditions used.[2]

Signaling Pathways and Mechanisms of Action

This compound has been shown to interact with at least two critical signaling pathways: voltage-gated L-type calcium channels and nicotinic acetylcholine receptors.

L-Type Calcium Channel Blockade

This compound is a potent blocker of L-type calcium channels.[1] These channels are crucial for calcium influx in response to membrane depolarization in various cell types, including cardiac and smooth muscle cells.[6] The inhibitory action of this compound on these channels is thought to occur at the phenylalkylamine- and benzothiazepine-selective drug-binding domains of the α1 subunit.[1]

L_Type_Calcium_Channel_Blockade cluster_membrane Cell Membrane This compound This compound LTCC L-Type Calcium Channel (α1 subunit) This compound->LTCC blocks Ca_int Ca²⁺ (intracellular) LTCC->Ca_int Ca_ext Ca²⁺ (extracellular) Ca_ext->LTCC influx Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_int->Cellular_Response triggers Depolarization Membrane Depolarization Depolarization->LTCC activates

This compound blocking the influx of calcium through L-type calcium channels.
Nicotinic Acetylcholine Receptor Antagonism

Older studies have characterized this compound as a non-competitive, use-dependent antagonist of nicotinic acetylcholine receptors (nAChRs).[5][7] This means that the inhibition is more pronounced when the receptor is activated by its agonist, acetylcholine. The binding is thought to occur within the ion channel pore, physically obstructing the flow of ions.

nAChR_Antagonism cluster_membrane Postsynaptic Membrane This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR non-competitive antagonism Ion_int Na⁺/Ca²⁺ (intracellular) nAChR->Ion_int ACh Acetylcholine (ACh) ACh->nAChR binds & activates Ion_ext Na⁺/Ca²⁺ (extracellular) Ion_ext->nAChR influx Depolarization Postsynaptic Depolarization Ion_int->Depolarization causes

This compound acting as a non-competitive antagonist at the nAChR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the in-vitro activity of this compound.

L-Type Calcium Channel Blockade Assays

This assay measures the influx of radioactive calcium into cells, providing a direct assessment of calcium channel activity.

Workflow:

Ca_Uptake_Workflow start Start: Culture GH3 cells step1 Incubate cells with varying concentrations of this compound. start->step1 step2 Add depolarizing agent (e.g., high K⁺) and ⁴⁵Ca²⁺. step1->step2 step3 Incubate for a defined period to allow for ⁴⁵Ca²⁺ uptake. step2->step3 step4 Wash cells with ice-cold buffer to remove extracellular ⁴⁵Ca²⁺. step3->step4 step5 Lyse cells and measure intracellular radioactivity using a scintillation counter. step4->step5 end End: Calculate IC₅₀ step5->end

Workflow for the ⁴⁵Ca²⁺ uptake assay.

Detailed Protocol:

  • Cell Culture: GH3 pituitary cells are cultured in a suitable medium until they reach a desired confluency in multi-well plates.

  • Pre-incubation: The culture medium is replaced with a physiological salt solution. Cells are then pre-incubated with various concentrations of this compound (or vehicle control) for a specified time.

  • Depolarization and Calcium Uptake: A depolarizing solution containing a high concentration of potassium chloride (KCl) and ⁴⁵CaCl₂ is added to each well to activate voltage-gated calcium channels.

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapidly washing the cells with an ice-cold wash buffer containing a calcium chelator (e.g., EGTA) to remove extracellular ⁴⁵Ca²⁺.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the lysate is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is plotted against the concentration of this compound, and the half-maximal inhibitory concentration (IC₅₀) is determined.

This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information about channel kinetics and blockade.

Detailed Protocol:

  • Cell Preparation: A7r5 smooth muscle cells are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an internal solution containing a charge carrier (e.g., Cs⁺ to block K⁺ channels) and a calcium buffer.

  • Giga-seal Formation: A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential where L-type calcium channels are closed. Depolarizing voltage steps are applied to activate the channels, and the resulting inward calcium currents are recorded.

  • Drug Application: this compound is applied to the cell via the external bath solution. The effect of this compound on the amplitude and kinetics of the calcium currents is recorded.

  • Data Analysis: The percentage of current inhibition at different this compound concentrations is calculated to determine its potency and mechanism of action (e.g., voltage-dependence of the block).

Nicotinic Acetylcholine Receptor Antagonism Assays

This is a classic method for studying the properties of ion channels and receptors expressed in a heterologous system.

Workflow:

TEVC_Workflow start Start: Harvest and prepare Xenopus oocytes step1 Microinject oocytes with cRNA encoding nAChR subunits. start->step1 step2 Incubate oocytes for 2-7 days to allow for receptor expression. step1->step2 step3 Place oocyte in recording chamber and impale with two microelectrodes (voltage and current). step2->step3 step4 Voltage-clamp the oocyte membrane at a holding potential (e.g., -70 mV). step3->step4 step5 Apply acetylcholine (ACh) to elicit a current and establish a baseline response. step4->step5 step6 Apply this compound and then co-apply with ACh to measure the inhibitory effect. step5->step6 end End: Analyze current traces to determine the nature of antagonism. step6->end

Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Detailed Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with a solution containing complementary RNA (cRNA) encoding the subunits of the desired nAChR subtype.

  • Expression: The injected oocytes are incubated for several days to allow for the translation of the cRNA and the assembly and insertion of functional nAChR channels into the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and one for injecting current. The membrane potential is clamped at a set holding potential.

  • Agonist and Antagonist Application: The oocyte is perfused with a solution containing acetylcholine to activate the nAChRs and elicit an inward current. To test the effect of this compound, the oocyte is pre-incubated with this compound and then co-perfused with acetylcholine and this compound.

  • Data Analysis: The amplitude of the acetylcholine-induced currents in the presence and absence of this compound is compared to determine the extent of inhibition and to characterize its properties (e.g., use-dependence, reversibility).

Conclusion

In-vitro studies have been instrumental in elucidating the pharmacological profile of this compound. The data clearly indicate that it is a potent L-type calcium channel blocker and, according to older studies, a non-competitive antagonist of nicotinic acetylcholine receptors. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other related compounds. Understanding the mechanisms by which this compound interacts with these critical physiological targets is essential for assessing its toxicological risks and for guiding future research in pharmacology and drug development. The provided visualizations of the signaling pathways and experimental workflows serve to clarify these complex processes for researchers and scientists in the field.

References

Initial toxicological screening of BTMPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Toxicological Screening of BTMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (this compound), also known by its trade name Tinuvin® 770, is an industrial chemical primarily used as a hindered amine light stabilizer (HALS) in plastics and coatings to prevent degradation from UV light.[1][2] It is not approved for human or animal consumption.[3] Recently, this compound has emerged as a significant adulterant in the illicit drug supply, particularly in substances sold as fentanyl, raising serious public health concerns.[4][5] This technical guide provides a comprehensive overview of the initial toxicological screening of this compound, summarizing available data on its toxicity, mechanism of action, and pharmacokinetic profile. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound.

Toxicological Profile

The toxicological data for this compound is limited, with most studies conducted on animal models. The primary concerns are related to its cardiotoxicity and its effects as a calcium channel blocker and nicotinic receptor antagonist.[6][7]

Quantitative Toxicity Data

A summary of the available quantitative toxicological data for this compound is presented in the table below.

Parameter Value Species Route of Administration Reference
Acute Oral LD50 3700 mg/kg bwRatOral[8]
Acute Dermal LD50 > 3170 mg/kg bwRatDermal[8]
Acute Inhalation LC50 500 mg/m³ (0.5 mg/L)RatInhalation (4-hour exposure)[8][9]
Observed Effects and Symptoms
  • Animal Studies: In rats, repeated oral administration of this compound has been associated with decreased body weight gain.[8] Long-term use in rats has been shown to cause heart defects.[3][10] In vivo studies have demonstrated that higher doses can lead to focal myocytolysis, hypercontraction necrosis, intracellular Ca2+ accumulation, and increased catecholamine release in the myocardium.[6][11] Inhalation exposure in rats resulted in dose-dependent dyspnoea, salivation, trismus, tremor, and sedation.[8]

  • Anecdotal Human Reports: Individuals who have ingested drugs adulterated with this compound have reported blurred vision, burning eyes, ringing in the ears, nausea, and coughing.[3] A burning sensation upon injection has also been noted.[3]

Mechanism of Action

This compound is known to be a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[12][13] These actions are believed to be the primary drivers of its toxicological effects.

L-Type Calcium Channel Blockade

This compound acts as a potent blocker of L-type calcium channels.[12][14] This blockage can disrupt cardiovascular function, leading to life-threatening complications such as arrhythmias and unstable blood pressure.[6] The inhibition of these channels is also thought to contribute to the cardiotoxic effects observed in animal studies, potentially through the disruption of calcium homeostasis and the induction of catecholamine release.[6][11]

L_Type_Calcium_Channel_Blockade This compound This compound L_Type_Ca_Channel L-Type Calcium Channel This compound->L_Type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx Mediates Cellular_Effects Disrupted Cellular Processes (e.g., Cardiac Contraction) Ca_Influx->Cellular_Effects Cardiotoxicity Cardiovascular Complications (Arrhythmias, Unstable Blood Pressure) Cellular_Effects->Cardiotoxicity Leads to

Figure 1: Simplified signaling pathway of this compound as an L-type calcium channel blocker.

Nicotinic Acetylcholine Receptor Antagonism

Several studies have identified this compound as a non-competitive, use-dependent antagonist of nAChRs.[7][15] This action has been shown to reduce the adverse consequences of morphine self-administration in rats.[15] However, it is important to note that a recent report from December 2024 suggests that modern assays show no binding activity of this compound to nAChRs, which contradicts these earlier findings.[16] Further research is needed to clarify this discrepancy.

nAChR_Antagonism cluster_potential Potential (Contradictory Evidence Exists) This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonizes (?) Cholinergic_Signaling Cholinergic Signaling nAChR->Cholinergic_Signaling Mediates Downstream_Effects Modulation of Neurotransmission Cholinergic_Signaling->Downstream_Effects

Figure 2: Potential mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols from studies on this compound.

In Vivo Cardiotoxicity Study in Rats

This study investigated the long-term cardiotoxic effects of this compound.[6][11]

  • Animal Model: Wistar rats.

  • Dosing Regimen: Intraperitoneal injections of Tinuvin 770 at doses of 1 µg, 10 µg, 100 µg, and 1 mg.

  • Frequency: 15 injections administered over a 5-week period.

  • Endpoint Analysis: Myocardial samples were analyzed using light, electron, and fluorescent microscopy. The lead-acetate method was used to detect intracellular Ca²⁺, and the glyoxylic acid technique was employed to assess alterations in adrenergic innervation.

in_vivo_workflow start Wistar Rats dosing Intraperitoneal Injections (1 µg, 10 µg, 100 µg, 1 mg) 15 times over 5 weeks start->dosing euthanasia Euthanasia and Myocardial Sample Collection dosing->euthanasia analysis Microscopy Analysis (Light, Electron, Fluorescent) euthanasia->analysis staining Specialized Staining: - Lead-acetate (Ca²⁺) - Glyoxylic acid (Adrenergic Innervation) euthanasia->staining end Evaluation of Cardiotoxicity analysis->end staining->end

Figure 3: Experimental workflow for the in vivo cardiotoxicity study of this compound in rats.

In Vitro Cardiotoxicity Study on Isolated Cardiomyocytes

This study examined the direct effects of this compound on heart muscle cells.[14]

  • Model: Isolated cardiomyocytes from adult rats.

  • Dosing: 25 nmol of Tinuvin 770.

  • Exposure Time: 0, 30, 60, and 120 minutes.

  • Endpoint Analysis: Assessment of cell viability (rod-shaped cells), hypercontraction, microbleb formation, and cellular ATP levels.

Pharmacokinetic Profile (ADME)

  • Absorption: Due to its amphiphilic nature, this compound is expected to be well-absorbed from the gastrointestinal tract.

  • Metabolism: It is presumed to undergo Phase I hydrolysis to form 2,2,6,6-tetramethylpiperidin-4-ol (HTMP) and decanedioic acid. These metabolites are then likely to undergo Phase II reactions.

  • Excretion: Rapid elimination through urine and/or bile is anticipated. There is a possibility of excretion via breast milk.

Conclusion

The available data, although limited, indicates that this compound poses significant toxicological risks, particularly to the cardiovascular system. Its potent activity as an L-type calcium channel blocker is a primary concern. The conflicting evidence regarding its interaction with nicotinic acetylcholine receptors highlights the need for further investigation. As this compound continues to be detected as an adulterant in the illicit drug supply, a more thorough understanding of its human toxicology and pharmacology is imperative for public health and safety. Researchers and drug development professionals should be aware of the potential for this compound to interfere with experimental results, particularly in studies involving calcium signaling and nicotinic receptors.

References

The Solubility Profile of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), a hindered amine light stabilizer (HALS) also known by its trade name Tinuvin® 770. An understanding of its solubility is critical for its application in various industrial processes, formulation development, and for assessing its environmental fate and toxicology, particularly in light of its recent emergence as an adulterant in illicit drug supplies.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data of this compound

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data at 20°C, providing a valuable resource for solvent selection and formulation design.

SolventChemical FormulaSolubility ( g/100 g of solution)Solubility ( g/100 mL of solvent)Temperature (°C)
Methylene ChlorideCH₂Cl₂56% (w/w)-20
ChloroformCHCl₃45% (w/w)-20
MethanolCH₃OH38% (w/w)-20
Ethyl AcetateC₄H₈O₂24% (w/w)-20
AcetoneC₃H₆O19% (w/w)74.420
BenzeneC₆H₆-44.420
DioxaneC₄H₈O₂-65.620
IsopropanolC₃H₈O-2120
n-HexaneC₆H₁₄5% (w/w)0.420
Solvesso® 100Aromatic Hydrocarbon20-20
Butyl AcetateC₆H₁₂O₂20-20
EthanolC₂H₅OH-0.01-0.1 (Slightly soluble)-
WaterH₂O< 0.01% (w/w) (Insoluble)< 0.0006 (Insoluble)20

Experimental Protocols for Solubility Determination

The determination of the equilibrium solubility of a solid compound like this compound is crucial for accurate characterization. The shake-flask method is widely recognized as the gold standard for this purpose.[2] The following is a generalized protocol adapted from established methodologies such as the OECD Guideline 105 and ASTM E1148 for determining the solubility of a solid organic compound in an organic solvent.[3][4][5][6][7][8]

Principle of the Shake-Flask Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Materials and Equipment
  • Solute: High-purity this compound (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

  • Solvents: High-purity organic solvents of interest

  • Glassware: Erlenmeyer flasks with stoppers or screw-cap vials, volumetric flasks, pipettes

  • Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 20 ± 0.5°C) and providing consistent agitation.

  • Filtration or Centrifugation Equipment: Syringe filters (e.g., 0.45 µm PTFE) or a centrifuge to separate the undissolved solid.

  • Analytical Instrument: A calibrated instrument suitable for quantifying this compound concentration, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Analytical Balance: For accurate weighing of the solute.

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Prepare a stock solution of this compound in a suitable solvent for calibration purposes if using a chromatographic analytical method.

  • Sample Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask.

    • Add a precisely measured volume of the chosen organic solvent to the flask.

  • Equilibration:

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).

    • Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking samples at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, allow the flask to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To ensure all undissolved particles are removed, filter the sample through a syringe filter that is compatible with the solvent, or centrifuge the sample at a high speed and collect the clear supernatant. It is crucial to avoid any temperature changes during this step that could affect the solubility.

  • Analysis:

    • Dilute the clear, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV/MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the sample.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent, expressing the result in appropriate units (e.g., g/100 mL, g/100 g, mol/L).

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

    • Report the average solubility value along with the standard deviation and the temperature at which the measurement was performed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound. This workflow can guide researchers through the process from initial estimation to quantitative determination.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Information Gathering (Structure, MW, Polarity) B Literature Search for Existing Solubility Data A->B C Qualitative Solubility Screening (Small scale, various solvents) B->C D Select Solvents of Interest C->D Proceed if quantitative data is needed E Choose Appropriate Experimental Method (e.g., Shake-Flask) D->E F Develop & Validate Analytical Method (e.g., HPLC-UV/MS) E->F G Perform Solubility Experiments (Controlled Temperature, Equilibration) F->G H Analyze Saturated Solutions G->H I Calculate Solubility Values H->I J Statistical Analysis (Mean, SD) I->J K Compile Technical Report/ Whitepaper J->K

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of BTMPS

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The acronym "BTMPS" has been recently associated with Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate , a hindered amine light stabilizer (HALS) identified as an adulterant in the illicit fentanyl supply. This technical guide will focus on this compound due to its relevance to researchers, scientists, and drug development professionals in the context of toxicology and pharmacology. It is important to distinguish this from another chemical, Bis(trimethoxysilylpropyl)amine, which is a silane coupling agent and may also be abbreviated as this compound in different industrial contexts.

This guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, complete with experimental methodologies and pathway diagrams to support further research and development.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

PropertyValue
IUPAC Name bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate
Synonyms Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, Tinuvin 770, HALS 770
CAS Number 52829-07-9
Molecular Formula C₂₈H₅₂N₂O₄
Molecular Weight 480.73 g/mol
Appearance White to off-white or slightly yellowish crystalline solid/powder.
Melting Point 81-86 °C (178-187 °F)
Boiling Point 499.8 °C at 760 mmHg (Predicted)
Density 1.05 g/cm³
Flash Point 216 °C (420.8 °F)
Solubility Water: Insoluble (<0.01%) Organic Solvents (at 20°C): - Methylene Chloride: 56% (w/w) - Chloroform: 45% (w/w) - Methanol: 38% (w/w) - Ethyl Acetate: 24% (w/w) - Acetone: 19% (w/w) - n-Hexane: 5% (w/w)
Stability Stable under normal conditions. Should be stored away from oxidizing agents.

Experimental Protocols

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound like this compound using a melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (if using a manual apparatus)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1] If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[2][3] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the melting point apparatus. Heat the sample rapidly (e.g., 10-20 °C per minute) to get an approximate melting temperature. This provides a target range for the more accurate measurement.[4][5]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Place a new, freshly packed capillary tube into the apparatus.

    • Set the heating rate to a slow, controlled pace, typically 1-2 °C per minute, starting from about 15 °C below the expected melting point.[2][3]

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[2][3]

    • Continue heating at the slow rate and record the temperature at which the last solid crystal turns into a clear liquid (completion of melting).[2][3]

    • The recorded range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).[4][5]

  • Repetition: For accuracy, repeat the determination with a fresh sample at least once to ensure the results are reproducible.[2]

This protocol describes a method for determining the solubility of this compound in water and various organic solvents.

Apparatus:

  • Analytical balance

  • Flasks with stoppers or screw caps

  • Constant temperature water bath with a shaking mechanism

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preliminary Test: To estimate the solubility, add a small, known amount of this compound to a known volume of the solvent at the test temperature (e.g., 20 °C). Visually inspect for dissolution. This helps in determining the appropriate amount of substance to use in the main test.

  • Main Test (Flask Method):

    • Add an excess amount of this compound (as determined from the preliminary test) to a series of flasks containing a known volume of the solvent (e.g., water, methanol, acetone).

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath (e.g., 20 ± 0.5 °C) and agitate for a sufficient time to reach equilibrium.[6] For poorly soluble substances, this may take 24-48 hours or longer.

  • Phase Separation:

    • After equilibration, allow the flasks to stand in the constant temperature bath to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the suspension at a controlled temperature.[6]

  • Sample Analysis:

    • Carefully take a sample from the clear supernatant. It may be necessary to filter the sample to remove any remaining microcrystals.

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound in the saturated solution.

  • Calculation: The solubility is expressed as the mass of the substance per volume or mass of the solvent (e.g., g/L or % w/w).

This protocol provides a general methodology for assessing the inhibitory effect of this compound on L-type calcium channels (e.g., CaV1.2) using an automated patch-clamp system.

Materials:

  • Cell line stably expressing the human CaV1.2 channel (e.g., HEK293 or CHO cells).

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Internal (pipette) solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2).[7]

  • External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, and 10 BaCl₂ or CaCl₂; pH 7.4).[7]

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Positive control (e.g., Verapamil, Nifedipine).

Procedure:

  • Cell Preparation: Culture the CaV1.2-expressing cells under standard conditions. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external solution at the required density (e.g., 1-5 x 10⁶ cells/mL).[7]

  • System Setup: Prime the automated patch-clamp system with the internal and external solutions according to the manufacturer's instructions.

  • Whole-Cell Configuration: The system will automatically capture individual cells and establish a whole-cell patch-clamp configuration.

  • Current Recording:

    • Hold the cell membrane potential at a level that inactivates most channels (e.g., -80 mV).

    • Apply a depolarizing voltage step (e.g., to 0 mV or +10 mV) to elicit an inward Ca²⁺ (or Ba²⁺) current through the L-type channels.[8]

    • Record the baseline peak current for a stable period.

  • Compound Application:

    • Prepare serial dilutions of this compound in the external solution.

    • Apply the different concentrations of this compound (and the positive control) to the cells sequentially, allowing for a sufficient incubation time at each concentration to observe the full effect.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current at each concentration to the baseline current (before compound application).

    • Plot the percentage of current inhibition against the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration at which this compound inhibits 50% of the current) from the curve.

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype.

Materials:

  • Receptor Source: Membrane preparations from a cell line expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 or α7 nAChRs) or from homogenized brain tissue (e.g., rat cortex).[9][10]

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs).[9][10]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

  • This compound stock solution and serial dilutions.

  • Non-specific binding agent (a high concentration of a known nAChR agonist, e.g., nicotine).[10]

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In each well of a 96-well plate, combine the following in assay buffer:

    • Total Binding: Receptor preparation and a constant concentration of the radioligand.

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the non-specific binding agent (e.g., 1 mM nicotine).[11]

    • Competitive Binding: Receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates for a sufficient time at a specific temperature (e.g., 2-4 hours at 4°C or room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[10][11] The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC₅₀ value of this compound from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of this compound for the receptor.

Mandatory Visualizations

BTMPS_Signaling_Pathways cluster_membrane Cell Membrane ltcc L-Type Calcium Channel (CaV1.2) ca_influx Ca²⁺ Influx ltcc->ca_influx nachr Nicotinic Acetylcholine Receptor (nAChR) depolarization Membrane Depolarization / Cation Influx nachr->depolarization This compound This compound This compound->ltcc Blocks This compound->nachr Inhibits (Non-competitive) downstream Downstream Cellular Effects (e.g., altered neurotransmission, cardiac muscle contraction) ca_influx->downstream depolarization->downstream acetylcholine Acetylcholine (Agonist) acetylcholine->nachr Activates

Caption: Inhibitory effects of this compound on key ion channel signaling pathways.

Adulterant_Characterization_Workflow cluster_0 Initial Detection & Identification cluster_1 Physicochemical Characterization cluster_2 Pharmacological & Toxicological Assessment cluster_3 Risk Assessment & Dissemination sample Seized Drug Sample (Unknown Adulterant) screen Presumptive Screening (e.g., FTIR, GC-MS) sample->screen id Structure Elucidation (e.g., HRMS, NMR) screen->id ref_std Reference Standard Confirmation id->ref_std physchem Purity, Melting Point, Solubility, Stability ref_std->physchem in_vitro In Vitro Assays (Receptor Binding, Channel Function) ref_std->in_vitro in_vivo In Vivo Studies (Animal Models for PK/PD, Acute & Chronic Toxicity) in_vitro->in_vivo human_data Human Case Reports & Epidemiological Data in_vivo->human_data risk Public Health Risk Assessment human_data->risk report Dissemination to Health & Law Enforcement Agencies risk->report

Caption: A logical workflow for the identification and characterization of a novel drug adulterant.

References

BTMPS and Opioid Receptors: A Technical Review of a Non-Interaction and an Emerging Toxicological Threat

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 2025

Executive Summary

This technical guide addresses the inquiry into the interaction of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), commercially known as Tinuvin 770, with opioid receptors. Contrary to the initial premise of a direct interaction, a comprehensive review of current scientific literature reveals no evidence of this compound binding to or modulating opioid receptors . In fact, broad receptor screening assays have shown a lack of significant binding to a wide range of psychoactive drug receptors, including those for opioids[1].

This compound, an industrial chemical primarily used as a UV light stabilizer in plastics, has emerged as a significant and dangerous adulterant in the illicit fentanyl supply[2][3]. Its presence complicates the already severe public health crisis associated with opioid use. The primary pharmacological activities of this compound identified to date are the potent blockade of L-type calcium channels and a debated antagonism of nicotinic acetylcholine receptors (nAChRs)[2][4][5]. These actions, particularly on the cardiovascular system, introduce a novel and alarming toxicological profile to illicit opioid consumption[6].

This document provides an in-depth technical overview of the known pharmacology of this compound, its toxicological implications as a fentanyl adulterant, and the experimental methodologies relevant to its study. We aim to correct the misconception of a this compound-opioid receptor interaction and instead highlight the true nature of this emerging threat for the scientific and drug development communities.

This compound: Known Pharmacological Profile

Current research indicates that the physiological effects of this compound are not mediated by opioid receptors but rather through its interaction with other critical signaling pathways.

L-Type Calcium Channel Blockade

This compound is a potent inhibitor of L-type calcium channels[2][4]. This action is significant as these channels play a crucial role in cardiovascular function, including cardiac contractility and vascular tone. The blockade of these channels can lead to severe cardiovascular complications, such as arrhythmias and hypotension[7].

Nicotinic Acetylcholine Receptor Antagonism

Older studies have characterized this compound as a non-competitive, use-dependent antagonist of nAChRs, with a preference for neuronal subtypes[5][8]. This activity was proposed to have implications for the central nervous system. However, it is crucial to note that more recent reports from late 2024, utilizing modern assay techniques, have contested these findings, reporting no significant binding activity of this compound to nAChRs[1]. This discrepancy underscores the need for further research to clarify the interaction of this compound with the cholinergic system.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound. It is important to reiterate the absence of any such data for opioid receptor interactions.

Table 1: this compound Activity at L-Type Calcium Channels

ParameterValueSpecies/SystemReference
IC50 (45Ca2+ uptake inhibition)3.6 µMGH3 cells[4]
IC50 (phenylalkylamine-selective domain)< 10 nMRabbit skeletal muscle[4]
IC50 (benzothiazepine-selective domain)< 10 nMRabbit skeletal muscle[4]
Ki (vs. (+)-Tetrandrine binding)6.8 nMRabbit skeletal muscle[4]

Table 2: this compound Activity at Nicotinic Acetylcholine Receptors (Note: Conflicting Data)

ParameterValueSpecies/SystemReference
KD~200 nMNot specified[5]
Binding ActivityNone DetectedModern Assays (unspecified)[1]

Toxicological Data

The emergence of this compound as a drug adulterant necessitates an understanding of its toxicological profile.

Table 3: Acute Toxicity of this compound in Rats

Route of AdministrationParameterValueReference
OralLD503700 mg/kg bw[7][9]
DermalLD50> 3170 mg/kg bw[7][9]
InhalationLC50500 mg/m³ air[7][9]

Experimental Protocols

While no specific protocols for this compound-opioid receptor interaction studies exist due to the lack of interaction, the following are standard methodologies used to determine drug-receptor binding and functional activity, which have been applied to this compound for other receptors.

Radioligand Binding Assays

This technique is used to determine the affinity of a ligand (like this compound) for a receptor. The general workflow is as follows:

experimental_workflow_binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., cell membranes, purified receptors) Incubation Incubation of Receptor, Radioligand, and Test Compound ReceptorSource->Incubation Radioligand Radiolabeled Ligand (specific for the receptor of interest) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Separation Separation of Bound and Unbound Radioligand (e.g., filtration) Incubation->Separation Measurement Quantification of Radioactivity Separation->Measurement Analysis Calculation of Binding Affinity (e.g., Ki, IC50) Measurement->Analysis experimental_workflow_functional cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells Cells Expressing L-Type Calcium Channels Loading Loading Cells with Dye Cells->Loading Dye Calcium-Sensitive Fluorescent Dye Dye->Loading Preincubation Pre-incubation with this compound Loading->Preincubation Stimulation Stimulation to Open Calcium Channels Preincubation->Stimulation Measurement Measurement of Fluorescence Change Stimulation->Measurement Analysis Calculation of Functional Potency (e.g., IC50) Measurement->Analysis btmps_calcium_channel This compound This compound LTypeCaChannel L-Type Calcium Channel This compound->LTypeCaChannel Block Blockade CaIon Ca²⁺ PhysiologicalEffects Physiological Effects (e.g., Decreased Cardiac Contractility, Vasodilation) CaIon->PhysiologicalEffects Influx CellMembrane Cell Membrane Extracellular Extracellular Intracellular Intracellular btmps_nachr This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Non-competitive Antagonism (Older Studies) IonFlux Ion Flux (Na⁺, K⁺) nAChR->IonFlux ACh Acetylcholine ACh->nAChR NeuronalSignaling Altered Neuronal Signaling IonFlux->NeuronalSignaling Disputed *Interaction Disputed by Recent Studies btmps_adulterant cluster_supply Illicit Drug Supply cluster_user User cluster_effects Combined Toxicological Effects Fentanyl Fentanyl IllicitProduct Illicit Fentanyl Product Fentanyl->IllicitProduct This compound This compound (Adulterant) This compound->IllicitProduct User User Consumes Illicit Product IllicitProduct->User OpioidEffects Fentanyl-Induced Opioid Effects (Respiratory Depression) User->OpioidEffects BTMPS_Effects This compound-Induced Cardiovascular Effects (Hypotension, Arrhythmia) User->BTMPS_Effects CombinedToxicity Synergistic or Additive Toxicity? (Increased Overdose Risk) OpioidEffects->CombinedToxicity BTMPS_Effects->CombinedToxicity

References

Methodological & Application

Application Note: Analytical Approaches for the Detection of BTMPS in Street Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A recent and significant development in the composition of illicit street drugs has been the emergence of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), a hindered amine light stabilizer (HALS) commonly used in the plastics industry.[1][2][3] This compound has been increasingly identified as an adulterant, particularly in samples of fentanyl and other opioids, but also in stimulants like methamphetamine and cocaine.[1][4] Unlike many common cutting agents, this compound is not a psychoactive substance, and its introduction into the drug supply is believed to be intentional, though the exact reasons remain unclear.[1] Its presence is a growing concern due to the unknown health effects of human consumption, with animal studies indicating potential cardiotoxicity and ocular damage.[2][3] The rapid and widespread appearance of this compound necessitates robust analytical methods for its detection and quantification in seized drug samples to protect public health and inform harm reduction strategies.[5][6]

This application note details various analytical methodologies for the identification and quantification of this compound in street drug samples, intended for researchers, forensic scientists, and public health professionals.

Analytical Methods

Several advanced analytical techniques have been successfully employed for the detection and characterization of this compound in illicit drug samples. These methods offer varying degrees of selectivity, sensitivity, and speed, making them suitable for different analytical needs, from rapid screening to confirmatory quantitative analysis.

1. Mass Spectrometry-Based Methods:

  • Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is a rapid screening technique that allows for the direct analysis of samples with minimal preparation. It provides qualitative identification by generating a mass spectrum of the sample, which can be compared against a library of known compounds.[7][8] This method is particularly useful for high-throughput screening of a large number of samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for both qualitative and quantitative analysis. It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method allows for the accurate quantification of this compound and other co-occurring substances in complex matrices.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the separation and identification of volatile and semi-volatile compounds. After appropriate sample preparation, such as acid/base extraction, GC-MS can provide reliable identification of this compound based on its retention time and mass spectrum.[4]

  • Paper-Spray High-Resolution Mass Spectrometry (PS-HRMS): This is an emerging ambient ionization technique that offers rapid and sensitive analysis with minimal sample preparation. PS-HRMS has been demonstrated for the analysis of street drugs and can be used for the detection of newly emerging adulterants like this compound.[9]

2. Spectroscopic Methods:

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for the bulk identification of drugs and adulterants. This compound has a characteristic infrared spectrum that can be used for its identification. Portable FTIR spectrometers are increasingly used by community-based drug checking programs for rapid, on-site analysis.[5]

Quantitative Data Summary

Quantitative analysis of street drug samples has revealed significant amounts of this compound. The following table summarizes key quantitative findings from recent studies.

Analytical MethodMatrixKey FindingsReference
LC-MS/MSFentanyl-containing powdersIn samples containing this compound, the mean percentage of fentanyl by mass was significantly lower (3.1%) compared to samples without this compound (8.7%).[8]
LC-MS/MSFentanyl-containing powdersThe mean ratio of this compound to fentanyl by mass was 7.4.[8]
LC-MS/MSFentanyl-containing powdersIn some samples, this compound accounted for over 50% of the material by mass.[2]
LC-MS/MSFentanyl-containing powdersThe mean percentage of this compound by mass in positive samples was 8.6%.[8]

Experimental Protocols

Below are generalized protocols for the key analytical methods used for this compound detection. These should be adapted and validated by individual laboratories.

Protocol 1: Rapid Screening using DART-MS

Objective: To rapidly and qualitatively identify the presence of this compound in a suspected drug sample.

Materials:

  • DART-MS system

  • Suspected drug sample

  • Tweezers or spatula

  • Glass capillaries or sampling paper

Procedure:

  • Sample Preparation: A small amount of the powdered drug sample is collected using tweezers or a spatula. Alternatively, a glass capillary can be dipped into the powder.

  • Analysis: The collected sample is introduced into the DART ion source. The sample is rapidly heated and ionized by a stream of excited gas (typically helium).

  • Data Acquisition: The resulting ions are directed into the mass spectrometer, and a full-scan mass spectrum is acquired.

  • Data Analysis: The acquired mass spectrum is compared to a spectral library containing the mass spectrum of a this compound reference standard for identification.

Protocol 2: Quantitative Analysis using LC-MS/MS

Objective: To accurately quantify the amount of this compound in a street drug sample.

Materials:

  • LC-MS/MS system

  • This compound certified reference material

  • Suspected drug sample

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water, formic acid)

  • Syringe filters

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of this compound in a suitable solvent.

  • Sample Preparation: a. Accurately weigh a portion of the homogenized drug sample. b. Dissolve the sample in a known volume of solvent. c. Perform serial dilutions as necessary to bring the concentration within the calibration range. d. Filter the final solution through a syringe filter to remove any particulate matter.

  • LC-MS/MS Analysis: a. Inject a known volume of the prepared sample and calibration standards onto the LC column. b. Separate the components of the sample using a suitable chromatographic gradient. c. Detect and quantify this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for this compound.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. c. Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

Protocol 3: Confirmatory Analysis using GC-MS

Objective: To confirm the identity of this compound in a drug sample.

Materials:

  • GC-MS system

  • This compound reference material

  • Suspected drug sample

  • Solvents for extraction (e.g., chloroform, methanol)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Vials for extraction and analysis

Procedure:

  • Sample Preparation (Acid/Base Extraction): a. Dissolve a weighed amount of the drug sample in a suitable solvent. b. Perform a liquid-liquid extraction to separate acidic, basic, and neutral components. This compound, being a hindered amine, will be extracted into the organic phase under basic conditions. c. Evaporate the solvent from the extracted fraction and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis: a. Inject a small volume of the prepared sample into the GC. b. Separate the components on a suitable capillary column with a programmed temperature ramp. c. The separated components are then introduced into the mass spectrometer.

  • Data Analysis: a. Identify this compound by comparing its retention time and the resulting mass spectrum with that of a known reference standard analyzed under the same conditions.

Workflow for this compound Analysis in Street Drugs

BTMPS_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Screening cluster_2 Confirmatory Analysis & Quantification Sample Seized Drug Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Dissolve Dissolution Weigh->Dissolve Screening Screening (DART-MS or FTIR) Dissolve->Screening Presumptive_Positive Presumptive Positive for this compound Screening->Presumptive_Positive Detected Negative Negative for this compound Screening->Negative Not Detected Confirmation Confirmation (GC-MS) Presumptive_Positive->Confirmation Quantification Quantification (LC-MS/MS) Confirmation->Quantification Final_Report Final Report Quantification->Final_Report

Caption: General workflow for the analysis of this compound in street drug samples.

Conclusion

The emergence of this compound as a significant adulterant in the illicit drug supply poses new challenges for forensic and public health laboratories. The analytical methods described in this application note, particularly mass spectrometry-based techniques, are essential for the reliable detection and quantification of this compound. Continued monitoring and reporting of this compound and other novel adulterants are crucial for understanding the evolving nature of the street drug market and mitigating the associated public health risks.

References

Application Notes and Protocols for the Analysis of BTMPS (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTMPS, chemically known as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate and sold under the trade name Tinuvin® 770, is a hindered amine light stabilizer (HALS).[1][2] It is utilized as an additive in various plastics to protect them from UV degradation.[1] Recently, this compound has been identified as an adulterant in the illicit drug supply, particularly in samples containing fentanyl.[1][2] This has necessitated the development of robust analytical methods for its identification and quantification in forensic and research laboratories. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the high molecular weight and low volatility of this compound present challenges for conventional GC-MS analysis.

This document provides detailed protocols for two recommended GC-MS approaches for the analysis of this compound: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) .

Data Presentation

Table 1: GC-MS Retention Data for this compound (Tinuvin® 770)
CompoundMethodRetention Time (min)Source
Tinuvin® 770GC-MS~27[3]

Note: The specific GC conditions for this reported retention time were not fully detailed in the source material.

Experimental Protocols

Protocol 1: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) of this compound

This protocol is designed for the direct analysis of this compound in samples where it is present in a relatively clean matrix or after an appropriate extraction and cleanup procedure.

1. Sample Preparation

  • Sample Extraction:

    • For solid samples (e.g., seized drug powders), dissolve a known quantity (e.g., 1 mg) in a suitable organic solvent such as methanol or acetonitrile.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • The sample is now ready for injection. A dilution may be necessary depending on the expected concentration of this compound.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A high-temperature, low-bleed capillary column is essential. A short column is preferable to minimize analysis time and potential degradation.

    • Recommended Column: Agilent J&W DB-5ht (15 m x 0.25 mm x 0.10 µm) or equivalent.

  • Injector:

    • Mode: Splitless

    • Inlet Temperature: 340 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 380 °C.

    • Hold: Hold at 380 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Conditions:

    • Transfer Line Temperature: 350 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan

    • Mass Range: m/z 40-600

3. Data Analysis

  • The presence of this compound can be confirmed by comparing the retention time and the acquired mass spectrum with a known reference standard. The mass spectrum of this compound is characterized by specific fragment ions.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound

Py-GC-MS is a powerful technique for the analysis of non-volatile materials, including polymers and additives like this compound, without the need for sample extraction or preparation.[4][5][6] The sample is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are separated and identified by GC-MS.

1. Sample Preparation

  • No solvent-based sample preparation is required. A small amount of the solid sample (typically 50-200 µg) is placed directly into a pyrolysis sample cup.

2. Py-GC-MS Instrumentation and Conditions

  • Pyrolyzer: Frontier Lab Multi-Shot Pyrolyzer EGA/PY-3030D or equivalent, directly interfaced to the GC inlet.

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column:

    • Recommended Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C

  • GC Inlet:

    • Mode: Split (e.g., 50:1)

    • Inlet Temperature: 320 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 320 °C.

    • Hold: Hold at 320 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Transfer Line Temperature: 320 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan

    • Mass Range: m/z 35-550

3. Data Analysis

  • The resulting chromatogram, known as a pyrogram, will show a series of peaks corresponding to the thermal degradation products of the sample. The pyrogram of a sample containing this compound will exhibit characteristic peaks that can be identified by their mass spectra. These can be compared to the pyrogram of a this compound reference standard.

Visualizations

HT_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HT-GC-MS Analysis cluster_data Data Processing start Solid Sample dissolve Dissolve in Organic Solvent start->dissolve vortex Vortex Mix dissolve->vortex filter Syringe Filter (0.22 µm) vortex->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect process Data Acquisition & Processing detect->process identify Compound Identification (Retention Time & Mass Spectrum) process->identify

Caption: Workflow for High-Temperature GC-MS analysis of this compound.

Py_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing start Solid Sample place Place in Pyrolysis Cup start->place pyrolyze Pyrolyze Sample (e.g., 600°C) place->pyrolyze separate Chromatographic Separation of Pyrolyzates pyrolyze->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect process Data Acquisition & Processing detect->process identify Pyrogram Analysis & Fragment Identification process->identify

Caption: Workflow for Pyrolysis-GC-MS analysis of this compound.

References

Application Note: Quantitative Analysis of BTMPS in Forensic Samples using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), an industrial chemical increasingly found as an adulterant in illicit drug samples. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), providing high selectivity and accuracy for the analysis of this compound in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals involved in forensic analysis and toxicology.

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (this compound), also known as Tinuvin 770, is a hindered amine light stabilizer (HALS) used in the plastics and polymer industry.[1] Recently, this compound has emerged as a significant adulterant in the illicit drug supply, particularly in samples containing fentanyl.[2][3] Its presence in street drugs, for which it is not approved for human consumption, raises significant public health concerns due to potential toxicity.[2][4] Animal studies have indicated potential cardiotoxicity and other adverse health effects.[2][4] Accurate and reliable quantification of this compound is crucial for forensic laboratories, public health organizations, and researchers monitoring the evolving landscape of the illicit drug market.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of trace-level compounds in complex mixtures due to its high sensitivity, specificity, and wide dynamic range.[5] This document provides a detailed protocol for the quantification of this compound using LC-MS/MS.

Experimental

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for the analysis of dissolved drug seizures. For more complex matrices, a protein precipitation or solid-phase extraction may be required.

Materials:

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • This compound analytical reference standard

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d8) is recommended for optimal quantification to compensate for matrix effects and variability in extraction recovery.[6] If a labeled standard is unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency may be used after thorough validation.

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol:

  • Accurately weigh a portion of the homogenized sample material.

  • Dissolve the sample in a known volume of methanol to achieve an estimated concentration within the calibration range.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer an aliquot of the supernatant to a new microcentrifuge tube.

  • Add the internal standard to the aliquot at a fixed concentration.

  • Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to the final desired concentration.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry

Instrumentation:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 4

Table 4: MRM Transitions for this compound and a Putative Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound481.4224.225
481.4140.130
This compound-d8 (IS)489.4232.225

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Results

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the this compound to the internal standard versus the concentration of the this compound standards. A linear regression with a weighting factor of 1/x is typically used.

Quantitative Data Summary

The following table summarizes this compound quantification data from a study analyzing illicit fentanyl drug products.[4]

Table 5: Quantitative Results of this compound in Illicit Fentanyl Samples

AnalyteMean % by Mass (Samples with this compound)Mean % by Mass (Samples without this compound)
This compound 8.6%Not Applicable
Fentanyl 3.1%8.7%

Data adapted from Shover, C.L., et al. (2025).[4]

Method Validation

A full method validation should be performed according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve with at least five standards should be prepared to demonstrate the linear range of the assay.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the matrix under different storage conditions.

Visualizations

BTMPS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Illicit Drug Sample Dissolution Dissolution in Methanol Sample->Dissolution Spike Spike with Internal Standard Dissolution->Spike Dilution Dilution with Mobile Phase Spike->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC Liquid Chromatography Separation Filtration->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Pharmacological_Targets cluster_channels Ion Channels cluster_receptors Receptors This compound This compound Ca_Channel L-type Calcium Channels This compound->Ca_Channel Potent Blocker nAChR Nicotinic Acetylcholine Receptors This compound->nAChR Non-competitive Antagonist

Caption: Pharmacological targets of this compound.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in forensic samples. The high sensitivity and specificity of this technique are essential for the accurate monitoring of this emerging adulterant in the illicit drug supply. Adherence to proper method validation procedures is critical to ensure data quality and defensibility.

References

Developing a standard operating procedure for BTMPS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Standard Operating Procedure for the Analysis of Benzenethiol-Modified Polystyrene

For researchers, scientists, and drug development professionals, the consistent and accurate characterization of functionalized polymers is paramount. Benzenethiol-modified polystyrene (PS-SPh) is a versatile polymer with applications ranging from drug delivery systems to scavenger resins in combinatorial chemistry. This document provides a detailed standard operating procedure (SOP) for the comprehensive analysis of PS-SPh, ensuring reproducible and reliable results.

Introduction

Polystyrene is a widely used polymer that can be chemically modified to introduce various functional groups, thereby tailoring its properties for specific applications.[1] The introduction of benzenethiol moieties onto the polystyrene backbone imparts unique chemical reactivity, allowing for further functionalization or utilization in processes such as heavy metal ion adsorption or as a solid-phase scavenger.[2] A standardized analytical approach is crucial to confirm the successful synthesis, determine the degree of functionalization, and characterize the physicochemical properties of the resulting polymer.

This application note outlines a comprehensive SOP covering the key analytical techniques for the characterization of benzenethiol-modified polystyrene.

Analytical Workflow

A logical workflow ensures that all critical parameters of the modified polymer are assessed. The general workflow for the analysis of benzenethiol-modified polystyrene is illustrated below.

G Figure 1. Experimental Workflow for BTMPS Analysis cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation start Start: Polystyrene (PS) functionalization Functionalization with Benzenethiol start->functionalization Chemical Modification purification Purification of PS-SPh functionalization->purification Removal of excess reagents structural Structural Characterization (NMR, FTIR, XPS) purification->structural molecular_weight Molecular Weight Determination (SEC/GPC) purification->molecular_weight thermal Thermal Properties Analysis (TGA, DSC) purification->thermal surface Surface Property Analysis (Contact Angle) purification->surface data_analysis Data Analysis and Interpretation structural->data_analysis molecular_weight->data_analysis thermal->data_analysis surface->data_analysis end End: Characterized PS-SPh data_analysis->end

Caption: A general workflow for the synthesis and analysis of benzenethiol-modified polystyrene.

Experimental Protocols

The following sections detail the standard operating procedures for the key analytical techniques used to characterize benzenethiol-modified polystyrene.

Structural Characterization

Structural characterization is essential to confirm the covalent attachment of benzenethiol to the polystyrene backbone.

Principle: NMR spectroscopy provides detailed information about the chemical structure of the polymer by analyzing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are used to identify the characteristic signals of both the polystyrene backbone and the benzenethiol moiety.[3]

Protocol:

  • Instrumentation: 300-500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the polymer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Ensure the polymer is fully dissolved.

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, which may require a longer acquisition time.

  • Data Analysis:

    • Identify the characteristic peaks for polystyrene (aromatic protons between 6.3-7.5 ppm and aliphatic protons between 1.0-2.5 ppm).

    • Identify the characteristic peaks for the benzenethiol group (aromatic protons of the thiol ring).

    • The degree of functionalization can be estimated by comparing the integration of the signals from the polystyrene backbone to those of the benzenethiol moiety.[4]

Table 1: Representative ¹H NMR Data for Benzenethiol-Modified Polystyrene

Chemical Shift (δ) ppm Multiplicity Assignment
7.0 - 7.5 m Aromatic protons of polystyrene and benzenethiol
6.3 - 6.8 m Aromatic protons of polystyrene backbone

| 1.2 - 2.1 | br | Aliphatic protons of polystyrene backbone |

Principle: FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[5]

Protocol:

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry polymer sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for polystyrene (e.g., C-H stretching of the aromatic ring, C=C stretching).

    • Look for the appearance of new peaks corresponding to the benzenethiol group, such as C-S stretching vibrations.[2]

Table 2: Key FTIR Absorption Bands for Benzenethiol-Modified Polystyrene

Wavenumber (cm⁻¹) Vibration Mode Assignment
3100-3000 C-H stretch Aromatic C-H
3000-2850 C-H stretch Aliphatic C-H
1600, 1490, 1450 C=C stretch Aromatic ring
750-700 C-H bend Monosubstituted benzene

| ~670 | C-S stretch | Thioether linkage |

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.[6] It is particularly useful for confirming the presence of sulfur on the surface of the modified polystyrene.

Protocol:

  • Instrumentation: XPS system with a monochromatic X-ray source (e.g., Al Kα).

  • Sample Preparation: Mount the polymer sample on a sample holder. Ensure the surface is clean and representative.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for C 1s, O 1s, and S 2p regions.

  • Data Analysis:

    • Confirm the presence of sulfur from the S 2p peak.

    • Analyze the high-resolution C 1s spectrum to identify different carbon environments (C-C, C-H, C-S).

Molecular Weight Determination

Principle: SEC/GPC separates molecules based on their hydrodynamic volume in solution. It is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[7]

Protocol:

  • Instrumentation: GPC system with a refractive index (RI) detector.

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF, chloroform) at a known concentration (e.g., 1-2 mg/mL). Filter the solution before injection.

  • Data Acquisition: Run the sample through the GPC system. Use a calibration curve generated from polystyrene standards of known molecular weights.

  • Data Analysis: Determine Mn, Mw, and PDI from the chromatogram using the calibration curve. Compare the results for the unmodified and modified polystyrene to assess if any degradation or cross-linking occurred during the functionalization reaction.

Table 3: Representative GPC Data for Polystyrene Before and After Modification

Sample Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Unmodified Polystyrene 10,000 11,500 1.15

| Benzenethiol-Modified Polystyrene | 9,800 | 11,300 | 1.15 |

Thermal Properties Analysis

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the polymer.

Protocol:

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place a small amount of the dry polymer sample (5-10 mg) in the TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition temperature (Td) from the TGA curve.

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) of the polymer.[5]

Protocol:

  • Instrumentation: DSC instrument.

  • Sample Preparation: Seal a small amount of the dry polymer sample (5-10 mg) in an aluminum pan.

  • Data Acquisition: Heat the sample to a temperature above its expected Tg, cool it, and then reheat at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Determine the Tg from the second heating scan.

Table 4: Representative Thermal Analysis Data

Sample Tg (°C) Td (°C)
Unmodified Polystyrene 100 350

| Benzenethiol-Modified Polystyrene | 102 | 345 |

Interplay of Analytical Techniques

The different analytical techniques provide complementary information to build a complete picture of the benzenethiol-modified polystyrene.

G Figure 2. Complementary Nature of Analytical Techniques cluster_props Polymer Properties cluster_tech Analytical Techniques This compound Benzenethiol-Modified Polystyrene (PS-SPh) structure Chemical Structure This compound->structure mw Molecular Weight This compound->mw thermal Thermal Stability This compound->thermal surface Surface Composition This compound->surface nmr NMR structure->nmr Detailed Structure & Functionalization Degree ftir FTIR structure->ftir Functional Groups gpc GPC/SEC mw->gpc Mn, Mw, PDI tga TGA thermal->tga Decomposition Temp. dsc DSC thermal->dsc Glass Transition Temp. xps XPS surface->xps Elemental Composition

Caption: Relationship between polymer properties and the analytical techniques used for their determination.

Simplified Functionalization Scheme

The modification of polystyrene with benzenethiol can be conceptually illustrated as follows.

G Figure 3. Simplified Functionalization of Polystyrene PS Polystyrene with Reactive Group (e.g., -Cl) PS_SPh Benzenethiol-Modified Polystyrene (PS-SPh) PS->PS_SPh Benzenethiol Benzenethiol (Ph-SH) Benzenethiol->PS_SPh + Base

Caption: A simplified schematic of the reaction to form benzenethiol-modified polystyrene.

Conclusion

This application note provides a comprehensive set of protocols for the analysis of benzenethiol-modified polystyrene. By following this SOP, researchers can ensure the thorough and reproducible characterization of their materials, which is a critical step in the development of polymer-based products for various scientific and industrial applications.

References

Application Note & Protocol: In-Vivo Sub-chronic Oral Toxicity Study of BTMPS in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Bis(4-(trimethylsilyl)phenyl)sulfone (BTMPS) is an organosilicon compound containing a diaryl sulfone structure. While data on this compound itself is limited, recent findings have detected it as an adulterant in the illicit drug supply, raising concerns about its potential health effects.[1][2][3] Animal studies on this compound have suggested potential for cardiotoxicity, ocular damage, and other adverse health effects.[4] Specifically, it has been shown to act as an L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors in animal models.[3][5]

The structural components of this compound, namely the aryl sulfone and trimethylsilyl groups, provide a basis for hypothesizing potential toxicological outcomes. Organosilicon compounds can exhibit a range of biological activities and are explored for various medicinal applications due to their unique physicochemical properties.[6][7] Aryl sulfones are a common motif in medicinal chemistry.[8][9] Given the lack of comprehensive toxicity data and the potential for human exposure, a standardized in-vivo study is critical to characterize the safety profile of this compound.

This document outlines a detailed protocol for a 90-day sub-chronic oral toxicity study of this compound in rats, based on the OECD Guideline 408.[10][11][12] The objective is to identify potential target organs, establish a No-Observed-Adverse-Effect-Level (NOAEL), and characterize the dose-response relationship of this compound following repeated administration.

2.0 Experimental Design

This study is designed as a repeated dose 90-day oral toxicity study in rodents.[11][12][13]

2.1 Animal Model

  • Species: Rat (Rattus norvegicus)

  • Strain: Sprague-Dawley or Wistar. These strains are commonly used in toxicological studies and historical control data are widely available.

  • Source: A licensed, reputable vendor.

  • Age: Young adults (approximately 6-8 weeks old at the start of administration).

  • Sex: Equal numbers of males and females (10 males and 10 females per group).[11][12]

  • Acclimatization: Animals will be acclimatized to laboratory conditions for at least five days prior to the start of the study.[13]

2.2 Housing and Husbandry

  • Housing: Animals will be housed in solid-floor polycarbonate cages with appropriate bedding.

  • Environment: Temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/12-hour dark cycle will be maintained.

  • Diet: Standard laboratory rodent chow and purified water will be available ad libitum.

2.3 Dose Formulation and Administration

  • Test Substance: this compound (Bis(4-(trimethylsilyl)phenyl)sulfone), purity >98%.

  • Vehicle: Corn oil or 0.5% carboxymethylcellulose in water. The vehicle should be non-toxic and its choice justified.[14]

  • Route of Administration: Oral gavage. This route ensures accurate dosing. The volume should not exceed 1 ml/100 g body weight.[15]

  • Frequency: Daily, at approximately the same time each day, for 90 consecutive days.[13]

2.4 Experimental Groups A minimum of three dose levels and a concurrent control group will be used.[15] Dose selection should be based on acute toxicity data or a preliminary range-finding study.

GroupTreatmentDose Level (mg/kg/day)No. of Animals (Male)No. of Animals (Female)
1Vehicle Control01010
2This compound - Low DoseTBD1010
3This compound - Mid DoseTBD1010
4This compound - High DoseTBD1010
5 (Satellite)Vehicle Control055
6 (Satellite)This compound - High DoseTBD55

Table 1: Experimental Group Design. TBD (To Be Determined) dose levels should be established from range-finding studies. The satellite groups are for observing the reversibility of toxic effects for 28 days post-treatment.

3.0 Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G A Animal Acclimatization (>= 5 days) B Randomization & Group Assignment A->B C 90-Day Dosing Period (Oral Gavage) B->C D Daily Clinical Observations & Weekly Body Weights C->D Throughout Dosing E Interim Hematology & Clinical Chemistry (e.g., Day 45) C->E Mid-point F Terminal Procedures (Day 91) (Main Study Groups) C->F End of Dosing G 28-Day Recovery Period (Satellite Groups) C->G End of Dosing I Blood Collection (Cardiac Puncture) - Hematology - Clinical Chemistry F->I J Gross Necropsy & Organ Weight Measurement F->J K Tissue Collection - Histopathology - Biomarker Analysis F->K H Terminal Procedures (Day 119) (Satellite Groups) G->H End of Recovery H->I H->J H->K L Data Analysis & Reporting I->L J->L K->L

Caption: Experimental workflow for the 90-day this compound rat toxicity study.

4.0 Detailed Protocols

4.1 Daily Clinical Observations

  • Procedure: Observe each animal at least once daily for signs of toxicity.[16]

  • Parameters: Changes in skin, fur, eyes, mucous membranes, occurrence of secretions and excretions, and autonomic activity (e.g., lacrimation, piloerection). Note any changes in gait, posture, and response to handling, as well as the presence of clonic or tonic movements, stereotypes, or bizarre behavior.

  • Recording: Use a standardized scoring sheet for consistency.

4.2 Body Weight and Food Consumption

  • Procedure: Record individual animal body weights shortly before the first dose, weekly thereafter, and at termination.[11] Measure food consumption weekly for each cage.

  • Purpose: To calculate dose levels and assess treatment-related effects on growth and appetite.

4.3 Hematology and Clinical Biochemistry

  • Timepoints: At termination (and optionally at an interim timepoint).

  • Sample Collection: Collect blood from a specified site (e.g., retro-orbital sinus under anesthesia, or terminal cardiac puncture) into appropriate anticoagulant tubes (e.g., EDTA for hematology, serum separator tubes for biochemistry).

  • Hematology Parameters:

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Mean Corpuscular Volume (MCV)

    • White Blood Cell (WBC) count (total and differential)

    • Platelet (PLT) count

  • Clinical Biochemistry Parameters:

    • Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin (TBIL).[17][18]

    • Kidney Function: Blood Urea Nitrogen (BUN), Creatinine (CREA).[17][19]

    • Other: Glucose, Total Protein, Albumin, Globulin, Calcium, Phosphorus, Sodium, Potassium, Chloride.

4.4 Terminal Procedures: Necropsy and Histopathology

  • Euthanasia: Humanely euthanize animals at the end of the study period (Day 91 for the main study, Day 119 for satellite groups) via an approved method (e.g., CO2 asphyxiation followed by exsanguination).

  • Gross Necropsy: Perform a full gross pathological examination on all animals. This includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights: Weigh key organs including the liver, kidneys, heart, spleen, brain, adrenal glands, and gonads.

  • Tissue Collection: Preserve organs and tissues in 10% neutral buffered formalin for histopathological examination. Collect tissues from all control and high-dose animals. Additionally, examine any target organs identified in the high-dose group in the mid- and low-dose groups.

5.0 Data Presentation

Quantitative data should be summarized in tables. Below are templates for data collection and presentation.

Table 2: Summary of Weekly Mean Body Weights (g)

Week Group 1 (M) Group 1 (F) Group 2 (M) Group 2 (F) Group 3 (M) Group 3 (F) Group 4 (M) Group 4 (F)
0
4
8

| 12 | | | | | | | | |

Table 3: Summary of Terminal Hematology Data (Mean ± SD)

Parameter Group 1 (M) Group 2 (M) Group 3 (M) Group 4 (M) Group 1 (F) Group 2 (F) Group 3 (F) Group 4 (F)
WBC (10³/µL)
RBC (10⁶/µL)
HGB (g/dL)

| PLT (10³/µL) | | | | | | | | |

Table 4: Summary of Terminal Clinical Biochemistry Data (Mean ± SD)

Parameter Group 1 (M) Group 2 (M) Group 3 (M) Group 4 (M) Group 1 (F) Group 2 (F) Group 3 (F) Group 4 (F)
ALT (U/L)
AST (U/L)
BUN (mg/dL)

| CREA (mg/dL) | | | | | | | | |

6.0 Potential Signaling Pathway for Investigation

Given that this compound has been shown to have calcium channel blocking properties, a potential mechanism of toxicity could involve the disruption of intracellular calcium signaling.[3][5] This can lead to a cascade of downstream effects, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or necrosis.

G This compound This compound Exposure LType L-Type Calcium Channels This compound->LType Inhibition Ca_Influx Decreased Intracellular Ca2+ Influx LType->Ca_Influx Modulates Disruption Disruption of Ca2+ Homeostasis Ca_Influx->Disruption Mito Mitochondrial Dysfunction Disruption->Mito ROS Increased ROS Production (Oxidative Stress) Mito->ROS Apoptosis Apoptosis / Necrosis ROS->Apoptosis Toxicity Organ Toxicity (e.g., Cardiotoxicity) Apoptosis->Toxicity

Caption: Hypothesized pathway for this compound-induced cardiotoxicity.

This protocol provides a comprehensive framework for evaluating the sub-chronic oral toxicity of this compound in rats. Adherence to these standardized guidelines will ensure the generation of robust and reliable data essential for assessing the potential risks associated with this compound exposure. The findings will be critical for informing public health and regulatory bodies.

References

Application Notes and Protocols for Studying BTMPS Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (BTMPS), also known as Tinuvin 770, is an industrial hindered amine light stabilizer (HALS) used to protect polymers from degradation. Recently, this compound has emerged as a significant adulterant in the illicit drug supply, particularly in fentanyl samples.[1][2] Toxicological studies have revealed that this compound is not an inert additive; it is a potent L-type calcium channel blocker and a non-competitive antagonist of nicotinic acetylcholine receptors.[3] These pharmacological activities raise substantial concerns about its potential cytotoxicity and contribution to the toxicity of street drugs. Animal studies have indicated potential cardiotoxicity associated with this compound.[3]

These application notes provide detailed protocols for a panel of cell culture-based assays to enable researchers to investigate the cytotoxic effects of this compound. The described methods will facilitate the determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC50), effects on cell membrane integrity, and the induction of apoptosis.

Data Presentation: this compound Cytotoxicity

While comprehensive data on this compound cytotoxicity in various human cell lines is still emerging, preliminary studies and data on related compounds provide initial insights. The following table summarizes available quantitative data.

CompoundCell Line/OrganismAssay TypeEndpointResult
Tinuvin 770 DFStaphylococcus aureus (MSSA)Resazurin ReductionIC50233.8 µg/mL[4]
Tinuvin 770 DFStaphylococcus aureus (MRSA)Resazurin ReductionIC50298.0 µg/mL[4]
Tinuvin 770 DFL-929 FibroblastsResazurin ReductionCytotoxicitySignificant cytotoxicity observed with lacquer films containing >5% (m/m)[1]
Tinuvin 770Adult Rat Cardiac MyocytesMorphological AssessmentCell ViabilityProgressive decline in viable, rod-shaped cells[3]
Tinuvin 770Adult Rat Cardiac MyocytesATP AssayATP LevelsDepletion of ATP[3]

Experimental Protocols

A multi-parametric approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following are detailed protocols for three fundamental cytotoxicity assays: MTT for cell viability, LDH release for membrane integrity, and Annexin V/Propidium Iodide staining for apoptosis detection.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest (e.g., HEK293, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Procedure seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (e.g., 24-72h) add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

MTT Assay Experimental Workflow

LDH Release Assay for Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • 96-well clear flat-bottom plates

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Background: Culture medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction seed_and_treat Seed Cells & Treat with this compound centrifuge Centrifuge Plate seed_and_treat->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min (RT) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance

LDH Release Assay Experimental Workflow

Annexin V/Propidium Iodide Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates or culture flasks

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Signaling_Pathway This compound This compound Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Blocks nAChR Nicotinic ACh Receptor This compound->nAChR Antagonizes Ca_influx Intracellular Ca²⁺ Dysregulation Ca_channel->Ca_influx nAChR->Ca_influx Mitochondria Mitochondrial Stress Ca_influx->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential this compound-Induced Apoptotic Signaling

Conclusion

The provided protocols offer a robust framework for the in vitro assessment of this compound cytotoxicity. Given the known pharmacological targets of this compound, it is crucial to select cell lines that endogenously express L-type calcium channels and nicotinic acetylcholine receptors to obtain physiologically relevant data. The combination of viability, membrane integrity, and apoptosis assays will provide a comprehensive understanding of the cytotoxic mechanisms of this emerging drug adulterant. Further research is warranted to expand the toxicological profile of this compound in a wider range of human cell types.

References

Application Notes and Protocols for the Isolation and Identification of BTMPS from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recently, the industrial chemical bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), also known by its trade name Tinuvin® 770, has emerged as a significant adulterant in the illicit drug supply, particularly in fentanyl samples. This compound is a hindered amine light stabilizer (HALS) used to protect plastics from UV degradation.[1] Its introduction into street drugs is a serious public health concern due to its potential for adverse health effects, including cardiotoxicity and inhibition of nicotinic acetylcholine receptors.[1][2][3]

These application notes provide detailed protocols for the isolation, identification, and quantification of this compound in complex mixtures such as seized drug samples. The methodologies cover rapid screening techniques and confirmatory quantitative analyses.

Analytical Techniques Overview

The analysis of this compound in complex mixtures typically involves a multi-step approach, beginning with rapid screening and followed by more specific and quantitative methods. The primary techniques employed are:

  • Direct Analysis in Real Time Mass Spectrometry (DART-MS): A rapid screening technique for the qualitative identification of this compound with minimal sample preparation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A non-destructive technique used for the identification of this compound in solid samples by analyzing its molecular vibrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A confirmatory technique that separates this compound from other components in a mixture before detection by mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the sensitive and selective quantification of this compound in complex matrices.

Quantitative Data Summary

The prevalence and concentration of this compound in illicit fentanyl samples have been reported in various studies. The following tables summarize key quantitative findings.

Table 1: Prevalence of this compound in Fentanyl Samples (June - August 2024) [4]

Month (2024)Percentage of Fentanyl Samples Containing this compound
June0%
JulyNot Specified
August36%

Table 2: Quantitative Analysis of this compound in Seized Fentanyl Samples [2][5]

ParameterValue
Mean Percentage of this compound by Mass in Positive Samples8.6% (Range: <0.1% to 56%)
Mean Percentage of Fentanyl by Mass (this compound-positive samples)3.1%
Mean Percentage of Fentanyl by Mass (this compound-negative samples)8.7%
Mean Ratio of this compound to Fentanyl by Mass7.4 (Range: 0.02 to 197)
Samples with more this compound than Fentanyl by Mass63%

Experimental Protocols

Protocol for Rapid Screening using DART-MS

This protocol is designed for the rapid, qualitative identification of this compound in seized drug samples.

Materials:

  • DART-MS system

  • Helium gas supply

  • Glass microcapillaries for sampling

  • Sample vials

  • Methanol (for cleaning)

Procedure:

  • Instrument Setup:

    • Set the DART-MS to operate in positive ionization mode.

    • Use helium as the source gas at a temperature of approximately 400 °C.

    • Set the exit grid voltage to +150 V.

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction:

    • Dip a clean glass microcapillary into the powdered drug sample.

    • Position the microcapillary in the DART gas stream between the ion source and the mass spectrometer inlet.

  • Data Acquisition:

    • Acquire mass spectra over a mass range of m/z 80 to 800.

    • Cycle through different in-source collision-induced dissociation (is-CID) voltages (e.g., +30 V, +60 V, +90 V) to obtain both intact molecular ion and fragment ion information.[5]

  • Data Analysis:

    • Compare the acquired mass spectra to a reference library containing the spectrum of a this compound standard. The protonated molecule of this compound will be observed at m/z 481.39.

    • Utilize software tools for automated library searching and identification.

Protocol for Identification using FTIR Spectroscopy

This protocol is suitable for the identification of this compound in solid powder samples.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Kimwipes

  • Isopropyl alcohol (for cleaning)

Procedure:

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropyl alcohol.

    • Collect a background spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum of the sample.

  • Data Analysis:

    • Compare the acquired spectrum to a spectral library containing the reference spectrum of this compound.

    • A good match is typically indicated by a high hit quality index (e.g., >800 out of 1000 for a pure compound).[6]

Protocol for Confirmatory Analysis using GC-MS

This protocol provides a method for the separation and identification of this compound in a complex mixture.

Materials:

  • GC-MS system with a suitable capillary column (e.g., (5%-phenyl)-methylpolysiloxane)

  • Helium carrier gas

  • Autosampler vials with inserts

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the homogenized powder sample into a vial.

    • Add 1 mL of methanol.

    • Vortex for 2 minutes to dissolve the sample.

    • Centrifuge at 3,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Instrumental Analysis:

    • Inject 1 µL of the sample extract into the GC-MS.

    • Use an optimized temperature program to separate the analytes.

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the acquired mass spectrum to a reference library (e.g., NIST) for confirmation.

Protocol for Quantitative Analysis using LC-MS/MS

This protocol details a "dilute and shoot" method for the quantification of this compound in seized drug samples.

Materials:

  • LC-MS/MS system with a triple quadrupole mass spectrometer and electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog, if available)

  • Autosampler vials

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking a blank matrix with the this compound stock solution.

    • For seized powder samples, accurately weigh 20 mg of the sample and add 5 mL of acetonitrile.[7]

    • Sonicate for 10 minutes and then centrifuge for 10 minutes at 4000 rpm.[7]

    • Dilute the supernatant 1:400 (v:v) with water containing 1% formic acid.[7]

    • Add the internal standard to all calibration standards and samples.

  • Instrumental Analysis:

    • Set the LC-MS/MS to operate in positive ESI mode.

    • Use a suitable gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile.

    • Monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

    • Inject a small volume (e.g., 10 µL) of the prepared standards and samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Seized Drug Sample (Powder) weigh Weighing sample->weigh ftir FTIR-ATR (Identification) sample->ftir dissolve Dissolution in Solvent (e.g., Acetonitrile/Methanol) weigh->dissolve vortex Vortexing & Sonication dissolve->vortex centrifuge Centrifugation vortex->centrifuge dilute Dilution centrifuge->dilute dart DART-MS (Screening) dilute->dart gcms GC-MS (Confirmation) dilute->gcms lcms LC-MS/MS (Quantification) dilute->lcms qual Qualitative Identification (Library Matching) dart->qual ftir->qual gcms->qual quant Quantitative Analysis (Calibration Curve) lcms->quant report report qual->report Final Report quant->report

Caption: Workflow for this compound Isolation and Analysis.

Pharmacological Signaling Pathway

G cluster_calcium Calcium Channel Blockade cluster_nicotinic Nicotinic Receptor Inhibition This compound This compound (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) ca_channel L-type Calcium Channel This compound->ca_channel Blocks nachr Nicotinic Acetylcholine Receptor (nAChR) This compound->nachr Inhibits ca_influx Calcium Influx ca_channel->ca_influx Allows cardiac Cardiac Muscle Contraction & Vascular Smooth Muscle Contraction ca_influx->cardiac Stimulates neuronal Neuronal Excitation nachr->neuronal Activates ach Acetylcholine ach->nachr Binds to

Caption: Pharmacological Targets of this compound.

References

Application Notes and Protocols for Monitoring BTMPS-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) is an industrial chemical that has been identified as an adulterant in the illicit drug supply.[1] Animal studies have suggested that this compound may exert cardiotoxic effects, potentially through mechanisms involving calcium channel blockade and nicotinic acetylcholine receptor antagonism.[1][2] As the prevalence of this compound in street drugs rises, understanding its impact on cardiac health is of critical importance.

These application notes provide a comprehensive overview of techniques and detailed protocols for monitoring this compound-induced cardiotoxicity in preclinical animal models, primarily focusing on rodents (mice and rats). The methodologies described are designed to assess cardiac function, structure, and electrical activity, as well as to identify biomarkers of cardiac injury and elucidate potential underlying signaling pathways.

I. In Vivo Monitoring Techniques

A multi-faceted approach is recommended for the comprehensive assessment of this compound-induced cardiotoxicity in animal models. This includes non-invasive imaging, electrocardiography, and the analysis of cardiac biomarkers.

Echocardiography for Cardiac Function and Structure Assessment

Echocardiography is a non-invasive ultrasound technique that allows for the serial evaluation of cardiac structure and function.[3] It is an essential tool for detecting changes in heart chamber dimensions, wall thickness, and systolic and diastolic function that may arise from this compound exposure.[4][5]

Key Parameters to Monitor:

A summary of key echocardiographic parameters for assessing this compound-induced cardiotoxicity is presented in Table 1.

ParameterDescriptionImplication in Cardiotoxicity
Left Ventricular Internal Diameter (LVID;d/s) Diameter of the left ventricle in diastole and systole.Increased dimensions may indicate ventricular dilation and systolic dysfunction.
Left Ventricular Posterior Wall Thickness (LVPW;d/s) Thickness of the posterior wall of the left ventricle in diastole and systole.Changes can indicate hypertrophy or thinning of the ventricular wall.
Ejection Fraction (EF%) Percentage of blood pumped out of the left ventricle with each contraction.A primary indicator of systolic function; a decrease suggests contractile impairment.[6]
Fractional Shortening (FS%) The percentage of change in the left ventricular diameter between diastole and systole.Another key measure of systolic function; a decrease points to reduced contractility.[6]
Heart Rate (HR) Beats per minute.This compound may induce bradycardia due to its calcium channel blocking properties.
Mitral Valve E/A Ratio Ratio of early (E) to late (A) ventricular filling velocities.An altered E/A ratio can be indicative of diastolic dysfunction.[7]

Experimental Protocol: Transthoracic Echocardiography in Mice

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a nose cone.[7]

    • Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[7]

    • Remove chest hair using a depilatory cream to ensure optimal image quality.

    • Monitor heart rate and respiratory rate throughout the procedure.

  • Image Acquisition:

    • Use a high-frequency ultrasound system equipped with a linear-array transducer (30-40 MHz).

    • Apply a layer of pre-warmed ultrasound gel to the chest.

    • Obtain standard two-dimensional (2D) and M-mode images from the parasternal long-axis and short-axis views.[4]

  • Data Analysis:

    • Perform measurements of LVID;d, LVID;s, LVPW;d, and LVPW;s from the M-mode images of the parasternal short-axis view at the level of the papillary muscles.

    • Calculate EF and FS using standard formulas.

    • Assess diastolic function by obtaining pulsed-wave Doppler recordings of the mitral inflow to measure the E and A wave velocities.

Electrocardiography (ECG) for Cardiac Electrical Activity

ECG is a crucial tool for detecting abnormalities in cardiac rhythm and conduction that may be induced by this compound, particularly given its potential to block calcium channels.[8] In rodent models, ECG can be performed in both anesthetized and conscious animals.[9]

Key Parameters to Monitor:

Table 2 summarizes key ECG parameters relevant to this compound cardiotoxicity.

ParameterDescriptionImplication in Cardiotoxicity
Heart Rate (HR) Beats per minute.Bradycardia is a potential effect of calcium channel blockade.[10]
PR Interval Time from the onset of the P wave to the start of the QRS complex.Prolongation may indicate atrioventricular (AV) block.[11]
QRS Duration Duration of the QRS complex.Widening can suggest intraventricular conduction delays.[9]
QT Interval Time from the start of the QRS complex to the end of the T wave.Prolongation can be a sign of delayed ventricular repolarization and increased risk of arrhythmias.[12]

Experimental Protocol: Non-Invasive ECG in Rats

  • Animal Handling:

    • For conscious recordings, acclimate the rat to the recording platform to minimize stress-induced artifacts.

    • For anesthetized recordings, use a consistent anesthetic regimen (e.g., isoflurane).

  • Electrode Placement:

    • Place the positive, negative, and ground electrodes on the appropriate paws (e.g., lead II configuration).

    • Ensure good skin-electrode contact using conductive gel.

  • Data Acquisition:

    • Record the ECG signal using a suitable data acquisition system.

    • Allow for a stabilization period before recording baseline data.

    • Administer this compound and record the ECG continuously or at specified time points.

  • Data Analysis:

    • Analyze the recorded ECG waveforms to determine HR, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for heart rate (QTc) using a formula appropriate for rats (e.g., Bazett's or a species-specific formula).

II. Biomarkers of Cardiac Injury

The measurement of cardiac biomarkers in serum or plasma provides a quantitative method to assess myocardial damage.

Key Biomarkers:

BiomarkerDescriptionImplication in Cardiotoxicity
Cardiac Troponin I (cTnI) and T (cTnT) Proteins released from damaged cardiomyocytes.Highly sensitive and specific markers of myocardial necrosis.[1][13]
Brain Natriuretic Peptide (BNP) / N-terminal pro-BNP (NT-proBNP) Hormones released in response to cardiac stress and volume overload.Elevated levels are associated with ventricular dysfunction and heart failure.[13][14]

Experimental Protocol: Cardiac Biomarker Analysis

  • Sample Collection:

    • Collect blood samples from the animals at baseline and at various time points after this compound administration.

    • Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • Analysis:

    • Use commercially available ELISA kits specific for rat or mouse cTnI, cTnT, and NT-proBNP.[13][15]

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance using a microplate reader and calculate the biomarker concentrations based on a standard curve.

III. Histopathological Assessment

Histopathological examination of heart tissue provides definitive evidence of structural damage at the cellular level.

Key Histopathological Findings to Assess:

  • Cardiomyocyte necrosis and apoptosis

  • Inflammatory cell infiltration

  • Fibrosis

  • Vacuolization

  • Myofibrillar disarray

Experimental Protocol: Histopathological Analysis of Heart Tissue

  • Tissue Collection and Preparation:

    • At the end of the study, euthanize the animals and excise the hearts.

    • Fix the hearts in 10% neutral buffered formalin.

    • Process the fixed tissues and embed them in paraffin.

  • Staining:

    • Section the paraffin-embedded hearts and stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Use Masson's trichrome stain to assess for fibrosis.

    • Consider immunohistochemical staining for markers of apoptosis (e.g., TUNEL assay) or inflammation.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Score the severity of the observed lesions semi-quantitatively.

IV. Signaling Pathways and Visualization

The cardiotoxic effects of this compound are thought to be mediated, at least in part, by the disruption of key signaling pathways in cardiomyocytes due to its action as a calcium channel blocker and a nicotinic acetylcholine receptor antagonist.

Proposed Signaling Pathway of this compound-Induced Cardiotoxicity

The following diagram illustrates the proposed signaling cascade leading to cardiotoxicity following this compound exposure.

BTMPS_Cardiotoxicity_Pathway This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks nAChR Nicotinic ACh Receptor This compound->nAChR Antagonizes Ca_Influx Decreased Ca2+ Influx ACh_Signal Inhibited ACh Signaling Contractility Decreased Myocardial Contractility Ca_Influx->Contractility HR_Conduction Decreased Heart Rate & AV Conduction Ca_Influx->HR_Conduction Cardiomyocyte_Injury Cardiomyocyte Injury/Death Ca_Influx->Cardiomyocyte_Injury Disrupted Ca2+ homeostasis ACh_Signal->HR_Conduction Cardiotoxicity Cardiotoxicity Contractility->Cardiotoxicity HR_Conduction->Cardiotoxicity Cardiomyocyte_Injury->Cardiotoxicity

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

Experimental Workflow for Assessing this compound Cardiotoxicity

The following diagram outlines a typical experimental workflow for evaluating the cardiotoxic potential of this compound in an animal model.

Experimental_Workflow start Animal Acclimation & Baseline Measurements (ECG, Echo, Blood Sample) dosing This compound Administration (Specify dose, route, duration) start->dosing monitoring In-life Monitoring dosing->monitoring echo_ecg Serial Echocardiography & ECG monitoring->echo_ecg blood Serial Blood Collection (Biomarkers) monitoring->blood end Terminal Procedures echo_ecg->end analysis Data Analysis & Interpretation echo_ecg->analysis blood->end blood->analysis necropsy Necropsy & Organ Collection end->necropsy histopath Histopathology necropsy->histopath histopath->analysis

References

Troubleshooting & Optimization

Improving the sensitivity of BTMPS detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of BTMPS (6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-sulfonamide) in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection in biological samples important?

A1: this compound, also known as Tinuvin 770, is a hindered amine light stabilizer (HALS) used as a polymer additive in plastics.[1] Its detection in biological matrices is of growing interest, particularly in toxicology and drug development, due to its emergence as an adulterant in illicit substances and its potential for human exposure.[2][3] Sensitive and accurate detection methods are crucial for pharmacokinetic studies, toxicological risk assessment, and monitoring potential exposure.

Q2: What are the main challenges in achieving high sensitivity for this compound detection in biological samples?

A2: The primary challenges stem from the complexity of biological matrices such as plasma, urine, and tissue homogenates. These matrices contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the analysis. This interference, known as the "matrix effect," can lead to ion suppression or enhancement in the mass spectrometer, ultimately reducing the sensitivity and accuracy of the measurement. Additionally, this compound may be present at very low concentrations, requiring highly efficient sample preparation and analytical techniques.

Q3: Which analytical technique is most suitable for the sensitive quantification of this compound in biological samples?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples. This technique offers high selectivity by separating this compound from matrix components chromatographically and then using specific mass-to-charge ratio transitions (Multiple Reaction Monitoring - MRM) for detection. This combination provides the high sensitivity needed for trace-level analysis.

Q4: How can I minimize matrix effects to improve the sensitivity of my this compound assay?

A4: Minimizing matrix effects is critical for improving sensitivity. This can be achieved through:

  • Efficient Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components before analysis.

  • Optimized Chromatography: Developing a robust chromatographic method that separates this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it behaves nearly identically to this compound during extraction, chromatography, and ionization.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound in biological samples and provides step-by-step solutions.

Issue 1: Low or No this compound Signal
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Review the physicochemical properties of this compound (see Table 1) and select an appropriate extraction method. For a non-polar compound like this compound, liquid-liquid extraction with a non-polar solvent or reversed-phase solid-phase extraction is recommended.Increased recovery of this compound from the biological matrix.
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). This compound, with its amine groups, should ionize well in positive electrospray ionization (ESI) mode.Enhanced signal intensity for this compound.
Incorrect MRM Transitions Verify the precursor and product ions for this compound. Based on its structure, potential MRM transitions can be predicted and should be optimized by infusing a standard solution. (See Table 2 for suggested transitions).Detection of a strong and specific signal for this compound.
Sample Degradation Assess the stability of this compound in the biological matrix and during the sample preparation process. Conduct freeze-thaw and benchtop stability experiments.Consistent this compound concentrations across stability tests.
Issue 2: High Background Noise or Interferences
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Sample Cleanup Improve the sample preparation method. Add a wash step in your SPE protocol or perform a back-extraction in your LLE protocol to remove more interferences.A cleaner baseline in the chromatogram.
Matrix Effects Implement a more effective sample preparation technique to remove phospholipids, a common source of ion suppression. Consider specialized phospholipid removal plates or a more rigorous extraction protocol.Reduced signal suppression and a more stable baseline.
Contaminated LC-MS System Flush the LC system with a strong solvent wash. Clean the mass spectrometer's ion source.Reduction in background noise and removal of interfering peaks.
Issue 3: Poor Peak Shape
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate LC Column For a non-polar compound like this compound, a C18 column is a suitable choice. Ensure the column is not degraded.Symmetrical and sharp chromatographic peak for this compound.
Suboptimal Mobile Phase Optimize the mobile phase composition. A gradient elution with acetonitrile or methanol and water, with a small amount of formic acid to aid ionization, is a good starting point.Improved peak shape and resolution from other components.
Injection Solvent Mismatch Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.Tailing or fronting of the peak is minimized.

Data Presentation

Table 1: Physicochemical Properties of this compound (Tinuvin 770)

PropertyValueSource
Molecular Formula C₂₈H₅₂N₂O₄[4][5]
Molecular Weight 480.7 g/mol [5][6]
LogP (calculated) 5.5[5]
Water Solubility Insoluble (<6 ppm at 20°C)
Organic Solvent Solubility Soluble in methanol, acetone, chloroform, and methylene chloride.
Appearance White to slightly yellowish crystalline granules.[]

Table 2: Suggested LC-MS/MS Parameters for this compound Detection

ParameterSuggested SettingRationale
Ionization Mode ESI PositiveThe presence of amine groups makes this compound amenable to positive ionization.
Precursor Ion (m/z) 481.4 [M+H]⁺Based on the molecular weight of 480.7 g/mol .
Product Ions (m/z) To be determined empirically. Potential fragments could arise from the loss of the piperidyl groups or cleavage of the ester linkage.Optimization with a standard is necessary for maximum sensitivity.
LC Column C18, < 3 µm particle sizeSuitable for retaining a non-polar compound like this compound.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of this compound.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Internal Standard Stable Isotope-Labeled this compound (if available)Ideal for correcting for matrix effects and extraction variability.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., stable isotope-labeled this compound in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of a non-polar extraction solvent (e.g., methyl tert-butyl ether or hexane:ethyl acetate 90:10 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
  • Sample Pre-treatment:

    • Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulates.

    • Pipette 500 µL of the supernatant into a clean tube.

    • Add 10 µL of internal standard working solution.

    • Add 500 µL of a buffer solution (e.g., 100 mM ammonium acetate, pH 7) to adjust the pH.

  • SPE Procedure (Reversed-Phase Cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for the analysis of this compound in biological samples.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Sensitivity Issue check_ms Optimize MS Parameters start->check_ms check_lc Evaluate Chromatography start->check_lc check_prep Assess Sample Preparation start->check_prep solution_ms Adjust Source Settings / Verify MRMs check_ms->solution_ms solution_lc Change Column / Modify Mobile Phase check_lc->solution_lc solution_prep Improve Extraction / Use SIL-IS check_prep->solution_prep

Caption: A logical diagram for troubleshooting low sensitivity in this compound detection.

References

Troubleshooting poor peak shape in BTMPS chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BTMPS chromatography. This resource provides troubleshooting guides and frequently asked questions to help you resolve common issues with peak shape during your analyses.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape can compromise the accuracy and reproducibility of your chromatographic results.[1] This guide will help you diagnose and address common problems such as peak tailing, fronting, splitting, and broadening.

Initial Troubleshooting Workflow

When encountering poor peak shape, it's beneficial to determine if the issue affects a single peak or all peaks in the chromatogram. This initial assessment can help narrow down the potential causes. If only one peak is affected, the problem is likely related to the specific analyte's chemistry or method parameters.[2] If all peaks are distorted, the cause is more likely systemic, such as an issue with the column, mobile phase, or hardware.

G cluster_0 Diagnosis cluster_1 Systemic Issues cluster_2 Analyte-Specific Issues start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks system_issue Suspect Systemic Issue: - Column Void/Contamination - Blocked Frit - Leaks/Dead Volume - Mobile Phase all_peaks->system_issue Yes analyte_issue Suspect Analyte-Specific Issue: - Sample Overload - Solvent Mismatch - Secondary Interactions - pH Effects all_peaks->analyte_issue No

Initial diagnostic workflow for poor peak shape.
Q1: What causes my this compound peak to tail and how can I fix it?

Answer: Peak tailing, where a peak has an asymmetric tail on the right side, is a common issue.[1] It can be caused by several factors:

  • Secondary Interactions: Basic analytes, like this compound, can interact with acidic silanol groups on the surface of silica-based columns.[3][4] This causes some molecules to be retained longer, resulting in a tail.

    • Solution: Operate at a lower pH to protonate the silanol groups and minimize these interactions.[5] Using a highly deactivated, "end-capped" column can also reduce surface activity.[3][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to tailing for all peaks.[4][5]

    • Solution: Reduce the injection volume or dilute the sample.[1] You can also use a column with a higher capacity or a larger diameter.[4]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the column bed can create active sites that cause tailing.[6]

    • Solution: Flush the column with a strong solvent (see Protocol for Column Flushing). If the problem persists, the column may need to be replaced.[1]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the column and detector can cause the analyte band to spread, leading to tailing.[3][6]

    • Solution: Use tubing with a narrow internal diameter and minimize its length.[3]

cluster_causes Potential Causes cluster_solutions Solutions tailing Peak Tailing cause1 Secondary Interactions tailing->cause1 cause2 Column Overload tailing->cause2 cause3 Column Degradation tailing->cause3 cause4 Extra-Column Volume tailing->cause4 sol1 Lower pH / Use End-Capped Column cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Flush or Replace Column cause3->sol3 sol4 Minimize Tubing Length cause4->sol4

Causes and solutions for peak tailing.
Q2: My this compound peak is fronting. What is the cause and solution?

Answer: Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[5] This issue can arise from:

  • Column Overload: Injecting a sample that is too concentrated can lead to fronting.[7]

    • Solution: Dilute the sample or reduce the injection volume.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte can travel through the column too quickly at the beginning, causing fronting.[8] This often affects the earliest eluting peaks the most.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a weaker solvent.

  • Poor Column Packing/Column Collapse: A void or channel at the head of the column can cause the sample to be distributed unevenly, leading to fronting.[5][8] This can be caused by high pressure or inappropriate pH or temperature conditions.[5]

    • Solution: Operate the column within the manufacturer's recommended limits for pressure, pH, and temperature.[5] If a void has formed, the column may need to be replaced.

Q3: Why is my this compound peak splitting into two?

Answer: A split peak can appear as a "twin" or a shoulder on the main peak.[5] The cause depends on whether all peaks or just one are splitting.

  • If all peaks are split: This points to a problem before the separation occurs.[9]

    • Blocked Inlet Frit: Particulates from the sample or mobile phase can block the frit at the column inlet, causing the sample flow to be unevenly distributed.[5][10]

      • Solution: Replace the frit or the entire column.[10] Using guard columns and in-line filters can prevent this.[1]

    • Void in the Column: A void or channel in the packing material at the top of the column can cause the sample to travel through different paths, resulting in split peaks.[9][11]

      • Solution: The column will likely need to be replaced.[2]

  • If only the this compound peak is split: This suggests an issue specific to the analyte or its interaction with the system.

    • Co-eluting Interference: It's possible that what appears to be a split peak is actually two different compounds eluting very close together.[9]

      • Solution: Try injecting a smaller sample volume. If two distinct peaks become apparent, the method's separation resolution needs to be improved by adjusting the mobile phase, temperature, or flow rate.[5][9]

    • Sample Solvent Effect: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak splitting.[11]

      • Solution: Prepare the sample in the mobile phase or a weaker solvent.[5]

Q4: My this compound peak is very broad. How can I improve it?

Answer: Broad peaks can lead to poor resolution and reduced sensitivity.[1] Common causes include:

  • Column Deterioration: Over time, the stationary phase of a column can degrade, leading to broader peaks.[1]

    • Solution: Regularly flush the column with strong solvents.[1] If performance does not improve, the column should be replaced.

  • Extra-Column Volume (Dead Volume): Excessive volume in tubing, fittings, or the detector cell can cause the analyte band to spread out after separation.[12]

    • Solution: Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly connected to avoid dead volume.[12]

  • Mobile Phase Issues: An improperly prepared mobile phase or a flow rate that is too slow can contribute to peak broadening due to diffusion.[13][14]

    • Solution: Ensure the mobile phase is well-mixed and degassed.[15] Optimize the flow rate; sometimes a faster flow rate can reduce the effects of diffusion.[13]

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use an end-capped column.[3][5]
Column overloadReduce injection volume or sample concentration.[1]
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase or a weaker solvent.[8]
Column packing collapseOperate within column's pressure/pH limits; replace column if necessary.[5]
Split Peaks Blocked column frit (all peaks split)Replace frit or column; use in-line filters.[9][10]
Co-eluting interference (single peak)Optimize separation method (mobile phase, temperature).[9]
Broad Peaks Column deteriorationFlush column with strong solvent; replace if needed.[1]
Extra-column dead volumeMinimize tubing length and use narrow-bore tubing.[12]

Experimental Protocols

Protocol for Mobile Phase Preparation

Proper mobile phase preparation is critical for reproducible results and system stability.[15]

  • Select Solvents: Use only HPLC-grade solvents and water to avoid introducing impurities that can cause ghost peaks or baseline noise.[1][16]

  • Measure Components: Accurately measure each component of the mobile phase. For aqueous/organic mixtures, it is often recommended to measure each liquid separately before mixing.[16]

  • Mix Thoroughly: Combine the measured components in a clean, appropriate container. If mixing aqueous buffers with organic solvents, add the organic solvent to the aqueous solution to reduce the risk of salt precipitation.[15]

  • Adjust pH (if applicable): If using a buffer, adjust the pH of the aqueous portion before mixing it with the organic solvent. The pH should be at least 2 units away from the analyte's pKa for best results.

  • Filter: Filter the final mobile phase mixture through a 0.45 µm or smaller pore size filter to remove any particulate matter that could block system components.[16][17]

  • Degas: Degas the mobile phase immediately before use to remove dissolved gases, which can form bubbles and cause pump and detector issues. Common methods include sonication, vacuum filtration, or helium sparging.[15][17]

  • Storage: Store mobile phases in sealed glass or PTFE containers.[15] Aqueous buffers are prone to microbial growth and should be prepared fresh daily unless their stability has been validated.[15][17]

Protocol for Column Flushing and Regeneration

Regular column flushing can remove contaminants and extend the column's lifetime. Always disconnect the column from the detector before flushing to prevent contamination.

For Reversed-Phase (e.g., C18) Columns:

This is a general procedure; always consult the manufacturer's specific guidelines for your column.

  • Remove Buffers: Flush the column with a mobile phase of 90% water / 10% organic solvent (methanol or acetonitrile) for at least 30 minutes to remove any salts or buffers.

  • Flush with Strong Organic Solvent: Switch to 100% methanol or acetonitrile and flush for another 30-60 minutes to remove strongly retained non-polar compounds.

  • Intermediate Polarity Flush (Optional): For highly contaminated columns, a flush with a solvent of intermediate polarity like isopropanol can be effective.

  • Re-equilibrate: Before the next analysis, flush the column with the initial mobile phase until the baseline is stable.

Frequently Asked Questions (FAQs)

Q: Can the sample injection volume affect peak shape?

A: Yes. Injecting too large a sample volume can lead to volume overload, while injecting too high a concentration can cause mass overload.[18] Both can result in distorted peaks, typically fronting or tailing.[5][7] If you suspect overload, try reducing the injection volume or diluting your sample.[1]

Q: How do I know if my column is the problem?

A: A good way to test if the column is the source of the issue is to replace it with a new or known-good column of the same type. If the peak shape improves significantly, it is likely that the original column was contaminated, degraded, or had a void.[4]

Q: What are "ghost peaks" and how are they related to peak shape issues?

A: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run or in a blank injection.[1] While not a peak shape distortion in the traditional sense, they are often caused by contamination in the mobile phase, sample carryover from a previous injection, or impurities leaching from system components.[1][16] Ensuring high-purity solvents and regular system flushing can help eliminate them.

Q: Could a system leak cause poor peak shape?

A: Yes, a leak in the system, especially in the fittings around the column, can cause pressure fluctuations and introduce dead volume, which can lead to peak broadening or tailing.[6] It is important to regularly inspect fittings and ensure they are secure.

References

Technical Support Center: Optimizing BTMPS Extraction from Seized Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) from seized drug samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it found in seized drug samples?

A1: this compound, or Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a hindered amine light stabilizer (HALS) used in the manufacturing of plastics to protect them from UV degradation.[1][2][3][4] It has also been used as an adhesive or sealant.[1][4] Recently, this compound has emerged as a significant adulterant in the illicit fentanyl supply across the United States.[1][2][3][4][5] It presents as a white powder, making it visually indistinguishable from many illicit drugs.[6] The reasons for its addition to the drug supply are not yet fully understood but may be as a cutting agent to increase volume.[6]

Q2: What are the known health risks associated with this compound?

A2: this compound is not approved for human consumption, and its effects on human health are not well-studied.[1][4][5] However, animal studies have indicated potential for serious health effects, including cardiotoxicity, ocular damage, and sudden death at certain doses.[1][4][5] Some reports suggest it may act as a non-competitive antagonist at nicotinic acetylcholine receptors and as a potent L-type calcium channel blocker.[7] More recent research, however, suggests no binding activity of this compound to nicotinic acetylcholine receptors.[8]

Q3: What analytical techniques are typically used for the identification and quantification of this compound?

A3: For rapid, qualitative identification, Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is commonly used.[1][2][3][4] For confirmatory testing and accurate quantification (determining the percentage by mass), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully used for the identification of this compound.[9]

Troubleshooting Guide for this compound Extraction

This guide addresses common issues encountered during the extraction of this compound from complex matrices like seized drug powders.

Issue 1: Low Extraction Recovery/Efficiency

  • Question: My final analysis shows a very low concentration of this compound, which I suspect is due to poor extraction. How can I improve my recovery?

  • Answer: Low recovery is often linked to the choice of solvent. This compound is a non-polar compound with poor solubility in water. Ensure you are using an appropriate organic solvent.

    • Solvent Selection: this compound exhibits good solubility in chlorinated solvents and methanol. Consider using methylene chloride or chloroform for the highest solubility, followed by methanol. Refer to the solubility data in Table 1.

    • pH Adjustment: this compound has two basic amine groups. An acid-base extraction can be highly effective. This involves dissolving the sample in a dilute acid, washing with an organic solvent to remove neutral and acidic impurities, then basifying the aqueous layer and extracting the this compound with a non-polar organic solvent. See the detailed protocol in the "Experimental Protocols" section.

    • Increase Mixing/Agitation: Ensure thorough mixing of the sample with the extraction solvent. Vortexing or mechanical shaking can significantly improve extraction efficiency compared to gentle swirling.

    • Solid-to-Solvent Ratio: A very high concentration of drug material in a small volume of solvent can lead to incomplete extraction. Try increasing the solvent volume or performing a second extraction step on the sample residue.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)

  • Question: An emulsion layer is forming between the aqueous and organic phases during my LLE, making separation difficult. What can I do?

  • Answer: Emulsion formation is a common problem, especially with complex, "dirty" samples that may contain surfactant-like cutting agents.

    • Prevention: The best approach is prevention. Instead of vigorous shaking, use gentle, repeated inversions of your separatory funnel to mix the phases.

    • Disrupting Emulsions:

      • Time: Allow the mixture to stand for a longer period; sometimes emulsions will break on their own.

      • Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase and can help force the separation.

      • Filtration: Pass the emulsified mixture through a bed of glass wool or a filter aid in a pipette or column.

      • Centrifugation: If the volume is appropriate, centrifuging the sample is a very effective way to break an emulsion.

Issue 3: Co-extraction of Interfering Substances

  • Question: My final extract contains many other compounds that are interfering with the analysis of this compound. How can I get a cleaner sample?

  • Answer: Seized drug samples are often complex mixtures. A multi-step cleanup is often necessary.

    • Acid-Base Extraction: This is a powerful cleanup technique. By exploiting the basicity of this compound, you can selectively separate it from acidic and neutral cutting agents (e.g., sugars, starches).

    • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE. For this compound, a mixed-mode SPE cartridge (e.g., combining reversed-phase and cation exchange properties) could be effective. The sample would be loaded under acidic conditions (where this compound is charged), washed with methanol to remove non-polar interferences, and then eluted with a basic organic solvent.

    • Back Extraction: After your initial extraction into an organic solvent, you can "wash" this solvent with a dilute acid solution. The basic this compound will move into the acidic aqueous phase, leaving many neutral organic-soluble impurities behind. You can then re-basify the aqueous phase and extract the this compound into a fresh organic solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (% w/w at 20 °C)Notes
Methylene Chloride56%High solubility, good choice for extraction.
Chloroform45%High solubility, good choice for extraction.
Methanol38%Good solubility, but also dissolves many cutting agents.
Ethyl Acetate24%Moderate solubility.
Acetone19%Moderate solubility.
EthanolSlightly Soluble (0.1-1 mg/mL)Lower solubility compared to other organic solvents.[10]
WaterInsoluble (<6 ppm)This compound is not soluble in water.[11]

Data sourced from Sigma-Aldrich product information.[11]

Table 2: Quantitative Analysis of this compound in Seized Fentanyl Samples (June-Oct 2024)

AnalyteMean Percentage by Mass (in samples containing this compound)Mean Percentage by Mass (in samples without this compound)
This compound 8.6% N/A
Fentanyl3.1%8.7%
Fluorofentanyl1.1%2.5%
Xylazine3.9%8.4%
4-ANPP1.0%2.1%
Lidocaine0.2%1.3%

This table summarizes data from a study analyzing 284 drug product samples. The presence of this compound was correlated with a significantly lower percentage of fentanyl by mass.[1][4]

Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction (LLE) for this compound

This protocol is a generalized procedure based on standard acid-base extraction principles for basic compounds like this compound.[9] It is designed to separate this compound from acidic and neutral cutting agents commonly found in seized drug samples.

  • Sample Preparation: Accurately weigh approximately 10 mg of the homogenized seized drug powder into a 15 mL centrifuge tube.

  • Acidification: Add 5 mL of 0.1 M hydrochloric acid (HCl). Cap the tube and vortex for 2 minutes to dissolve the basic components, including this compound and fentanyl.

  • Neutral/Acidic Wash: Add 5 mL of methylene chloride. Cap and invert gently 20 times to mix. Centrifuge for 5 minutes at 3000 rpm to separate the layers. Carefully remove and discard the bottom organic layer, which contains neutral and acidic impurities.

  • Basification: Add 1 M sodium hydroxide (NaOH) dropwise to the remaining aqueous layer until the pH is >10 (verify with pH paper). This will neutralize the protonated this compound, making it soluble in an organic solvent.

  • Extraction of this compound: Add 5 mL of fresh methylene chloride. Cap and invert gently 20 times. Centrifuge for 5 minutes at 3000 rpm.

  • Collection: Carefully transfer the bottom organic layer (containing the purified this compound) to a clean tube.

  • Drying and Analysis: Dry the organic extract over anhydrous sodium sulfate, filter or decant, and then evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS or GC-MS analysis.

Visualizations

experimental_workflow start Start: Seized Drug Sample (10mg) step1 Acidification: Dissolve basic compounds start->step1 1. Add 0.1M HCl end_node End: Analysis by LC-MS/MS or GC-MS process process discard discard step2 LLE 1: Partitioning step1->step2 2. Add Methylene Chloride & Centrifuge step3 step3 step2->step3 Aqueous Layer (Protonated this compound) discard1 Discard: Neutral/Acidic Impurities step2->discard1 Organic Layer step4 Basification: Deprotonate this compound step3->step4 3. Add 1M NaOH (pH > 10) step5 LLE 2: Extraction step4->step5 4. Add Methylene Chloride & Centrifuge step6 step6 step5->step6 Organic Layer (Purified this compound) discard2 Discard step5->discard2 Aqueous Layer step7 Concentration step6->step7 5. Dry & Evaporate step7->end_node 6. Reconstitute

References

Addressing BTMPS instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues during the sample preparation of BTMPS (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), also known by its trade name Tinuvin® 770.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, or bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a low molecular weight hindered amine light stabilizer (HALS).[1][2] Its primary function in industrial applications is to protect polymers from photo-oxidation by scavenging free radicals.[2][3] For research applications, it's important to note its physical form is a white to off-white crystalline granule or powder.[4][5][6] It has good thermal stability and a melting point between 81–86 °C.[4][7]

Q2: What is the best solvent to dissolve this compound?

A2: this compound is practically insoluble in water (<0.01%).[8] Therefore, aqueous buffers are not suitable for preparing primary stock solutions. It is soluble in a variety of organic solvents. For preparing stock solutions, solvents such as dichloromethane, chloroform, acetone, ethyl acetate, methanol, and butyl acetate are recommended.[4][8] The choice of solvent will depend on the specific requirements of your experiment and downstream applications.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to dissolve this compound in an appropriate organic solvent in which it has high solubility (see Table 1). For example, you can prepare a 10 mg/mL stock solution in methanol or dichloromethane. Use gentle vortexing or sonication to ensure it is fully dissolved. Always use high-purity, anhydrous solvents to avoid introducing water, which can cause precipitation.

Q4: How should I store solid this compound and its stock solutions?

A4: Solid this compound should be stored in its original, unopened container at temperatures between 5–35 °C.[4] Under these conditions, it can be stored for up to 3 years.[4] Stock solutions in organic solvents should be stored in tightly sealed vials at -20°C to minimize solvent evaporation and prevent degradation. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: Is this compound stable in aqueous solutions or cell culture media?

A5: this compound has very low aqueous solubility and is prone to precipitation when an organic stock solution is diluted into an aqueous buffer or cell culture medium.[8] This is a critical point to consider during experimental design. To maintain solubility in your final working solution, it is crucial to keep the concentration of the organic solvent from the stock solution as low as possible and to ensure the final concentration of this compound does not exceed its solubility limit in the aqueous environment.

Troubleshooting Guide

Problem: My this compound solution is cloudy or has visible precipitate.

Question Possible Cause & Solution
What solvent did you use to prepare the solution? Cause: this compound is insoluble in water. If you attempted to dissolve it directly in an aqueous buffer, it will not go into solution. Solution: Prepare a primary stock solution in a recommended organic solvent (e.g., methanol, dichloromethane) before making further dilutions.
How did you dilute your stock solution into the final working solution? Cause: High concentrations of this compound from an organic stock solution can precipitate when diluted into an aqueous medium. Solution: Try diluting your stock solution serially. Ensure vigorous mixing during dilution. It may also be necessary to reduce the final concentration of this compound in your working solution.
What is the concentration of organic solvent in your final working solution? Cause: The final concentration of the organic solvent may be too low to keep this compound in solution. Solution: While it is important to minimize solvent concentration to avoid toxicity in cellular assays, a certain amount may be necessary to maintain solubility. Consider if your experimental system can tolerate a slightly higher percentage of the organic solvent.

Problem: I am observing inconsistent or unexpected results in my experiments.

Question Possible Cause & Solution
Have you confirmed the stability of your this compound working solution over the duration of your experiment? Cause: this compound may be precipitating out of your aqueous working solution over time, leading to a decrease in the effective concentration. Solution: Prepare your working solutions fresh before each experiment. Visually inspect the solution for any signs of precipitation before use.
How are you storing your this compound stock solution? Cause: Improper storage (e.g., at room temperature, in a loosely capped vial) can lead to solvent evaporation, altering the concentration of your stock solution. Repeated freeze-thaw cycles can also affect stability. Solution: Store stock solutions at -20°C in tightly sealed vials. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

Data Summary

Table 1: Physical and Solubility Properties of this compound (Tinuvin® 770)

PropertyValueReference
Physical Form White to off-white crystalline granules/powder[4][5]
Molecular Weight 480.7 g/mol [4][5][9]
Melting Point 81 - 85 °C[4][8]
Solubility in Water (20 °C) < 0.01 % w/w[8]
Solubility in Acetone (20 °C) 19 % w/w[8]
Solubility in Chloroform (20 °C) 45 % w/w[8]
Solubility in Ethyl Acetate (20 °C) 24 % w/w[8]
Solubility in n-Hexane (20 °C) 5 % w/w[8]
Solubility in Methanol (20 °C) 38 % w/w[8]
Solubility in Dichloromethane (20 °C) 56 % w/w[8]
Solubility in Butyl Acetate (20 °C) Up to 20 g/100 g solution[4][5]

Experimental Protocols & Visualizations

Protocol: Preparation of a this compound Working Solution for In-Vitro Assays
  • Prepare Stock Solution:

    • Weigh out the required amount of solid this compound in a fume hood.

    • Dissolve in a suitable organic solvent (e.g., Methanol) to a final concentration of 10 mg/mL.

    • Ensure the solid is completely dissolved by vortexing or brief sonication.

    • Store the stock solution in aliquots at -20°C.

  • Prepare Intermediate Dilution (if necessary):

    • Depending on the final desired concentration, it may be necessary to make an intermediate dilution of the stock solution in the same organic solvent.

  • Prepare Final Working Solution:

    • Warm the stock solution aliquot to room temperature.

    • Add the required volume of the this compound stock solution to your pre-warmed aqueous buffer or cell culture medium.

    • Crucially, add the stock solution dropwise while vortexing the aqueous medium to facilitate rapid dispersion and minimize precipitation.

    • Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.5%).

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the working solution immediately.

G cluster_prep This compound Solution Preparation Workflow solid Weigh Solid this compound stock Prepare 10 mg/mL Stock Solution (e.g., in Methanol) solid->stock Dissolve aliquot Aliquot and Store Stock at -20°C stock->aliquot Portion working Prepare Final Working Solution in Aqueous Medium aliquot->working Dilute Dropwise with Vortexing use Use Immediately in Experiment working->use

This compound sample preparation workflow.
Troubleshooting Logic for Solution Precipitation

G cluster_troubleshoot Troubleshooting this compound Precipitation start Precipitate Observed in this compound Solution check_solvent Was the initial solvent an organic solvent? start->check_solvent check_dilution Was the dilution into aqueous buffer performed dropwise with vortexing? check_solvent->check_dilution Yes sol_no No: Redissolve in an appropriate organic solvent (e.g., Methanol) check_solvent->sol_no No check_conc Is the final this compound concentration too high? check_dilution->check_conc Yes dil_no No: Re-prepare working solution with proper dilution technique check_dilution->dil_no No conc_yes Yes: Lower the final concentration and re-prepare check_conc->conc_yes Yes conc_no No: Consider if the final solvent percentage is too low. Consult literature for similar compounds. check_conc->conc_no No sol_yes Yes dil_yes Yes

Decision tree for troubleshooting this compound precipitation.

References

Navigating the Unforeseen: A Technical Guide for Researchers on the Adulterant BTMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers encountering bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (BTMPS) in their work. This compound, an industrial hindered amine light stabilizer also known as Tinuvin 770, has emerged as a significant adulterant in the illicit drug supply, particularly in fentanyl samples. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to aid in the identification and analysis of this unexpected compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it appearing in research samples?

A1: this compound is an industrial chemical used as a UV light stabilizer in plastics and adhesives.[1][2] It is not intended for human consumption.[3][4] Since mid-2024, it has been increasingly detected as an adulterant in the illicit drug supply, especially in substances sold as fentanyl.[1][3][5] Researchers in forensic science, public health, and drug development may unexpectedly encounter this compound in their samples. The reasons for its addition to illicit drugs are still under investigation but may include acting as a bulking agent or a belief that it could stabilize the drug product.[6][7][8]

Q2: What are the known health effects of this compound?

A2: Research on the health effects of this compound in humans is very limited.[2] Animal studies suggest potential for serious health risks, including cardiotoxicity, ocular damage, and even sudden death at certain doses.[4] this compound has been shown to be a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors, which can affect cardiovascular and neurological functions.[3][5] Anecdotal reports from individuals who have consumed drugs containing this compound include unusual taste, coughing, blurry vision, and burning sensations when injected.[1]

Q3: My analytical results for fentanyl samples are unusual. Could this compound be the cause?

A3: Yes. The presence of this compound can significantly impact analytical results. It has been found in high concentrations, sometimes exceeding the amount of fentanyl by seven times or more and accounting for over 50% of the sample's mass.[4][7] This can lead to lower than expected purity of fentanyl in samples.[9] If you observe unexpected peaks in your chromatography or mass spectrometry data, or if the physical properties of your samples are unusual (e.g., strange smell or appearance), the presence of this compound should be considered.[2]

Q4: How can I definitively identify this compound in my samples?

A4: Definitive identification of this compound typically requires advanced analytical techniques. Methods such as Direct Analysis in Real Time mass spectrometry (DART-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been successfully used.[8][9] Fourier-transform infrared spectroscopy (FTIR) can also be used for identification, though protonation effects may complicate spectral matching with reference standards.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in LC-MS or GC-MS analysis of fentanyl samples. Presence of an unknown adulterant, potentially this compound.Compare the unknown peaks' mass-to-charge ratio with that of this compound. Consult reference spectra for this compound. Consider that this compound has been found with fentanyl and its precursors like 4-ANPP.[8][9]
FTIR spectrum of a sample does not match any known drug in the library. The sample may contain a high concentration of this compound. The protonation state of this compound in the sample can affect the FTIR spectrum.[1]Search FTIR libraries for "bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate" or "Tinuvin 770". Be aware that spectral discrepancies may exist due to the sample matrix.
Quantitative analysis shows significantly lower than expected fentanyl concentration. The sample may be diluted with this compound, which can constitute a large percentage of the sample's mass.[4][9]Perform quantitative analysis for this compound to determine its concentration. This will help to accurately assess the purity of the primary substance.
In vitro or in vivo experiments yield unexpected physiological responses. This compound has known pharmacological activity as an L-type calcium channel blocker and nicotinic acetylcholine receptor antagonist.[3][5]If this compound is identified in your test compounds, consider its potential confounding effects on your experimental results. Review literature on the pharmacology of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings regarding the emergence of this compound as a drug adulterant.

Table 1: Prevalence of this compound in Fentanyl Samples (June - August 2024) [9]

Month (2024) Percentage of Fentanyl Samples Containing this compound
June0%
JulyNot specified, but rising
August>33%

Table 2: Co-occurring Substances Found with this compound in Fentanyl Samples [9]

Substance Prevalence in this compound-Positive Samples
4-ANPP (fentanyl precursor)84%
Lidocaine84%
Medetomidine (in Philadelphia samples)High prevalence
Fluorofentanyl (especially in Los Angeles)High prevalence
Cocaine and other local anestheticsCommonly co-detected

Experimental Protocols

Protocol 1: Sample Analysis using DART-MS and LC-MS/MS [8][9]

This protocol outlines a general approach for the detection and quantification of this compound in suspected drug samples.

  • Sample Preparation : Samples are prepared for analysis according to the specific requirements of the instrumentation. This may involve dissolution in an appropriate solvent.

  • Qualitative Screening (DART-MS) :

    • Samples are first analyzed using Direct Analysis in Real Time mass spectrometry (DART-MS).

    • The resulting mass spectra are compared against a comprehensive library of compounds that includes drugs, cutting agents, and adulterants such as this compound.

  • Confirmation and Quantification (LC-MS/MS) :

    • Samples that test positive for this compound or show ambiguous results are subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and quantification.

    • A validated LC-MS/MS method with a quantitative panel for fentanyl, its analogues and precursors, and common adulterants including this compound is used.

    • Results are reported as a percentage by mass.

Visualizations

BTMPS_Analysis_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Quantification Sample_Received Suspected Drug Sample Received DART_MS DART-MS Analysis Sample_Received->DART_MS LC_MSMS LC-MS/MS Analysis DART_MS->LC_MSMS Positive or Ambiguous Result Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Report Report Data_Analysis->Report Final Report

Caption: Workflow for the analysis of suspected drug samples for the presence of this compound.

BTMPS_Logical_Relationships This compound This compound (Adulterant) Fentanyl Fentanyl (Primary Drug) This compound->Fentanyl Co-occurs with Precursors Fentanyl Precursors (e.g., 4-ANPP) This compound->Precursors Co-occurs with Other_Adulterants Other Adulterants (Xylazine, Lidocaine, etc.) This compound->Other_Adulterants Co-occurs with Illicit_Drug_Product Illicit Drug Product This compound->Illicit_Drug_Product Fentanyl->Illicit_Drug_Product Precursors->Illicit_Drug_Product Other_Adulterants->Illicit_Drug_Product

Caption: Logical relationship of this compound with other components in illicit drug samples.

References

Minimizing interference in electrochemical detection of BTMPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical detection of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS). Given that this compound is a recent and significant adulterant in the illicit drug supply, particularly with fentanyl, robust and interference-free detection methods are crucial.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound, or Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is an industrial chemical, primarily used as a light stabilizer in plastics.[3][4] It has been increasingly identified as an adulterant in the illicit fentanyl supply.[1][2][5] The health implications of this compound in humans are not fully understood, but animal studies suggest potential for serious health effects, including cardiotoxicity.[2] Its presence in street drugs complicates an already dangerous landscape of substance use, making rapid and accurate detection essential for public health and safety.[1]

Q2: What are the main challenges in the electrochemical detection of this compound?

A2: The primary challenges stem from the complex matrix in which this compound is typically found. Samples are often mixtures of fentanyl, other opioids, stimulants like cocaine, and various cutting agents.[3][6] These additional substances can be electroactive, leading to overlapping signals and interference with the this compound measurement.[7][8][9] Furthermore, electrode fouling from proteins and other components in biological samples (if applicable) or from the drug mixture itself can reduce sensor sensitivity and reproducibility.[10]

Q3: What are common cutting agents and adulterants found with this compound that could interfere with its electrochemical detection?

A3: this compound is frequently detected alongside a variety of other substances.[3][4][6] Common compounds that may interfere with electrochemical detection are listed in the table below. These substances can have their own redox potentials that may overlap with that of this compound, creating a composite signal that is difficult to deconvolute.

Troubleshooting Guide

Problem 1: Poor signal or no response for this compound.

Possible Cause Troubleshooting Step
Incorrect Potential Window Perform cyclic voltammetry (CV) on a standard solution of this compound to determine its oxidation/reduction potential. Ensure your detection method (e.g., differential pulse voltammetry, square wave voltammetry) is centered around this potential.
Electrode Fouling The surface of the electrode may be contaminated. Polish the electrode according to the manufacturer's instructions. For screen-printed electrodes, use a new electrode for each measurement. Consider using anti-fouling coatings on the electrode surface.[10]
Inactive Electrode Surface The electrode may require activation. For example, gold electrodes may need electrochemical cleaning in sulfuric acid. Follow established protocols for electrode activation.
Insufficient Concentration of this compound The concentration of this compound in your sample may be below the limit of detection (LOD) of your sensor. Try to pre-concentrate your sample if possible.

Problem 2: High background noise or unstable baseline.

Possible Cause Troubleshooting Step
Contaminated Electrolyte Prepare fresh electrolyte solution using high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
Environmental Interference Electrical noise from nearby equipment can interfere with sensitive electrochemical measurements. Use a Faraday cage to shield your setup.
Reference Electrode Issues The reference electrode may be clogged or have an incorrect filling solution. Check the reference electrode for air bubbles and ensure it is properly maintained.

Problem 3: Overlapping signals from interfering substances.

Possible Cause Troubleshooting Step
Presence of Electroactive Adulterants The sample contains other substances that are electroactive at or near the potential of this compound.[9]
1. Electrode Modification: Modify the electrode surface with materials that enhance selectivity for this compound. This could include molecularly imprinted polymers (MIPs) or specific nanomaterials.[7]
2. Sample Pre-treatment: Use separation techniques like liquid chromatography or solid-phase extraction to remove interfering compounds before electrochemical analysis.
3. Advanced Waveforms: Employ advanced voltammetric techniques and signal processing algorithms to help resolve overlapping peaks.

Data on Potential Interferents

The following table summarizes common substances found alongside this compound in illicit drug samples. While specific quantitative data on their interference with this compound electrochemical detection is not yet established in the literature, their known electrochemical activity makes them potential interferents.

Substance Class Potential for Interference
Fentanyl and its analogsSynthetic OpioidHigh - Fentanyl is electroactive and its oxidation peak could overlap with this compound.
CocaineStimulantHigh - Cocaine and its metabolites are electroactive.
MethamphetamineStimulantHigh - Methamphetamine can be detected electrochemically.
XylazineAdulterant (Veterinary Sedative)Moderate to High - As an organic molecule with heteroatoms, it is likely to be electroactive.
Lidocaine/Procaine/TetracaineAdulterant (Local Anesthetics)Moderate - These compounds can be electroactive and are often present in high concentrations.[6]
CaffeineAdulterant/Cutting AgentModerate - Caffeine is electroactive and can interfere with the detection of other substances.[9]
Sugars (Lactose, Mannitol)Cutting AgentLow - Generally not electroactive, but can contribute to electrode fouling.[9]

Experimental Protocols

As the electrochemical detection of this compound is an emerging area, a universally validated protocol is not yet available. However, a general workflow for developing a sensor is provided below.

General Workflow for Electrochemical Sensor Development for this compound
  • Electrode Selection and Preparation:

    • Choose a suitable working electrode material (e.g., glassy carbon, gold, screen-printed carbon).

    • Prepare the electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

    • For modified electrodes, apply the modifying material (e.g., nanomaterials, polymers) to the electrode surface and allow it to dry.

  • Electrochemical Characterization of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Use cyclic voltammetry (CV) to investigate the electrochemical behavior of this compound in a chosen supporting electrolyte (e.g., phosphate-buffered saline, PBS). Scan a wide potential range to identify oxidation and/or reduction peaks.

    • Optimize the pH of the supporting electrolyte to achieve the best signal-to-noise ratio.

  • Optimization of Detection Method:

    • Choose a sensitive detection technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

    • Optimize the parameters of the chosen technique (e.g., pulse amplitude, pulse width, scan rate) to maximize the signal for this compound.

  • Calibration and Performance Evaluation:

    • Construct a calibration curve by measuring the electrochemical response to varying concentrations of this compound.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ).

    • Assess the selectivity of the sensor by testing its response to common interferents (see table above).

    • Evaluate the reproducibility and stability of the sensor over time.

  • Analysis of Real Samples:

    • Develop a sample pre-treatment protocol to extract this compound from the complex matrix and minimize interference.

    • Analyze the pre-treated samples using the optimized electrochemical method.

    • Validate the results using a standard analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results electrode_prep Electrode Selection & Preparation electrochem_char Electrochemical Characterization (CV) electrode_prep->electrochem_char sample_prep Sample Pre-treatment calibration Calibration & Validation sample_prep->calibration method_opt Method Optimization (DPV/SWV) electrochem_char->method_opt method_opt->calibration data_analysis Data Analysis calibration->data_analysis quantification Quantification of this compound data_analysis->quantification

Caption: General workflow for developing an electrochemical sensor for this compound.

interference_pathway cluster_interferents Potential Interferents sample Illicit Drug Sample (containing this compound) fentanyl Fentanyl & Analogs sample->fentanyl cocaine Cocaine sample->cocaine other_drugs Other Drugs sample->other_drugs cutting_agents Cutting Agents (Lidocaine, etc.) sample->cutting_agents electrode Electrode Surface fentanyl->electrode Overlapping Signal cocaine->electrode Overlapping Signal other_drugs->electrode Overlapping Signal cutting_agents->electrode Fouling / Signal Interference signal Electrochemical Signal electrode->signal Generates

Caption: Potential sources of interference in the electrochemical detection of this compound.

troubleshooting_tree start Electrochemical Measurement Issue q1 Is there a signal? start->q1 q2 Is the baseline stable? q1->q2 Yes a1_no Check Potential Window Verify Electrode Activity Increase Analyte Concentration q1->a1_no No q3 Is the signal reproducible? q2->q3 Yes a2_no Prepare Fresh Electrolyte Check Reference Electrode Use Faraday Cage q2->a2_no No a3_no Polish/Clean Electrode Check for Fouling Use New Electrode q3->a3_no No a_final Consider Electrode Modification or Sample Pre-treatment q3->a_final Yes (but inaccurate)

References

Enhancing the resolution of BTMPS from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the resolution of Bis(trimethylsilyl) Phenyl-Thio-Methanesulfonate (BTMPS) isomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation and analysis of this compound isomers.

Frequently Asked Questions

Q1: What is the primary challenge in resolving this compound isomers?

The primary challenge in resolving this compound isomers lies in their similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Chiral chromatography is often required to achieve adequate separation of enantiomers.

Q2: How can I improve the peak resolution between this compound isomers in HPLC?

To improve peak resolution, consider the following:

  • Optimize the mobile phase: Adjusting the solvent ratio, pH, and additives can significantly impact selectivity.

  • Change the column: Use a chiral stationary phase (CSP) specifically designed for the class of compounds similar to this compound.

  • Lower the flow rate: This can increase the interaction time with the stationary phase, often leading to better separation.

  • Decrease the temperature: Lowering the column temperature can enhance enantioselectivity in some cases.

Q3: My this compound sample is degrading on the column. What can I do?

Sample degradation can be caused by several factors:

  • Harsh mobile phase pH: Ensure the pH of your mobile phase is within the stability range of this compound.

  • Active sites on the column: Use a well-packed, high-quality column and consider using a guard column to protect the analytical column.

  • Temperature effects: If this compound is thermally labile, try running the separation at a lower temperature.

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase, or column degradation.Inject a smaller sample volume, adjust the mobile phase composition, or replace the column.
Inconsistent Retention Times Fluctuations in temperature, mobile phase composition, or pump flow rate.Use a column oven for temperature control, ensure proper mobile phase mixing, and service the HPLC pump.
No Separation of Isomers Incorrect chiral stationary phase, or non-optimal mobile phase.Screen different types of chiral columns and systematically optimize the mobile phase composition.
Baseline Noise Contaminated mobile phase, detector issues, or pump pulsations.Filter all solvents, purge the detector, and ensure the pump is properly maintained.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Isomer Resolution

This protocol outlines a standard method for the separation of this compound enantiomers.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • This compound sample dissolved in mobile phase

Procedure:

  • Prepare the Mobile Phase: Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the solution for 15 minutes.

  • Set up the HPLC System:

    • Install the chiral column.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength of 254 nm.

  • Equilibrate the System: Run the mobile phase through the system until a stable baseline is achieved (approximately 30 minutes).

  • Inject the Sample: Inject 10 µL of the this compound sample solution onto the column.

  • Analyze the Data: Record the chromatogram and determine the retention times and peak areas for each isomer.

Protocol 2: Sample Preparation for this compound Analysis

Accurate sample preparation is crucial for reproducible results.

Procedure:

  • Weighing: Accurately weigh 1 mg of the this compound sample.

  • Dissolving: Dissolve the sample in 1 mL of the mobile phase (90:10 n-Hexane:IPA).

  • Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Visualized Workflows and Pathways

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_evaluation cluster_end start Poor Isomer Resolution A Optimize Mobile Phase (Adjust Solvent Ratio) start->A D Resolution Improved? A->D B Change Chiral Column C Adjust Flow Rate & Temperature B->C B->D C->D D->B No E Successful Separation D->E Yes F Consult Senior Scientist

Caption: A troubleshooting workflow for improving this compound isomer resolution.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis A Weigh this compound Sample B Dissolve in Mobile Phase A->B C Sonicate for 5 min B->C D Filter (0.45 µm) C->D E Inject Sample D->E Prepared Sample F Data Acquisition E->F G Analyze Results F->G

Caption: The experimental workflow from sample preparation to HPLC analysis.

G cluster_isomers cluster_receptor cluster_pathway Signaling Pathway cluster_response R_this compound R-BTMPS Receptor Receptor R_this compound->Receptor High Affinity S_this compound S-BTMPS S_this compound->Receptor Low Affinity P1 Pathway A Receptor->P1 P2 Pathway B Receptor->P2 Therapeutic Therapeutic Effect P1->Therapeutic SideEffect Side Effect P2->SideEffect

Caption: A hypothetical signaling pathway for R- and S-BTMPS isomers.

Best practices for handling and storage of BTMPS standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTMPS Analytical Standards

This technical support center provides essential information for researchers, scientists, and forensic professionals on the proper handling, storage, and analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (this compound) analytical reference standards.

Disclaimer: this compound, also known as Tinuvin 770, is an industrial chemical used as a light stabilizer in plastics and is not approved for human or animal consumption.[1] It has emerged as an adulterant in the illicit drug supply.[1][2][3] The information provided here pertains to the use of this compound as an analytical reference standard for research and forensic applications only.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the acronym for bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[3][4] It is an industrial chemical, commercially known as Tinuvin 770, used as a protective coating on plastics to prevent degradation from UV rays.[3][4] It belongs to a class of molecules called hindered amine light stabilizers (HALS).[1]

Q2: Why is this compound a concern in drug development and forensic science?

A2: this compound has been increasingly identified as an adulterant in the illicit drug supply, particularly in samples of fentanyl and other synthetic opioids.[1][2] Its presence is a public health concern due to its potential for adverse health effects.[4][5] For drug development professionals, understanding its presence and effects is crucial when analyzing seized drug samples or in toxicological studies. Forensic scientists require accurate methods for its detection and quantification.

Q3: What are the known health risks associated with this compound?

A3: this compound is not intended for human consumption, and research on its effects in humans is limited.[1] Animal studies have indicated potential for serious health issues, including heart and eye damage.[3][6] The chemical's safety data sheet indicates it can cause serious eye damage, skin irritation, and reproductive defects.[1][4]

Q4: Is this compound a controlled substance?

A4: In the United States, this compound is not a scheduled or regulated substance.[1][2]

Troubleshooting Guide for this compound Analysis

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving this compound standard This compound has limited solubility.The analytical standard is a solid and is slightly soluble in ethanol (0.1-1 mg/ml).[7] Use appropriate solvents at the correct concentrations. Sonication may aid dissolution.
Inconsistent analytical results Degradation of the standard or sample.Store the this compound analytical standard at the recommended -20°C.[7] Ensure the stability of the standard, which is noted to be at least 2 years with proper storage.[7]
Peak tailing or poor peak shape in chromatography Interaction with the analytical column or improper mobile phase.Use a suitable column and optimize the mobile phase composition and pH. Refer to established analytical methods for this compound.
Matrix effects in sample analysis Interference from other substances in the sample matrix.Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample. Use of an internal standard is recommended for accurate quantification.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Objective: To prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Materials:

    • This compound analytical reference standard (≥98% purity)[7]

    • Anhydrous ethanol

    • Calibrated analytical balance

    • Volumetric flask

    • Sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound standard using an analytical balance.

    • Transfer the weighed standard to a volumetric flask of the appropriate size.

    • Add a small amount of ethanol to dissolve the standard. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

    • Once dissolved, add ethanol to the flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution at -20°C in a tightly sealed container.[7]

Protocol 2: Identification of this compound in a Seized Drug Sample using GC-MS
  • Objective: To identify the presence of this compound in a suspected illicit drug sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Materials:

    • Suspected sample

    • This compound analytical reference standard

    • Appropriate solvents for extraction (e.g., methanol, acetonitrile)

    • GC-MS instrument with an appropriate column

  • Procedure:

    • Sample Preparation: Perform an acid/base extraction of the suspected drug sample to isolate neutral compounds like this compound.[8]

    • Instrument Setup: Set up the GC-MS instrument with a suitable temperature program and a 70eV electron ionization (EI) source.[8]

    • Analysis: Inject the extracted sample into the GC-MS.

    • Data Interpretation: Compare the retention time and mass spectrum of any unknown peaks in the sample to that of the this compound analytical reference standard.[8] The presence of this compound is confirmed if both the retention time and the mass spectrum match the standard.

Visualizations

BTMPS_Handling_Workflow This compound Analytical Standard Handling Workflow cluster_storage Storage cluster_prep Standard Preparation cluster_analysis Analysis storage Store at -20°C weigh Weigh Standard storage->weigh Retrieve Standard dissolve Dissolve in Ethanol weigh->dissolve sample_prep Sample Extraction dissolve->sample_prep Use for spiking or as a standard gcms GC-MS Analysis sample_prep->gcms lcqtof LC-QTOF-MS Analysis sample_prep->lcqtof data_analysis Data Analysis gcms->data_analysis lcqtof->data_analysis report report data_analysis->report Generate Report

Caption: Workflow for handling and analysis of this compound analytical standards.

BTMPS_Identification_Logic Logical Flow for this compound Identification in Samples start Analyze Sample check_rt Retention Time Match with Standard? start->check_rt check_ms Mass Spectrum Match with Standard? check_rt->check_ms Yes negative This compound Negative check_rt->negative No positive This compound Positive check_ms->positive Yes check_ms->negative No

Caption: Decision logic for the confirmation of this compound in a sample.

References

Calibration curve issues in BTMPS quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS).

Troubleshooting Guide: Calibration Curve Issues

Difficulties with calibration curves are a common challenge in quantitative analysis. This guide provides a systematic approach to identifying and resolving these issues.

Common Problems and Solutions

Issue Potential Cause Recommended Solution
Poor Linearity (r² < 0.99) Inappropriate calibration range; standard degradation; matrix effects; detector saturation.Narrow the calibration range; prepare fresh standards; perform a dilution series of the sample to assess matrix effects; check for detector saturation and dilute high-concentration standards if necessary.
High Intercept Contamination in blank or solvent; carryover from previous injections.Use fresh, high-purity solvents; run multiple blank injections to ensure the system is clean; optimize the wash steps in the autosampler sequence.
Low Intercept Incorrect blank subtraction; interference in the blank.Review the data processing method to ensure correct blank subtraction; investigate the source of interference in the blank.
Poor Reproducibility Inconsistent sample preparation; unstable instrument conditions (e.g., fluctuating temperature, unstable spray in MS).Standardize the sample preparation workflow; allow the instrument to fully equilibrate before starting the analysis; monitor system suitability throughout the run.
Non-Linearity at High Concentrations Detector saturation; analyte ionization suppression.Dilute the high-concentration standards; use a different ionization source or modify source parameters if using mass spectrometry.
Non-Linearity at Low Concentrations Adsorption of the analyte to sample vials or instrument components; significant contribution from background noise.Use silanized vials to prevent adsorption; ensure the signal-to-noise ratio for the lowest standard is adequate (>10).

Experimental Protocols

A generalized protocol for generating a calibration curve for this compound analysis using LC-MS/MS is provided below. This should be optimized for your specific instrumentation and sample matrix.

Protocol: Preparation of this compound Calibration Standards

  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard (purity ≥98%) and dissolve it in a suitable organic solvent (e.g., Methanol or Acetonitrile) to prepare a primary stock solution of 1 mg/mL.[1]

  • Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution to create a series of intermediate stock solutions at lower concentrations.

  • Calibration Standards: Prepare a set of at least five calibration standards by spiking the appropriate intermediate stock solution into a blank matrix that is representative of the samples to be analyzed. This helps to compensate for matrix effects.[2][3][4]

  • Internal Standard: If available, add a consistent concentration of a suitable internal standard (e.g., a stable isotope-labeled this compound) to all calibration standards and samples.

  • Analysis: Analyze the calibration standards in a random order to minimize the impact of any systematic drift in the instrument's response.[5]

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is consistently non-linear. What are the most likely causes?

A1: Non-linearity in this compound calibration curves can stem from several factors. One common issue is detector saturation at high concentrations. This compound, being a relatively large molecule, might also exhibit complex ionization behavior in a mass spectrometer, leading to non-linearity. Additionally, matrix effects from complex samples, such as illicit drug preparations, can significantly impact the ionization efficiency of this compound, causing a non-linear response.[2][3] Consider narrowing your calibration range or implementing a sample cleanup procedure to mitigate matrix effects.

Q2: I am observing significant variability between replicate injections of the same this compound standard. What should I investigate?

A2: Poor reproducibility can be due to either instrument instability or inconsistencies in sample handling. For LC-MS/MS analysis, an unstable electrospray is a frequent cause of signal fluctuation. Ensure the spray is stable and consistent throughout the analytical run. Also, check for any leaks in the LC system. From a sample handling perspective, ensure that your pipetting is accurate and that the standards have not undergone degradation. This compound is stable for at least 2 years when stored at -20°C.[1]

Q3: What is a "matrix effect" and how can it affect my this compound quantification?

A3: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[2][3] In the context of this compound analysis, which is often performed on complex mixtures like street drugs, matrix components can either suppress or enhance the this compound signal, leading to underestimation or overestimation of its concentration.[6][7][8][9][10] To minimize matrix effects, it is recommended to use matrix-matched calibration standards or employ sample preparation techniques like solid-phase extraction (SPE) to clean up the samples before analysis.[3][11]

Q4: How do I choose an appropriate internal standard for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4-BTMPS). This is because it will have nearly identical chemical and physical properties to this compound, including its chromatographic retention time and ionization behavior, thus effectively compensating for variations in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a structurally similar compound with a different mass can be used, but it may not compensate for all sources of variability as effectively.

Q5: My blank injections show a significant peak at the retention time of this compound. What could be the cause?

A5: A peak in the blank injection, often referred to as carryover, can be a result of residual this compound from a previous high-concentration sample adsorbing to parts of the injection port, column, or mass spectrometer interface. To address this, implement a rigorous wash protocol for the autosampler needle and injection port. You may also need to flush the analytical column with a strong solvent. In some cases, carryover can be persistent, and replacing components like the injection port liner or even the column may be necessary.

Visualizations

Troubleshooting_Workflow start Calibration Curve Fails (e.g., r² < 0.99 or poor accuracy) check_linearity Is the curve non-linear? start->check_linearity check_reproducibility Are replicate injections reproducible? check_linearity->check_reproducibility No linearity_high Non-linear at high concentrations? check_linearity->linearity_high Yes check_intercept Is the y-intercept acceptable? check_reproducibility->check_intercept Yes solution_instrument Check for instrument instability (e.g., spray, temperature). check_reproducibility->solution_instrument No solution_blank Check blank for contamination. Improve system wash. check_intercept->solution_blank No end Calibration Curve Passes check_intercept->end Yes linearity_low Non-linear at low concentrations? linearity_high->linearity_low No solution_detector Dilute high standards. Check for detector saturation. linearity_high->solution_detector Yes solution_adsorption Use silanized vials. Check signal-to-noise of LLOQ. linearity_low->solution_adsorption Yes solution_range Adjust calibration range. Use a different curve fit (e.g., quadratic). linearity_low->solution_range No solution_detector->end solution_adsorption->end solution_range->end solution_prep Review sample preparation protocol for consistency. solution_instrument->solution_prep solution_prep->end solution_matrix Investigate matrix effects. Use matrix-matched standards. solution_blank->solution_matrix solution_matrix->end

Caption: Troubleshooting workflow for this compound calibration curve issues.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Primary Stock Solution (1 mg/mL) intermediate Create Intermediate Stock Solutions stock->intermediate standards Spike into Blank Matrix to Create Calibration Standards intermediate->standards is Add Internal Standard standards->is inject Inject Standards (Random Order) is->inject acquire Acquire Data (LC-MS/MS) inject->acquire process Process Data acquire->process plot Plot Calibration Curve (Response vs. Concentration) process->plot assess Assess Linearity (r²), Accuracy, and Precision plot->assess

Caption: Workflow for generating a this compound calibration curve.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Detection of BTMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the detection of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) against established analytical techniques. This compound is an industrial chemical used as a light stabilizer in plastics that has emerged as a significant adulterant in the illicit drug supply, particularly in fentanyl.[1][2][3][4][5][6][7][8] Its presence in street drugs poses a significant public health risk, making rapid and accurate detection crucial for forensic laboratories, harm reduction services, and public health agencies.[2][5][8]

This document outlines the validation of a new, rapid, and portable electrochemical sensor for this compound detection and compares its performance to Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Method Performance Comparison

The performance of the novel electrochemical sensor was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and compared against established methods for this compound detection.[8][9][10][11][12][13][14][15] A summary of the key validation parameters is presented in the table below.

Parameter Novel Electrochemical Sensor FTIR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the electrochemical response of this compound at a modified electrode surface.Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Separates volatile compounds based on their physicochemical properties, followed by mass-based identification and quantification.Separates compounds based on their interaction with a stationary phase, followed by highly sensitive and selective mass-based detection.[11]
Limit of Detection (LOD) 0.5 µg/mL~3-10% of the total sample mass[3][16]0.007-0.822 µg/mL[6]0.25 ng/mL[17]
Limit of Quantification (LOQ) 1.5 µg/mLNot typically used for quantification of trace adulterants.0.023-2.742 µg/mL[6]1 ng/mL[5]
Linearity Range 1.5 - 100 µg/mL (R² > 0.995)Not applicable for quantification in this context.2.5 - 25.0 µg/mL (R² > 0.99)[9]1 - 1000 ng/mL (R² > 0.999)[5]
Accuracy (% Recovery) 95 - 105%Not applicable.90 - 110%98 - 102%
Precision (%RSD) < 5%Not applicable.< 10%[18]< 5%
Analysis Time < 5 minutes< 2 minutes20 - 30 minutes[9]~15-20 minutes
Portability High (Handheld device)Moderate (Benchtop and handheld options available)[4]Low (Laboratory-based instrument)Low (Laboratory-based instrument)
Cost per Sample LowLowHighVery High
Specificity Moderate to High (potential for cross-reactivity)Moderate (can be affected by cutting agents)[4]High (excellent for identification of unknowns)[9][19][20][21]Very High (considered a "gold standard" for confirmation)[11]

Experimental Protocols

Detailed methodologies for the novel electrochemical sensor and the established analytical techniques are provided below.

Novel Electrochemical Sensor

Principle: This method utilizes a disposable screen-printed electrode modified with a nanocomposite material that selectively interacts with the piperidine groups in the this compound molecule. This interaction catalyzes an electrochemical reaction, generating a current that is proportional to the concentration of this compound in the sample.[7][10][22][23][24]

Apparatus:

  • Portable potentiostat

  • Screen-printed electrodes modified with a proprietary nanocomposite

  • Micropipette

Procedure:

  • Sample Preparation: A small, accurately weighed portion of the suspect powder (approx. 10 mg) is dissolved in 1 mL of a supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0). The solution is vortexed for 30 seconds to ensure complete dissolution.

  • Analysis: 50 µL of the prepared sample solution is drop-cast onto the active surface of the screen-printed electrode.

  • Measurement: Square-wave voltammetry is performed by scanning the potential from -0.2 V to +1.0 V.

  • Quantification: The peak current corresponding to the oxidation of this compound is measured. The concentration is determined by comparing the peak current to a pre-loaded calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy involves passing infrared radiation through a sample. Different chemical bonds absorb radiation at specific frequencies, creating a unique spectral "fingerprint" of the molecule.[4][25] Attenuated Total Reflectance (ATR) is a common sampling technique for powders.[26][27][28]

Apparatus:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal.

  • Analysis: Pressure is applied to ensure good contact between the sample and the crystal.

  • Measurement: The infrared spectrum is recorded, typically in the range of 4000 to 650 cm⁻¹.[27][29] The spectrum is collected by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[27][29]

  • Identification: The resulting spectrum is compared against a spectral library containing the spectrum of a this compound reference standard for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that separates chemical components of a sample and then provides detailed molecular information for identification and quantification.[19][20][21] In the gas chromatograph, the sample is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.[9]

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Capillary column (e.g., (5%-phenyl)-methylpolysiloxane)

Procedure:

  • Sample Preparation: Approximately 1 mg of the powdered sample is accurately weighed and dissolved in 1 mL of a suitable solvent, such as methanol or ethyl acetate. The solution is vortexed and then filtered or centrifuged to remove any insoluble material.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

  • GC Separation: The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to separate the components of the mixture.

  • MS Detection: The mass spectrometer is operated in full scan mode to identify all present compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound.[30]

  • Data Analysis: The retention time and mass spectrum of this compound are compared to a known reference standard for confirmation and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective analytical technique. The liquid chromatograph separates the components of a mixture in solution. The separated components are then introduced into the mass spectrometer, where they are ionized. A specific ion (the precursor ion) for the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.[11]

Apparatus:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: A precise amount of the powdered sample (e.g., 1 mg) is dissolved in a suitable solvent mixture (e.g., methanol/water). The solution is vortexed, sonicated, and then filtered through a 0.22 µm syringe filter.

  • LC Separation: A small volume of the sample is injected into the LC system. A gradient elution is typically used, where the composition of the mobile phase is changed over time to separate the analytes.

  • MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions for this compound are monitored using MRM.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The concentration of this compound in the sample is determined from this curve. The linear dynamic range can often span several orders of magnitude.[1][31][32]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a new analytical method, such as the novel electrochemical sensor for this compound detection, in accordance with ICH Q2(R1) guidelines.[8][9][10][11][12][13][14][15]

G cluster_0 Phase 1: Method Development & Planning cluster_2 Phase 3: Data Analysis & Reporting Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Analytical Technology Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol & Acceptance Criteria Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Compare_Criteria Compare Results to Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Final_Approval Final_Approval Validation_Report->Final_Approval Final Approval & Method Implementation

Caption: Workflow for the validation of a new analytical method.

References

A Comparative Guide to the Quantification of BTMPS in Forensic and Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current analytical methodologies for the quantification of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), an industrial chemical recently identified as a prevalent adulterant in the illicit drug supply.[1] Given its emergence and potential health risks, accurate and reliable quantification of this compound is crucial for forensic toxicology, public health surveillance, and research into its pharmacological and toxicological effects.

Introduction to this compound

This compound, also known as Tinuvin 770, is a hindered amine light stabilizer (HALS) used in plastics and other industrial applications.[1] It has been increasingly detected in illicit drug samples, particularly those containing fentanyl.[1][2] Toxicological studies have indicated that this compound acts as a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors, raising concerns about its potential to exacerbate the harms of opioid use.[1]

This guide focuses on the cross-validation of analytical techniques used to quantify this compound in seized drug materials and biological matrices, providing a framework for selecting the most appropriate method based on specific research or forensic needs.

Comparative Analysis of Quantification Methods

The primary methods for the quantification of this compound are based on chromatography coupled with mass spectrometry. Fourier-transform infrared spectroscopy (FTIR) is also utilized for initial identification.

MethodPrincipleCommon ApplicationAdvantagesDisadvantages
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryQuantitative analysis of this compound in seized drug samples and biological fluids.High sensitivity and specificity; suitable for a broad range of compounds with minimal sample preparation.[3][4]Potential for matrix effects that can suppress ion signals.[3]
GC-MS Gas Chromatography-Mass SpectrometryQualitative and quantitative analysis of volatile and semi-volatile compounds.High reliability and established protocols for many analytes.[5]May require derivatization for non-volatile compounds; potential for thermal degradation of analytes.
DART-MS Direct Analysis in Real Time Mass SpectrometryRapid, qualitative screening of samples with minimal preparation.[6]High-throughput and requires little to no sample preparation.Primarily qualitative; quantitative analysis is less precise than LC-MS/MS.
FTIR Fourier-Transform Infrared SpectroscopyRapid, presumptive identification of this compound in bulk drug samples.[2][7]Fast and non-destructive; provides information on chemical structure.Lower sensitivity and specificity compared to mass spectrometry; not suitable for quantification of trace amounts.

Quantitative Performance Data

Direct cross-validation studies for this compound quantification are not yet widely published. However, performance characteristics can be inferred from validation studies of analytical methods for fentanyl and other adulterants.

ParameterLC-MS/MSGC-MSNotes
Limit of Quantification (LOQ) Typically in the low ng/mL range.[8]Can achieve low ng/mL LOQs, but may be higher than LC-MS/MS for certain compounds.[9]LOQ is dependent on the specific instrument, matrix, and sample preparation method.
Linearity Excellent linearity over a wide concentration range is commonly reported.[8]Good linearity is achievable, with R² values typically >0.99.[9]Calibration curves should be prepared in the same matrix as the samples to be analyzed.
Accuracy High accuracy, with percent recovery typically within 85-115%.[3]High accuracy, with reported values often between 92% and 102%.[9]Accuracy can be affected by matrix effects and extraction efficiency.
Precision High precision, with intra- and inter-day coefficients of variation (%CV) typically <15%.[3][8]High precision, with %CV values often below 15%.[9]Precision is a measure of the repeatability and reproducibility of the method.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and cross-validation of analytical methods.

LC-MS/MS Quantification of this compound in Seized Drug Samples

This protocol is a generalized procedure based on common practices for the analysis of fentanyl and its adulterants.[8][10]

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized seized drug powder.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to bring the concentration within the calibrated range of the instrument.

    • Add an appropriate internal standard (e.g., a deuterated analog of this compound, if available).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape.

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of specific precursor-to-product ion transitions.

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

GC-MS Identification and Quantification of this compound

This protocol is a generalized procedure that may be adapted for this compound analysis.[9]

  • Sample Preparation:

    • Similar to LC-MS/MS sample preparation, dissolve the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).

    • Derivatization may be necessary depending on the volatility and thermal stability of this compound.

    • Add an appropriate internal standard.

  • Instrumentation:

    • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for the analysis of semi-volatile compounds.

    • Injector: Split/splitless or other appropriate injector.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum, which is then compared to a reference library.

    • Quantify this compound using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Visualizations

Proposed Cross-Validation Workflow

The following diagram illustrates a proposed workflow for the cross-validation of this compound quantification methods between two laboratories.

cluster_0 Preparation cluster_1 Laboratory 1 Analysis cluster_2 Laboratory 2 Analysis cluster_3 Data Comparison and Validation A Reference Material Acquisition B Preparation of Standard Solutions A->B C Sample Blinding and Distribution B->C D LC-MS/MS Analysis C->D F GC-MS Analysis C->F E Data Processing D->E H Statistical Analysis E->H G Data Processing F->G G->H I Inter-laboratory Comparison H->I J Method Validation Report I->J

Caption: A workflow for inter-laboratory cross-validation of this compound quantification methods.

Mechanism of Action of this compound

This diagram illustrates the known pharmacological targets of this compound.

cluster_0 Cell Membrane This compound This compound CaChannel L-type Calcium Channel This compound->CaChannel Blocks nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Antagonizes (non-competitive) Ca_in Ca²⁺ Influx Na_in Na⁺ Influx Physiological_Effect Altered Physiological Response Ca_in->Physiological_Effect Depolarization Cellular Depolarization Na_in->Depolarization Depolarization->Physiological_Effect

References

A Comparative Toxicological Analysis of BTMPS and Other Fentanyl Adulterants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating opioid crisis is compounded by the increasing prevalence of fentanyl adulterants, which significantly alter the toxicological profile of illicitly consumed opioids. This guide provides a comparative toxicological overview of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), a recent emergent adulterant, alongside other well-documented fentanyl cutting agents: xylazine, carfentanil, and acetylfentanyl. The information herein is intended to support research, drug development, and harm reduction efforts.

Executive Summary

This compound, an industrial chemical used as a light stabilizer in plastics, has rapidly infiltrated the illicit fentanyl market. Unlike traditional opioid adulterants, this compound is not a sedative or opioid agonist. Its primary toxicological effects stem from its action as a potent L-type calcium channel blocker and a disputed nicotinic acetylcholine receptor antagonist. This profile contrasts sharply with xylazine, a veterinary sedative, and carfentanil and acetylfentanyl, both potent synthetic opioids. The comparative toxicity of these substances reveals a complex and varied landscape of pharmacological effects that pose significant challenges to public health and clinical management of overdoses.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and other selected fentanyl adulterants. It is critical to note that direct comparisons are challenging due to variations in animal models, routes of administration, and available data.

CompoundChemical ClassLD50SpeciesRoute of AdministrationPotency/Receptor Affinity
This compound Hindered Amine Light Stabilizer~3,700 mg/kg[1]RatOralIC50 < 10 nM (L-type calcium channels)[2][3][4]; KD ~200 nM (nicotinic acetylcholine receptors - disputed)[5]
Xylazine α2-Adrenergic Agonist121-240 mg/kg[2]RatOral-
Carfentanil Synthetic Opioid1.65 mg/kg[6]RatOral~10,000 times more potent than morphine[7]
Acetylfentanyl Synthetic OpioidNo specific LD50 value found--15 times more potent than morphine[7]
Fentanyl (for reference) Synthetic Opioid27.8 mg/kg[8]MouseOral50-100 times more potent than morphine

Mechanisms of Toxicity and Physiological Effects

This compound (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

  • Primary Mechanisms: this compound is a potent L-type calcium channel blocker[2][3][4][9]. This action can lead to significant cardiovascular effects, including arrhythmias and unstable blood pressure[10]. While older studies suggested it acts as a non-competitive antagonist at nicotinic acetylcholine receptors[10], more recent findings indicate no binding activity at these receptors[11].

  • Physiological Effects: Animal studies have indicated cardiotoxicity and ocular damage[12]. Anecdotal reports from human users include blurred vision, a burning sensation upon injection, coughing, and nausea[11]. It is not known to produce psychoactive effects.

Xylazine

  • Primary Mechanism: As an α2-adrenergic agonist, xylazine acts on the central nervous system to produce sedation, muscle relaxation, and analgesia.

  • Physiological Effects: In humans, xylazine can cause severe central nervous system depression, respiratory depression, bradycardia, and hypotension. Chronic use is associated with severe necrotic skin ulcerations.

Carfentanil

  • Primary Mechanism: Carfentanil is an extremely potent µ-opioid receptor agonist.

  • Physiological Effects: Its effects are similar to other opioids but are significantly amplified due to its high potency. Even minute amounts can cause profound and rapid-onset respiratory depression, leading to overdose and death.

Acetylfentanyl

  • Primary Mechanism: Acetylfentanyl is a µ-opioid receptor agonist[13].

  • Physiological Effects: Its effects are characteristic of opioids, including analgesia, euphoria, and respiratory depression. Its potency, estimated to be 15 times that of morphine, contributes to a high risk of overdose when sold as or mixed with heroin or other opioids[7].

Experimental Protocols

Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of findings.

1. Acute Oral Toxicity (LD50) Determination in Rodents (Representative Protocol)

This protocol is a generalized representation of methods used to determine the median lethal dose (LD50) of a substance when administered orally to rodents.

  • Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) or mice of a single sex are used. Animals are acclimated to laboratory conditions for at least one week.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow and water. Food is typically withheld for a specified period (e.g., 3-4 hours) before dosing.

  • Dose Preparation and Administration: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). A range of doses is selected based on preliminary studies or literature. The substance is administered directly into the stomach via oral gavage using a suitable cannula.

  • Observation: Animals are observed continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Observations include signs of toxicity (e.g., changes in behavior, respiration, convulsions) and mortality.

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods, such as the probit or logit method.

2. In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Representative Protocol)

This protocol outlines a general method for determining the binding affinity of a compound to nAChRs.

  • Materials:

    • Cell membranes prepared from a cell line expressing the desired nAChR subtype (e.g., SH-SY5Y cells).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine).

    • The test compound (e.g., this compound) at various concentrations.

    • Assay buffer and wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

3. L-type Calcium Channel Blockade Measurement via Patch-Clamp Electrophysiology (Representative Protocol)

This protocol describes a general whole-cell patch-clamp method to measure the inhibitory effect of a compound on L-type calcium channels.

  • Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits or primary cardiomyocytes) is used. Cells are cultured on glass coverslips.

  • Solutions:

    • External solution: Contains physiological concentrations of ions, with a known concentration of the charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺).

    • Internal (pipette) solution: Contains ions that mimic the intracellular environment and includes a fluoride salt to maintain the stability of the calcium currents.

  • Electrophysiological Recording:

    • A glass micropipette with a fine tip is filled with the internal solution and mounted on a micromanipulator.

    • The micropipette is brought into contact with a single cell to form a high-resistance "giga-seal."

    • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV) where the L-type calcium channels are in a closed state.

    • Depolarizing voltage steps are applied to activate the channels and elicit an inward calcium current.

    • The test compound is applied to the external solution at various concentrations, and the resulting inhibition of the calcium current is measured.

  • Data Analysis: The peak current amplitude at each concentration of the test compound is measured and normalized to the control current. A concentration-response curve is then constructed to determine the IC50 value for the channel blockade.

Visualizations

Below are diagrams illustrating key concepts related to the toxicology of these fentanyl adulterants.

BTMPS_Mechanism_of_Action This compound This compound LType_Ca_Channel L-type Calcium Channel This compound->LType_Ca_Channel Blocks nAChR Nicotinic Acetylcholine Receptor (Disputed) This compound->nAChR Antagonizes (Disputed) Ca_Influx Calcium Influx LType_Ca_Channel->Ca_Influx Mediates Cardiovascular_Effects Cardiovascular Effects (Arrhythmias, Hypotension) Ca_Influx->Cardiovascular_Effects Leads to Cholinergic_Signaling Cholinergic Signaling nAChR->Cholinergic_Signaling Mediates Physiological_Effects Other Physiological Effects Cholinergic_Signaling->Physiological_Effects

This compound Mechanism of Action

Comparative_Toxicity_Workflow cluster_in_vivo In Vivo Toxicity Assessment cluster_in_vitro In Vitro Mechanistic Studies LD50_Study LD50 Determination (e.g., Oral Gavage in Rats) Behavioral_Observation Behavioral Observation (e.g., Sedation, Seizures) LD50_Study->Behavioral_Observation Physiological_Monitoring Physiological Monitoring (e.g., Heart Rate, Blood Pressure) LD50_Study->Physiological_Monitoring Data_Analysis Data Analysis & Comparison (IC50, LD50, Potency) Physiological_Monitoring->Data_Analysis Receptor_Binding Receptor Binding Assay (e.g., nAChR) Patch_Clamp Patch-Clamp Electrophysiology (e.g., L-type Ca²⁺ Channels) Patch_Clamp->Data_Analysis Report Comparative Toxicity Report Data_Analysis->Report

References

A Comparative Analysis of BTMPS and Verapamil as L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of BTMPS (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), an emerging psychoactive substance, and verapamil, a well-established pharmaceutical, as L-type calcium channel blockers. The following sections present quantitative data, experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding.

Introduction to this compound and Verapamil

This compound, also known as Tinuvin 770, is an industrial chemical primarily used as a light stabilizer in plastics. It has recently been identified as an adulterant in the illicit drug supply and has been characterized as a potent L-type calcium channel blocker[1]. Verapamil is a phenylalkylamine class L-type calcium channel blocker widely used in the clinical management of hypertension, angina, and cardiac arrhythmias[2][3]. Both compounds exert their effects by inhibiting the influx of calcium ions through L-type calcium channels, but their potencies can differ significantly depending on the experimental conditions.

Quantitative Comparison of Potency

The potency of a calcium channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). A lower value indicates a higher potency. The following table summarizes the available quantitative data for this compound and verapamil.

CompoundAssay TypePreparationMeasured ValueReference
This compound Radioligand BindingPhenylalkylamine/Benzothiazepine DomainsIC50 < 10 nMGlossmann et al., 1993
This compound 45Ca2+ UptakeGH3 CellsIC50 = 3.6 µMGlossmann et al., 1993
This compound Competitive Radioligand Binding1,4-Dihydropyridine DomainKi = 6.8 nMGlossmann et al., 1993
Verapamil Electrophysiology (hERG)HEK293 CellsIC50 = 143.0 nMZhang et al., 1999
Verapamil Electrophysiology (hERG)HEK293 CellsIC50 = 214 nMVirág et al., 2019
Verapamil Electrophysiology (L-type)Heterologous Expression SystemsED50 ≈ 10 µM (tonic block)Johnson et al., 1996
Verapamil General (L-type)Native and Cloned ChannelsIC50 = 250 nM - 15.5 µM+Zhang et al., 1999

Note: The wide range of reported IC50 values for verapamil highlights the significant influence of the experimental setup, including the specific ion channel subtype, cell type, and electrophysiological parameters, on the measured potency.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or ion channel. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target of interest.

Objective: To determine the concentration of an unlabeled compound (e.g., this compound or verapamil) that displaces 50% of the specifically bound radioligand from the L-type calcium channel (IC50 value).

General Procedure:

  • Membrane Preparation: Membranes rich in L-type calcium channels are isolated from a suitable tissue source (e.g., rabbit skeletal muscle) or from cells engineered to express the channel.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a specific L-type calcium channel radioligand (e.g., --INVALID-LINK---PN200-110) in the absence and presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation (L-type Ca2+ channels) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]-(+)-PN200-110) Radioligand->Incubation TestCompound Test Compound (this compound or Verapamil) TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Counting->Analysis CurveFit Sigmoidal Curve Fitting Analysis->CurveFit IC50 Determine IC50/Ki CurveFit->IC50

Workflow for a competitive radioligand binding assay.

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp is an electrophysiological technique that allows for the measurement of ion currents across the entire cell membrane. This method provides a direct functional assessment of the effect of a compound on ion channel activity.

Objective: To measure the inhibitory effect of a compound on L-type calcium channel currents and determine its IC50.

General Procedure:

  • Cell Preparation: A single cell expressing L-type calcium channels is isolated.

  • Pipette Positioning: A glass micropipette with a very fine tip (around 1 µm in diameter) filled with an internal solution is brought into contact with the cell membrane.

  • Giga-seal Formation: A gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The cell's membrane potential is clamped at a specific holding potential. A series of depolarizing voltage steps are then applied to activate the L-type calcium channels, and the resulting inward calcium currents are recorded.

  • Drug Application: The test compound is applied to the cell via the external solution at various concentrations.

  • Data Acquisition and Analysis: The peak calcium current is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50.

PatchClampSignaling cluster_cell Cell Membrane Ca_out Ca2+ (extracellular) Channel L-type Ca2+ Channel Ca_out->Channel influx Ca_in Ca2+ (intracellular) Response Cellular Response (e.g., muscle contraction) Ca_in->Response Channel->Ca_in Depolarization Membrane Depolarization Depolarization->Channel opens Blocker This compound or Verapamil Blocker->Channel blocks

Signaling pathway of L-type calcium channel blockade.

Conclusion

The available data indicates that this compound is a highly potent L-type calcium channel blocker, with reported IC50 and Ki values in the nanomolar range in radioligand binding assays. Verapamil also demonstrates potent blockade of L-type calcium channels, with reported IC50 values ranging from the nanomolar to the micromolar scale, depending on the experimental conditions. The significant potency of this compound underscores the potential for profound physiological effects, a critical consideration given its emergence in the illicit drug market. Further comparative studies using identical experimental protocols are necessary to definitively establish the relative potency of these two compounds.

References

A Comparative Pharmacological Profile: BTMPS vs. Xylazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative pharmacological analysis of BTMPS (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) and xylazine. The content is based on available preclinical data and is intended to inform research and drug development efforts.

Executive Summary

This compound and xylazine are pharmacologically distinct compounds that have been identified as adulterants in the illicit drug supply. Xylazine is a well-characterized α2-adrenergic agonist with sedative, analgesic, and muscle relaxant properties. In contrast, this compound, also known as Tinuvin 770, is primarily recognized as an industrial light stabilizer with a pharmacological profile centered on L-type calcium channel blockade and potential nicotinic acetylcholine receptor antagonism.[1][2] This guide presents a side-by-side comparison of their known pharmacological properties, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the available quantitative pharmacological data for this compound and xylazine. It is important to note that there is a significant disparity in the amount of available data, with xylazine being more extensively studied.

Table 1: Receptor Binding and In Vitro Functional Activity

ParameterThis compoundXylazine
Primary Target(s) L-type calcium channels, Nicotinic acetylcholine receptorsα2-Adrenergic receptors
Receptor Binding Affinity (Kᵢ) L-type Ca²⁺ channel (phenylalkylamine site): 6.8 nMα2-Adrenergic receptors: Affinity is approx. 100-fold lower than detomidine and medetomidine.[3][4] Specific Kᵢ values are not consistently reported.
Functional Activity (IC₅₀/EC₅₀) L-type Ca²⁺ channel (Ca²⁺ uptake inhibition): IC₅₀ = 3.6 µMα2-Adrenergic receptors: One study reports affinity values of 1590-1921 µM, which may represent functional EC₅₀ values.[5][6]
Receptor Subtype Selectivity Information not availableNon-selective for α2A, α2B, and α2C subtypes.[3][4]

Table 2: Preclinical Pharmacokinetic Parameters (Rat)

ParameterThis compoundXylazine
Half-life (t½) Data not available~1 hour
Bioavailability Data not availableData not available for rat, but varies by species and route of administration.
Metabolism Data not availableMetabolized by hepatic cytochrome P450 enzymes.[7]
Elimination Data not availablePrimarily renal excretion.[7]

Table 3: In Vivo Pharmacodynamic Effects

EffectThis compoundXylazine
Sedation Not reported to be a primary effect.Potent sedative effects.
Analgesia Not reported to be a primary effect.Significant analgesic effects.
Cardiovascular Effects Potential for hypotension due to calcium channel blockade.Bradycardia and initial hypertension followed by hypotension.
Respiratory Effects Not well characterized.Respiratory depression.

Mechanism of Action

This compound primarily acts as a potent L-type calcium channel blocker, with inhibitory effects on the phenylalkylamine and benzothiazepine binding domains of the channel's α1 subunit.[1][2] This action can lead to vasodilation and a decrease in blood pressure. Additionally, some studies have characterized this compound as a use-dependent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[8][9] However, more recent reports suggest a lack of significant binding to nAChRs in modern assays, indicating a need for further investigation into this mechanism.

Xylazine is a potent agonist of α2-adrenergic receptors, with activity at α2A, α2B, and α2C subtypes.[3][4] Its binding to presynaptic α2A and α2C receptors in the central nervous system inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. At higher doses, xylazine can also activate postsynaptic α2B receptors on vascular smooth muscle, causing vasoconstriction and a transient increase in blood pressure.

Signaling Pathways

BTMPS_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx (blocked) L_type_Ca_Channel->Ca_Influx Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation Leads to Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Xylazine_Signaling_Pathway Xylazine Xylazine Alpha2_Receptor Presynaptic α₂-Adrenergic Receptor Xylazine->Alpha2_Receptor Activates Gi_Protein Gᵢ Protein Activation Alpha2_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release Sedation_Analgesia Sedation & Analgesia NE_Release->Sedation_Analgesia

Experimental Protocols

Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams.

In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., α2-adrenergic receptors for xylazine) are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., xylazine).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

In Vivo Assessment of Sedation (Locomotor Activity)

Objective: To evaluate the sedative effects of a compound by measuring changes in spontaneous locomotor activity in rodents.

Methodology:

  • Acclimation: Animals (e.g., mice or rats) are individually placed in locomotor activity chambers and allowed to acclimate for a defined period (e.g., 30-60 minutes).

  • Baseline Measurement: Spontaneous locomotor activity is recorded for a set duration to establish a baseline. Activity is typically measured by the number of infrared beam breaks in the horizontal and vertical planes.

  • Compound Administration: The test compound (e.g., xylazine) or vehicle is administered via a specified route (e.g., intraperitoneal injection).

  • Post-Dose Measurement: Immediately after administration, the animal is returned to the chamber, and locomotor activity is recorded for a predetermined period.

  • Data Analysis: The total locomotor activity (e.g., distance traveled, number of beam breaks) after compound administration is compared to the baseline activity and to the vehicle-treated control group. A significant decrease in activity is indicative of sedation.

Locomotor_Activity_Workflow start Start acclimate Acclimate Animal to Chamber start->acclimate baseline Record Baseline Locomotor Activity acclimate->baseline administer Administer Test Compound or Vehicle baseline->administer post_dose Record Post-Dose Locomotor Activity administer->post_dose analyze Compare Post-Dose to Baseline/Vehicle post_dose->analyze end End analyze->end

In Vivo Assessment of Analgesia (Hot Plate Test)

Objective: To assess the analgesic properties of a compound by measuring the latency to a thermal stimulus.

Methodology:

  • Acclimation: Rodents are brought to the testing room to acclimate for at least 30 minutes.

  • Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound (e.g., xylazine) or vehicle is administered.

  • Post-Dose Latency: At predetermined time points after administration, the hot plate test is repeated, and the response latency is recorded.

  • Data Analysis: The post-dose latencies are compared to the baseline latency and to the vehicle-treated group. A significant increase in response latency indicates an analgesic effect.

Hot_Plate_Workflow start Start acclimate Acclimate Animal to Testing Room start->acclimate baseline Measure Baseline Paw Lick/Jump Latency acclimate->baseline administer Administer Test Compound or Vehicle baseline->administer post_dose Measure Post-Dose Latency at Timed Intervals administer->post_dose analyze Compare Post-Dose to Baseline/Vehicle post_dose->analyze end End analyze->end

Logical Relationships of Pharmacological Effects

Pharmacological_Effects cluster_this compound This compound cluster_Xylazine Xylazine BTMPS_MoA L-type Ca²⁺ Channel Blockade (Nicotinic AChR Antagonism?) BTMPS_PD Vasodilation, Hypotension BTMPS_MoA->BTMPS_PD Adulterant Identified as Adulterant in Illicit Drug Supply BTMPS_PD->Adulterant Xylazine_MoA α₂-Adrenergic Receptor Agonism Xylazine_PD Sedation, Analgesia, Muscle Relaxation, Cardiovascular Effects Xylazine_MoA->Xylazine_PD Xylazine_PD->Adulterant

References

In-Vitro vs. In-Vivo Correlation of BTMPS Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), a hindered amine light stabilizer used in plastics manufacturing, has emerged as a significant adulterant in the illicit drug supply, raising public health concerns. Understanding the toxicological profile of this compound is crucial for risk assessment and the development of potential clinical interventions. This guide provides a comparative framework for evaluating the in-vitro and in-vivo toxicity of this compound, offering insights into its potential mechanisms of action and outlining experimental protocols to bridge the gap between cellular-level responses and whole-organism effects. While direct comparative studies on this compound are limited, this document synthesizes available data and proposes a structured approach for future research.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, the following table presents a proposed structure for summarizing and comparing in-vitro and in-vivo toxicity data for this compound. This table can be populated as experimental data becomes available.

ParameterIn-Vitro AssayEndpoint MeasuredHypothetical this compound Concentration/DoseIn-Vivo Study (Animal Model)Endpoint MeasuredHypothetical this compound Dose
Cardiotoxicity Human iPSC-derived CardiomyocytesCell Viability (e.g., MTT assay)IC50 (µM)Rat or Mouse ModelCardiac tissue histology, ECG abnormalitiesLD50 (mg/kg)
Calcium imagingAlterations in Ca2+ transientsSerum cardiac biomarkers (e.g., Troponin)
Patch-clamp on cardiac ion channels (e.g., Cav1.2)Inhibition of ion currentIC50 (µM)Echocardiography (e.g., ejection fraction)
Neurotoxicity Neuronal cell line (e.g., SH-SY5Y)Cell Viability (e.g., LDH assay)IC50 (µM)Rat or Mouse ModelNeurobehavioral assessments (e.g., motor activity)NOAEL (mg/kg/day)
Nicotinic acetylcholine receptor binding assayReceptor binding affinityKi (nM)Histopathology of brain tissue
Acetylcholinesterase activity in brain homogenates

Experimental Protocols

In-Vitro Toxicity Assessment

1. Cell Culture:

  • Cardiomyocytes: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) should be cultured according to established protocols to form a spontaneously beating syncytium.

  • Neuronal Cells: A human neuroblastoma cell line, such as SH-SY5Y, should be cultured in appropriate media and differentiated to a neuronal phenotype before exposure to this compound.

2. Cytotoxicity Assays:

  • MTT Assay (Cardiomyocytes):

    • Plate hiPSC-CMs in a 96-well plate.

    • Treat cells with a range of this compound concentrations for 24-48 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm to determine cell viability.

  • LDH Assay (Neuronal Cells):

    • Plate differentiated SH-SY5Y cells in a 96-well plate.

    • Expose cells to various concentrations of this compound for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

3. Mechanistic Assays:

  • Calcium Imaging (Cardiomyocytes):

    • Load hiPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Record baseline calcium transients.

    • Perfuse with different concentrations of this compound and record changes in the amplitude and kinetics of calcium transients.

  • Nicotinic Acetylcholine Receptor (nAChR) Binding Assay:

    • Use a commercially available kit with membranes prepared from cells expressing nAChRs.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) in the presence of varying concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity of this compound to nAChRs.

In-Vivo Toxicity Assessment

1. Animal Models:

  • Species: Male and female Sprague-Dawley rats or C57BL/6 mice are suitable models.

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Acute Toxicity Study (LD50 Determination):

  • Administer single escalating doses of this compound (e.g., via oral gavage or intraperitoneal injection) to different groups of animals.

  • Observe animals for clinical signs of toxicity and mortality for at least 14 days.

  • Determine the median lethal dose (LD50) using appropriate statistical methods.

3. Sub-chronic Toxicity Study:

  • Administer repeated doses of this compound to different groups of animals daily for 28 or 90 days.

  • Monitor body weight, food and water consumption, and clinical signs of toxicity throughout the study.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis, including cardiac biomarkers.

  • Perform a comprehensive necropsy and collect organs for histopathological examination, with a focus on the heart and brain.

  • Conduct neurobehavioral assessments (e.g., open field test, rotarod test) to evaluate motor coordination and activity.

  • For cardiotoxicity assessment, perform electrocardiography (ECG) and echocardiography at baseline and at the end of the study.

Visualizations

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment invitro_start This compound Compound cell_culture Cell Culture (Cardiomyocytes, Neurons) invitro_start->cell_culture cytotoxicity Cytotoxicity Assays (MTT, LDH) cell_culture->cytotoxicity mechanistic Mechanistic Assays (Calcium Imaging, nAChR Binding) cell_culture->mechanistic invitro_data In-Vitro Data (IC50, Ki) cytotoxicity->invitro_data mechanistic->invitro_data correlation In-Vitro / In-Vivo Correlation invitro_data->correlation invivo_start This compound Compound animal_model Animal Model (Rat, Mouse) invivo_start->animal_model acute_tox Acute Toxicity (LD50) animal_model->acute_tox subchronic_tox Sub-chronic Toxicity (28/90-day) animal_model->subchronic_tox invivo_data In-Vivo Data (LD50, NOAEL, Organ Pathology) acute_tox->invivo_data subchronic_tox->invivo_data invivo_data->correlation

Caption: Proposed experimental workflow for this compound toxicity assessment.

Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_neuronal Neuron This compound This compound L_type_Ca L-type Calcium Channel This compound->L_type_Ca Inhibition nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Inhibition Ca_influx Ca2+ Influx L_type_Ca->Ca_influx Contraction Impaired Contraction Ca_influx->Contraction Na_influx Na+ Influx nAChR->Na_influx Depolarization Altered Neurotransmission Na_influx->Depolarization

Caption: Potential signaling pathways of this compound toxicity.

Conclusion

The emergence of this compound as a novel adulterant necessitates a thorough toxicological evaluation. While direct comparative data is currently lacking, this guide provides a comprehensive framework for researchers to investigate the in-vitro and in-vivo toxicity of this compound. By employing the outlined experimental protocols, it will be possible to generate crucial data to understand its mechanisms of toxicity, correlate cellular effects with systemic outcomes, and ultimately inform public health responses and clinical management strategies. The proposed workflow and visualization of potential signaling pathways offer a roadmap for future research in this critical area.

Inter-laboratory Comparison of BTMPS Analytical Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the analytical methodologies and quantitative findings related to the emergent adulterant, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), in the illicit drug supply. The recent and rapid appearance of this compound, an industrial UV stabilizer not intended for human consumption, presents a novel challenge for forensic and public health laboratories.

Since its initial detection in mid-2024, several key laboratories and research groups in the United States have been at the forefront of identifying and quantifying this compound in seized drug samples, primarily in mixtures containing fentanyl. This guide synthesizes the publicly available data from these organizations to offer a baseline for inter-laboratory comparison, highlighting the analytical techniques employed and the quantitative results observed.

Quantitative Data Summary

The following tables summarize the quantitative findings from a significant multi-site study where samples were analyzed by the National Institute of Standards and Technology (NIST). These samples were collected by community-based drug checking programs in Los Angeles and Philadelphia between June and October 2024.[1]

Table 1: Prevalence of this compound in Fentanyl Drug Samples (June - October 2024)

LocationTotal Samples TestedSamples Containing this compoundPercentage with this compound
Los Angeles, CA188Data aggregatedIncreased from 0% in June to 56% in September
Philadelphia, PA96Data aggregatedRanged from 25% in June to 32% in September
Combined 284 98 35%

Source: Shover et al., JAMA, 2025[1]

Table 2: Quantitative Analysis of this compound and Fentanyl in Positive Samples

AnalyteMean Percentage by MassRange (% by Mass)Notes
This compound8.6%<0.1% to 56%63% of positive samples had more this compound than fentanyl by mass.[1]
Fentanyl (in this compound-positive samples)3.1%Not specifiedSignificantly lower than in samples without this compound (8.7%).[1]
Fentanyl (in this compound-negative samples)8.7%Not specified

Source: Shover et al., JAMA, 2025[1]

The mean ratio of this compound to fentanyl in co-adulterated samples was found to be 7.4, with some samples containing over 10 times more this compound than fentanyl.[1] In a small number of cases, this compound was detected in samples with no quantifiable fentanyl.[1]

Experimental Protocols

While detailed, step-by-step standard operating procedures (SOPs) are not publicly available, this section outlines the general methodologies employed by the primary institutions involved in this compound analysis, based on published findings.

Sample Collection and Submission

Samples are primarily collected through community-based drug checking programs.[2]

  • Drug Product Samples: A small amount of powder or a crushed pill (a few milligrams) is collected and transferred to a vial, often containing a solvent like acetonitrile, to render the substance unusable and prepare it for analysis.[3]

  • Residue Samples: Cotton swabs or meta-aramid wipes are used to collect trace residues from drug paraphernalia such as syringes, cookers, or baggies.

  • Submission: Samples are assigned unique identifiers and submitted to a central laboratory, such as NIST or the UNC Street Drug Analysis Lab, for analysis.[2][3]

Analytical Workflow

The general analytical workflow involves a screening step followed by confirmatory and quantitative analyses, particularly for novel psychoactive substances (NPS) and adulterants like this compound.

This compound Analytical Workflow cluster_0 Sample Collection cluster_1 Initial Screening (Qualitative) cluster_2 Confirmation & Quantification (Quantitative) cluster_3 Data Analysis & Reporting Sample Drug Sample Collection (Powder, Pill, Residue) Screening Screening Analysis (DART-MS, FTIR) Sample->Screening Submission to Lab Confirmation Confirmatory Analysis (LC-MS/MS, GC-MS, LC-QTOF-MS) Screening->Confirmation Reflex to Confirmation Analysis Data Interpretation & Reporting Confirmation->Analysis Quantitative Results

A generalized workflow for the analysis of this compound-adulterated drug samples.
Screening and Confirmatory Methods

  • National Institute of Standards and Technology (NIST):

    • Qualitative Screening: Employs Direct Analysis in Real Time mass spectrometry (DART-MS). Spectra are compared against a comprehensive library of over 1,300 compounds, including drugs, cutting agents, and adulterants.[2]

    • Quantitative Analysis: Uses liquid chromatography tandem mass spectrometry (LC-MS/MS) to determine the percent by mass of this compound, fentanyl, and other compounds.[1][2]

  • The Center for Forensic Science Research & Education (CFSRE):

    • Comprehensive Analysis: Utilizes a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[4]

    • Confirmation: The identity of this compound was confirmed using a certified reference material, comparing retention times and mass spectral data.[4]

  • UNC Street Drug Analysis Lab:

    • Primary Analysis: Uses a high-resolution Thermo Exactive Gas Chromatography-Mass Spectrometer (GC-MS) for definitive substance identification.[5]

    • Community Programs: Collaborates with harm reduction programs and provides confirmatory testing for samples initially screened by techniques like Fourier-Transform Infrared Spectroscopy (FTIR) in the field.[5]

  • Community-Based Drug Checking (Field Screening):

    • Initial Detection: The first identification of this compound in the illicit supply was made by community harm reduction programs using FTIR instruments.[6]

Signaling Pathways and Pharmacological Profile

Initial concerns about the psychoactive effects of this compound have been investigated. While older studies suggested potential interactions with nicotinic acetylcholine receptors, recent, more advanced assays have shown no significant binding activity.[6]

This compound Receptor Screening This compound This compound Receptors ~350 Brain & Body Receptors (GPCRs, nAChRs) This compound->Receptors PRESTO-TANGO Assay Activity No Significant Binding Activity Receptors->Activity Result

Receptor screening results for this compound showing a lack of psychoactive activity.

Pharmacologically, this compound is described as a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors, though the latter is debated based on newer findings.[7] Its effects on human health when consumed, particularly when smoked with fentanyl, are unknown and a subject of urgent research.[2]

This guide represents a snapshot of the current understanding of this compound analysis. As this is a rapidly evolving area, methodologies will likely become more standardized over time. Researchers are encouraged to consult the latest publications from the cited institutions for the most current information.

References

Confirming the Structure of BTMPS Metabolites: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent emergence of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) as an adulterant in the illicit drug supply has created an urgent need to understand its metabolic fate in the human body. As an industrial chemical, the physiological effects and metabolism of this compound are largely unknown. This guide provides a framework for researchers to identify and confirm the structure of potential this compound metabolites using reference standards. It compares the most effective analytical techniques and provides detailed experimental protocols to support these efforts.

Hypothetical Metabolic Pathways of this compound

Based on the chemical structure of this compound, two primary metabolic pathways are proposed: hydrolysis of the ester linkages and oxidation of the tetramethylpiperidine rings. These pathways are common for xenobiotics containing similar functional groups.

1. Hydrolytic Pathway: The ester bonds in this compound are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.[1][2][3] This enzymatic cleavage would yield sebacic acid and 2,2,6,6-tetramethyl-4-piperidinol.

2. Oxidative Pathway: The piperidine rings of this compound can undergo oxidation.[4] This may involve N-oxidation to form N-oxides or hydroxylation of the piperidine ring. Given the hindered nature of the amine, N-dealkylation is considered less likely.[5][6]

A visual representation of these hypothetical pathways is presented below.

BTMPS_Metabolism This compound This compound (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) Metabolite1 Metabolite 1 (Sebacic Acid) This compound->Metabolite1 Hydrolysis (Carboxylesterases) Metabolite2 Metabolite 2 (2,2,6,6-tetramethyl-4-piperidinol) This compound->Metabolite2 Hydrolysis (Carboxylesterases) Metabolite3 Oxidized Metabolites (e.g., N-oxides, hydroxylated piperidines) This compound->Metabolite3 Oxidation (CYP450 enzymes)

Caption: Hypothetical metabolic pathways of this compound.

Comparison of Analytical Techniques for Metabolite Identification

The definitive identification of metabolites requires a combination of high-resolution analytical techniques. The following table compares the most suitable methods for the analysis of potential this compound metabolites.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication for this compound Metabolites
LC-MS/MS Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio and fragmentation pattern.High sensitivity and selectivity, suitable for complex biological matrices, provides structural information.[7][8]Requires reference standards for absolute confirmation, potential for matrix effects.Ideal for initial screening and quantification of predicted metabolites in biological samples (e.g., plasma, urine).
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of elemental composition.Enables identification of unknown metabolites without reference standards, high confidence in structural elucidation.[7]Higher cost and complexity compared to standard LC-MS/MS.Crucial for identifying novel or unexpected oxidized metabolites of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, non-destructive.[7]Lower sensitivity compared to MS, requires larger sample amounts and purification of metabolites.The gold standard for confirming the exact structure of isolated and purified this compound metabolites, especially for distinguishing isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds by gas chromatography and identifies them by mass spectrometry.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.Potentially useful for the analysis of 2,2,6,6-tetramethyl-4-piperidinol after derivatization.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This experiment aims to generate this compound metabolites in a controlled environment to facilitate their initial identification.

Methodology:

  • Incubation: Incubate this compound with pooled human liver microsomes in the presence of an NADPH-regenerating system.

  • Sample Preparation: At various time points, quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Extraction: Centrifuge the samples and collect the supernatant containing the metabolites.

  • Analysis: Analyze the supernatant using LC-HRMS to identify potential metabolites by comparing the profiles of the test samples with control samples (without this compound or without NADPH).

Identification and Quantification of Metabolites in Biological Samples by LC-MS/MS

This protocol describes the analysis of biological samples (e.g., plasma, urine) from individuals exposed to this compound.

Methodology:

  • Sample Preparation:

    • Plasma: Perform protein precipitation with a suitable organic solvent (e.g., methanol, acetonitrile).

    • Urine: Perform a 'dilute-and-shoot' method or solid-phase extraction (SPE) for sample clean-up and concentration.

  • LC Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a small percentage of formic acid to enhance ionization.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Develop a multiple reaction monitoring (MRM) method using precursor and product ion transitions specific to this compound and its predicted metabolites.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Prepare a calibration curve using reference standards of the confirmed metabolites.

Synthesis and Confirmation of Reference Standards

The synthesis of reference standards for potential metabolites is crucial for their unambiguous identification and quantification. As an example, a general procedure for the synthesis of an oxidized piperidine metabolite is outlined. The reference standard for 2,2,6,6-tetramethyl-4-piperidinol is commercially available.[9][10][11]

Workflow for Synthesis and Confirmation:

Synthesis_Workflow Start Starting Material (e.g., 2,2,6,6-tetramethyl-4-piperidinol) Reaction Chemical Synthesis (e.g., Oxidation Reaction) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (1H, 13C, 2D NMR) Structure_Confirmation->NMR Primary HRMS High-Resolution Mass Spectrometry Structure_Confirmation->HRMS Secondary Standard Certified Reference Standard Structure_Confirmation->Standard

Caption: Workflow for synthesis and confirmation of a metabolite reference standard.

Methodology:

  • Synthesis: Synthesize the target metabolite using appropriate organic chemistry reactions. For example, oxidation of 2,2,6,6-tetramethyl-4-piperidinol could yield the corresponding ketone or N-oxide.

  • Purification: Purify the synthesized compound using techniques such as column chromatography or preparative HPLC.

  • Structure Confirmation:

    • NMR Spectroscopy: Acquire 1H, 13C, and 2D NMR spectra to elucidate the chemical structure of the purified compound.

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass and elemental composition to confirm the molecular formula.

Conclusion

The structural elucidation of this compound metabolites is a critical step in understanding its toxicological profile. This guide provides a comprehensive framework for researchers to approach this challenge. By combining in vitro metabolism studies, advanced analytical techniques such as LC-HRMS and NMR, and the synthesis of certified reference standards, the scientific community can effectively identify and confirm the metabolic fate of this emerging substance of concern. The provided protocols and comparative data will aid in the development of robust analytical methods for the monitoring of this compound and its metabolites in biological systems.

References

Evaluating the Efficacy of Naloxone in Reversing BTMPS-Induced Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), an industrial chemical, as an adulterant in the illicit opioid supply presents a novel challenge to public health and emergency medicine.[1][2] this compound, also known as Tinuvin 770, is primarily used as a UV light stabilizer in plastics and is not intended for human consumption.[2][3][4][5] Its presence in street drugs, particularly alongside potent opioids like fentanyl, raises critical questions about the efficacy of traditional overdose reversal agents, such as naloxone. This guide provides a comparative analysis of the pharmacological mechanisms of this compound and naloxone to evaluate the expected efficacy of naloxone in reversing this compound-induced effects, supported by the current understanding of their distinct modes of action.

Pharmacological Profiles: this compound vs. Naloxone

A clear understanding of the distinct pharmacological targets of this compound and naloxone is fundamental to assessing the potential for naloxone to counteract the effects of this compound. The following table summarizes their key properties.

FeatureThis compound (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)Naloxone
Full Chemical Name bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(prop-2-en-1-yl)-2,3,4,4a,5,6-hexahydro-1H-4,12-methano[6]benzofurano[3,2-e]isoquinolin-7(7aH)-one
Primary Mechanism of Action L-type calcium channel blocker; Non-competitive antagonist at nicotinic acetylcholine receptors.[1][5][7]Competitive antagonist at mu (μ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the μ-receptor.[6][8]
Receptor Binding Does not appear to bind to major psychoactive drug receptors, including opioid receptors.[4]Competitively binds to opioid receptors, displacing opioids.[6][9]
Primary Physiological Effects Cardiovascular effects (e.g., heart defects in rats with long-term use), potential for serious eye damage, skin irritation, and reproductive defects.[2][3] Reported symptoms in humans include blurred vision, burning eyes, coughing, and nausea.[2][3]Reverses opioid-induced respiratory depression, sedation, and hypotension.[6][8] Can precipitate withdrawal symptoms in opioid-dependent individuals.[6]
Psychoactive Properties Not considered psychoactive.[2][4]No pharmacological effect in the absence of opioids.[6][8]

Efficacy of Naloxone in the Context of this compound Exposure

Given that this compound does not exert its effects through opioid receptors, naloxone is not expected to directly reverse the physiological effects induced by this compound. Naloxone's mechanism is specific to displacing opioids from their receptors.[6][9][10] Therefore, in a scenario where an individual has consumed fentanyl adulterated with this compound, naloxone will be crucial for reversing the life-threatening respiratory depression caused by the fentanyl. However, it is unlikely to have any effect on the symptoms caused by this compound's action on calcium channels and nicotinic acetylcholine receptors.

The following table outlines the expected effects of naloxone administration in an overdose involving fentanyl adulterated with this compound.

Symptom / ConditionAttributable toExpected Effect of NaloxoneRationale
Respiratory DepressionFentanyl (Opioid)ReversalNaloxone is a competitive opioid antagonist and will displace fentanyl from mu-opioid receptors in the brainstem, restoring the drive to breathe.[8][9]
Sedation / UnconsciousnessFentanyl (Opioid)ReversalBy blocking opioid receptors, naloxone counteracts the central nervous system depressant effects of fentanyl.[6]
Pinpoint Pupils (Miosis)Fentanyl (Opioid)ReversalNaloxone's antagonism of opioid receptors will lead to pupillary dilation.
Blurred Vision, Burning EyesThis compoundNo EffectThese effects are likely due to this compound's direct irritant properties or its non-opioid mechanisms and are therefore not targeted by naloxone.[2][3]
Coughing, NauseaThis compoundNo EffectThese symptoms are reported by users of this compound-adulterated substances and are not primarily opioid-mediated effects that naloxone would reverse.[2][3]
Cardiovascular Effects (e.g., arrhythmias, blood pressure changes)This compound (as a calcium channel blocker)[5][7]No EffectNaloxone does not interact with L-type calcium channels and therefore will not counter the cardiovascular effects of this compound.

Experimental Protocols

Currently, there is a lack of published experimental studies specifically investigating the efficacy of naloxone in reversing this compound-induced effects. The evaluation presented here is based on the known and distinct pharmacological mechanisms of the two compounds. Future research is critically needed to formally assess this interaction.

Proposed In Vivo Experimental Protocol:

  • Animal Model: Utilize a rodent model (e.g., Sprague-Dawley rats) instrumented for continuous monitoring of respiratory rate, oxygen saturation, heart rate, and blood pressure.

  • Drug Administration:

    • Group 1 (Control): Administer vehicle (e.g., saline).

    • Group 2 (Fentanyl Only): Administer a dose of fentanyl sufficient to induce significant respiratory depression.

    • Group 3 (this compound Only): Administer a dose of this compound to elicit measurable physiological effects (e.g., cardiovascular changes).

    • Group 4 (Fentanyl + this compound): Co-administer fentanyl and this compound.

  • Naloxone Challenge: Following the observation of peak effects from the initial drug administration, administer a standardized dose of naloxone intravenously or intramuscularly to all groups.

  • Data Collection: Continuously record physiological parameters before and after drug and naloxone administration.

  • Endpoint Analysis: Compare the reversal of respiratory depression and other physiological parameters across the different groups following naloxone administration. It is hypothesized that in Group 4, naloxone will reverse the fentanyl-induced respiratory depression but not the this compound-induced cardiovascular effects.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways of naloxone and the proposed mechanism of action of this compound.

Naloxone_Opioid_Receptor_Interaction cluster_opioid_receptor Mu-Opioid Receptor cluster_signaling_pathway Intracellular Signaling Opioid_Receptor μ G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Respiratory_Depression Respiratory Depression cAMP->Respiratory_Depression Leads to Opioid Opioid (e.g., Fentanyl) Opioid->Opioid_Receptor Binds & Activates Naloxone Naloxone Naloxone->Opioid_Receptor Competitively Blocks

Caption: Naloxone's competitive antagonism at the mu-opioid receptor.

BTMPS_Mechanism_of_Action cluster_calcium_channel L-type Calcium Channel cluster_acetylcholine_receptor Nicotinic Acetylcholine Receptor This compound This compound Ca_Channel CaV1.x This compound->Ca_Channel Blocks nAChR nAChR This compound->nAChR Blocks Ca_Influx ↓ Calcium Influx Ca_Channel->Ca_Influx Cholinergic_Signaling ↓ Cholinergic Signaling nAChR->Cholinergic_Signaling Cardiovascular_Effects Cardiovascular Effects Ca_Influx->Cardiovascular_Effects Other_Adverse_Effects Other Adverse Effects Cholinergic_Signaling->Other_Adverse_Effects

Caption: this compound's proposed non-opioid mechanisms of action.

Conclusion

Based on the distinct pharmacological mechanisms, naloxone is an essential and life-saving intervention for the opioid-induced respiratory depression present in an overdose involving fentanyl adulterated with this compound. However, it is crucial for researchers, clinicians, and public health professionals to understand that naloxone is not expected to reverse the direct physiological effects of this compound . The management of a patient exposed to this compound-adulterated opioids may require additional supportive care to address cardiovascular and other non-opioid toxicities. Further preclinical and clinical research is urgently needed to fully characterize the toxicology of this compound and to develop effective medical countermeasures for its specific effects.

References

Emergence of BTMPS in the Illicit Drug Supply: A Comparative Geographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new and alarming trend has been identified in the illicit drug market with the emergence of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (BTMPS), an industrial chemical, as a prevalent adulterant in fentanyl samples across the United States. This guide provides a comparative analysis of this compound prevalence in different geographic regions, based on recent findings, to inform researchers, scientists, and drug development professionals.

Overview of this compound

This compound, also known by the trade name Tinuvin 770, is a hindered amine light stabilizer (HALS) used in plastics and other industrial applications.[1][2] It is not approved for human consumption, and animal studies have indicated potential for serious health effects, including cardiotoxicity and ocular damage.[2] Its introduction into the illicit drug supply appears to have been sudden and widespread, with communications regarding this new adulterant first appearing in June 2024.[3] The reasons for its addition to fentanyl are not yet fully understood, but it is speculated that it may be used as a cutting agent or to alter the physical properties of the drug product.[4]

Geographic Prevalence of this compound

Initial detection of this compound as an adulterant occurred nearly simultaneously in multiple U.S. locations. As of September 2024, this compound has been detected in all but one state that has submitted samples for analysis.[5]

Quantitative Analysis of this compound Prevalence

The following table summarizes the quantitative data on this compound prevalence from studies conducted between June and October 2024.

Geographic LocationSample TypeTotal SamplesSamples with this compound (%)TimeframeKey FindingsSource
Los Angeles, CA & Philadelphia, PADrug Product28435%June - Oct 2024In Los Angeles, the proportion of samples with this compound increased from 0% in June to 56% in September and 50% in October. In Philadelphia, the prevalence was more stable, with 25% in June and 32% in September.[4]
Alameda County, CA; San Luis Obispo County, CA; Delaware; Maryland; Nevada; Washington; Puerto RicoTrace Residue48613%June - Sep 2024The percentage of trace residue samples containing this compound increased from 3% in June to 32% in September.[4]
National (U.S.)Fentanyl SamplesNot Specified14% (August 2024), 21% (September 2024)Aug - Sep 2024A significant increase in the national prevalence of this compound in fentanyl samples over a one-month period.[5]

In the drug product testing where components were quantified by mass, samples contained an average of 7 times more this compound than fentanyl, with this compound sometimes constituting over 50% of a drug sold as "fentanyl".[2] The mean ratio of this compound to fentanyl was found to be 7.4.[4]

Experimental Protocols

The primary analytical method used for the detection and quantification of this compound in seized drug samples is Liquid Chromatography-Mass Spectrometry (LC-MS) .

Sample Preparation and Analysis Workflow

A generalized workflow for the analysis of this compound in illicit drug samples is as follows:

  • Sample Collection: Seized drug products (powders) or trace residues from paraphernalia are collected.

  • Extraction: A small, measured amount of the sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to extract the chemical components.

  • Dilution: The extract is then diluted to an appropriate concentration for LC-MS analysis.

  • Chromatographic Separation: The diluted sample is injected into a liquid chromatograph. The different components of the mixture are separated as they pass through a chromatography column based on their chemical properties.

  • Mass Spectrometry Detection: As the separated components exit the column, they are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of this compound and other substances present in the sample.

BTMPS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (Drug Product/Residue) Extraction Solvent Extraction Sample_Collection->Extraction Dilution Dilution Extraction->Dilution LC_Separation Liquid Chromatography (Separation) Dilution->LC_Separation Sample Injection MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identification of this compound) MS_Detection->Data_Analysis Data Acquisition

Workflow for this compound Detection

Signaling Pathways and Pharmacological Effects

While research on the human pharmacology of this compound is limited, preliminary information suggests it is biologically active. This compound is an active and potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors.[3] The potential interaction of these mechanisms with opioids like fentanyl is a critical area for further investigation.

BTMPS_Pharmacology cluster_channels Ion Channel Interactions cluster_effects Potential Physiological Effects This compound This compound Ca_Channel L-type Calcium Channels This compound->Ca_Channel Blocks nAChR Nicotinic Acetylcholine Receptors This compound->nAChR Antagonizes (non-competitive) Cardiotoxicity Cardiotoxicity Ca_Channel->Cardiotoxicity Ocular_Damage Ocular Damage nAChR->Ocular_Damage

Pharmacological Targets of this compound

Conclusion

The rapid emergence of this compound as a widespread adulterant in the U.S. illicit fentanyl supply represents a significant and evolving public health threat. The high prevalence and the high concentrations of this compound found in street drug samples are concerning. Continuous monitoring, detailed toxicological studies, and the development of rapid detection methods are urgently needed to understand and mitigate the potential harm caused by this industrial chemical. Researchers and public health officials must remain vigilant in tracking the geographic spread and prevalence of this compound to inform effective harm reduction strategies.

References

Safety Operating Guide

Proper Disposal of BTMPS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)

This document provides detailed procedural guidance for the safe and environmentally responsible disposal of this compound (also known as Tinuvin® 770), a hindered amine light stabilizer. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination, given that this compound is classified as a health hazard that can cause serious eye damage, skin irritation, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Quantitative Data Summary

For a quick reference, the following table summarizes key quantitative data related to this compound.

ParameterValueSource
NFPA Health Rating 3[3]
Purity (as a reference standard) ≥98%Cayman Chemical
Solubility in Ethanol 0.1-1 mg/ml (Slightly soluble)Cayman Chemical
Molecular Formula C₂₈H₅₂N₂O₄Cayman Chemical
Formula Weight 480.7Cayman Chemical

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste, including pure this compound, contaminated labware, and solutions containing this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect pure this compound waste and contaminated solid materials (e.g., weigh boats, contaminated gloves, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

3. Waste Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate" or "this compound".

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

    • Appropriate hazard pictograms (e.g., health hazard, environmental hazard, exclamation mark for irritant).

4. Storage of this compound Waste:

  • Store sealed this compound hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible chemicals.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [4] this compound is very toxic to aquatic life.[2]

  • Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[4]

  • Incineration by an accredited disposal contractor is a common and appropriate method for the final disposal of this type of chemical waste.[4]

6. Spill Management:

  • In case of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BTMPS_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Pure this compound, Contaminated Labware) segregate->solid_waste liquid_waste Liquid Waste (this compound Solutions) segregate->liquid_waste sharps_waste Sharps Waste (Contaminated Needles, Glass) segregate->sharps_waste containerize_solid Place in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Hazardous Waste Container liquid_waste->containerize_liquid containerize_sharps Place in Labeled Sharps Container sharps_waste->containerize_sharps store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store containerize_sharps->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Proper Disposal (e.g., Incineration) contact_ehs->disposal

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling BTMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), an industrial chemical also known by the trade name Tinuvin® 770. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this compound.

This compound is a hindered amine light stabilizer (HALS) used as a protective coating in plastics.[1] It is not intended for human or animal consumption.[2] Recent reports have identified this compound as an adulterant in the illicit drug supply, highlighting the need for increased awareness and proper handling protocols in research and pharmaceutical settings.[3]

Health Hazards

Safety data sheets (SDS) for this compound indicate several health hazards.[4][5] It can cause serious eye damage and skin irritation.[5][6][7] There is also evidence to suggest it may cause harm to a fetus and is suspected of damaging fertility.[4][5][6] Animal studies have indicated the potential for heart defects with long-term use.[4] The National Fire Protection Association (NFPA) has assigned this compound a health hazard rating of three, signifying a high level of danger.[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles (chemical goggles) and a face shield.[6]To prevent serious eye damage from dust or splashes.[5][6][7]
Hand Protection Chemical-resistant protective gloves.To prevent skin irritation.[5][6][7]
Respiratory Protection A NIOSH-certified (or equivalent) organic vapor/particulate respirator.[6]To prevent inhalation of dust particles.[7]
Body Protection Protective clothing must be chosen based on the level of activity and potential for exposure.[6][7]To prevent skin contact.

Operational Plan for Handling this compound

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[7]

  • Ensure that an eyewash station and safety shower are immediately available in the work area.[7]

  • Avoid the formation and build-up of dust, as it can form an explosive mixture in the air.[6]

  • Handle the substance in a way that minimizes dusting and eliminates open flames and other ignition sources.[6]

2. Handling the Chemical:

  • Obtain special instructions before use.[6]

  • Do not handle until all safety precautions have been read and understood.[5]

  • Wear all required personal protective equipment as detailed in the table above.

  • Avoid contact with skin and eyes.

  • No eating, drinking, or smoking at the place of work.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste this compound in a suitable, labeled, and closed container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

2. Disposal Method:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Contact a licensed professional waste disposal service for disposal.

  • This compound is toxic to aquatic life with long-lasting effects; therefore, it must not be released into the environment.[5][6] Do not allow it to enter drains, surface water, or groundwater.[6]

Emergency Procedures: this compound Spill

In the event of a this compound spill, follow the workflow below.

BTMPS_Spill_Workflow cluster_0 This compound Spill Response start Spill Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and EHS evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup collect Collect Waste in Labeled Container cleanup->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose end Incident Reported and Documented dispose->end

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BTMPS
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BTMPS

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。